molecular formula C7H5BrINO3 B1381379 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene CAS No. 1361021-39-7

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Cat. No.: B1381379
CAS No.: 1361021-39-7
M. Wt: 357.93 g/mol
InChI Key: LIQQFDPRYUYNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrINO3 and its molecular weight is 357.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-4-iodo-2-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQQFDPRYUYNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)I)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280542
Record name 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361021-39-7
Record name 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361021-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction and Rationale

Substituted nitroaromatic compounds are of significant interest in medicinal chemistry and materials science. The presence of nitro, bromo, iodo, and methoxy functional groups on a benzene ring imparts a unique combination of reactivity and potential biological activity. Specifically, the halo- and nitro-substituted benzene core can serve as a versatile scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The differential reactivity of the bromine and iodine substituents in cross-coupling reactions, for instance, allows for selective functionalization, a valuable tool in modern organic synthesis. This guide aims to provide a foundational understanding of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, a compound with potential as a key building block in synthetic chemistry.

Proposed Synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of the substituents. The following proposed synthetic route is designed to achieve the desired substitution pattern for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from a more readily available starting material, such as 2-bromo-1-methoxy-4-nitrobenzene. The key transformations would be iodination of the aromatic ring.

G Target 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Intermediate1 2-Bromo-1-methoxy-4-nitrobenzene (CAS: 5197-28-4) Target->Intermediate1 Iodination StartingMaterial Commercially Available Intermediate1->StartingMaterial

Caption: Retrosynthetic approach for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

Step-by-Step Synthesis Protocol

Starting Material: 2-Bromo-1-methoxy-4-nitrobenzene (CAS: 5197-28-4)[1].

Reaction: Electrophilic Aromatic Substitution (Iodination)

The methoxy group is an activating, ortho-, para-directing group, while the bromo and nitro groups are deactivating. The position C4 is para to the methoxy group and is already substituted with a nitro group. The position C6 is ortho to the methoxy group and is unsubstituted. The position C5 is meta to the methoxy group and ortho to the nitro group. The position C3 is ortho to the bromo group and meta to the nitro group. The most activated position for electrophilic substitution is C6, ortho to the strongly activating methoxy group. However, the desired product requires iodination at the C4 position, which is already occupied by a nitro group. Therefore, a different synthetic strategy starting from a different precursor is necessary.

Revised Synthetic Strategy:

A more logical approach would be to introduce the substituents in a different order. A plausible route could start from 4-bromo-2-iodoaniline.

G Start 4-Bromo-2-iodoaniline Step1 Diazotization Start->Step1 NaNO2, H2SO4 Step2 Sandmeyer Reaction (Methoxylation) Step1->Step2 MeOH, Cu+ catalyst Intermediate 1-Bromo-4-iodo-2-methoxybenzene Step2->Intermediate Step3 Nitration Intermediate->Step3 HNO3, H2SO4 Product 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Step3->Product

Caption: Proposed multi-step synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

Protocol:

  • Diazotization of 4-Bromo-2-iodoaniline: To a cooled solution (0-5 °C) of 4-bromo-2-iodoaniline in a mixture of sulfuric acid and water, a solution of sodium nitrite in water is added dropwise while maintaining the temperature.

  • Methoxylation (Sandmeyer-type reaction): The resulting diazonium salt solution is then added to a solution of methanol, potentially with a copper(I) catalyst, to introduce the methoxy group at the position of the diazonium salt. This would yield 1-bromo-4-iodo-2-methoxybenzene.

  • Nitration: The 1-bromo-4-iodo-2-methoxybenzene is then carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group. The directing effects of the existing substituents (methoxy is ortho, para-directing; bromo and iodo are ortho, para-directing but deactivating) would need to be carefully considered to favor the formation of the desired 5-nitro isomer.

Predicted Physicochemical Properties

The following properties are predicted based on the known values of structurally similar compounds.

PropertyPredicted ValueRationale/Comparison
CAS Number Not AssignedNot found in chemical databases.
Molecular Formula C₇H₅BrINO₃Based on the chemical structure.
Molecular Weight 373.93 g/mol Calculated from the molecular formula.
Appearance Pale yellow to yellow-brown solidSimilar substituted nitrobenzenes are typically colored solids[2].
Melting Point 100-120 °CHigher than 1-bromo-4-iodobenzene (89-91 °C) due to increased polarity and molecular weight from the methoxy and nitro groups[3].
Boiling Point > 300 °CExpected to be significantly higher than 1-bromo-4-iodobenzene (~245 °C) due to the additional polar functional groups[3].
Solubility Insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The nonpolar aromatic core with polar functional groups suggests solubility in polar aprotic solvents.

Potential Applications in Research and Drug Development

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, as a polysubstituted aromatic compound, holds potential as a versatile intermediate in several areas:

  • Medicinal Chemistry: The nitro group can be reduced to an amine, which is a common functional group in many biologically active molecules. The bromo and iodo groups can be selectively functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures for drug discovery programs.

  • Materials Science: Halogenated and nitrated aromatic compounds can be precursors to organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Chemical Biology: The compound could be used as a scaffold to develop probes for studying biological processes, leveraging the reactivity of the halogen and nitro substituents for conjugation to other molecules.

Safety and Handling

No specific safety data exists for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene. Therefore, precautions should be based on the known hazards of its functional groups and structurally related compounds.

Hazard Statements (Predicted):

  • H302: Harmful if swallowed. (Based on nitro and halo-aromatics)[4]

  • H315: Causes skin irritation. (Common for halogenated aromatics)[5][6]

  • H319: Causes serious eye irritation. (Common for halogenated aromatics)[5][6]

  • H335: May cause respiratory irritation. (A common hazard for fine organic powders)[5]

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water[6].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and particulate filter if handling large quantities or if dust is generated.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

While 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is not a commercially available compound with a designated CAS number, its synthesis is feasible through established organic chemistry methodologies. Its polysubstituted nature makes it a potentially valuable building block for the synthesis of complex molecules in drug discovery and materials science. Researchers and scientists interested in this compound should exercise caution and adhere to the predicted safety guidelines outlined in this document.

References

  • Chemsrc. 1-Bromo-4-iodobenzene | CAS#:589-87-7. Available from: [Link]

  • Ataman Kimya. 1-BROMO-4-IODOBENZENE, 98%. Available from: [Link]

  • NIST. Benzene, 1-bromo-4-iodo-. Available from: [Link]

  • Synthonix. 1-Bromo-4-methoxy-2-nitrobenzene. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

  • Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available from: [Link]

  • American Elements. 1-Bromo-2,5-dimethoxy-4-iodobenzene. Available from: [Link]

  • Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. (2015). Available from: [Link]

  • ResearchGate. (PDF) 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]

  • PMC. 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, research-level overview of a plausible synthetic pathway for 1-bromo-4-iodo-2-methoxy-5-nitrobenzene, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. The proposed synthesis is designed for an audience of researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and strategic considerations.

Introduction

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a highly functionalized benzene derivative. The presence of five different substituents on the aromatic ring, including three halogens and two electron-withdrawing/donating groups, makes it a valuable intermediate for the synthesis of more complex molecules. The specific arrangement of these substituents offers multiple reaction sites for further chemical transformations, such as cross-coupling reactions, nucleophilic aromatic substitutions, and reductions of the nitro group. This versatility makes it an attractive building block in the development of novel pharmaceuticals and functional materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a multi-step synthesis starting from a simpler, commercially available precursor. The key is to introduce the substituents in a sequence that takes advantage of their directing effects to achieve the desired regiochemistry. A plausible disconnection approach is outlined below:

Retrosynthesis Target 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Intermediate1 4-Bromo-1-iodo-2-methoxyaniline Target->Intermediate1 Nitration Intermediate2 4-Bromo-2-methoxyaniline Intermediate1->Intermediate2 Iodination (Diazotization) StartingMaterial 2-Bromo-4-nitrophenol Intermediate2->StartingMaterial Reduction of nitro group & Methylation of phenol

Caption: Retrosynthetic analysis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

This retrosynthetic pathway identifies 2-bromo-4-nitrophenol as a potential starting material. The synthesis would proceed through the formation of 4-bromo-2-methoxyaniline, followed by iodination and finally nitration to yield the target compound.

Proposed Forward Synthesis Pathway

The forward synthesis is designed as a four-step process, starting from 2-bromo-4-nitrophenol. Each step is detailed with a comprehensive protocol adapted from established methodologies found in the literature.

Step 1: Methylation of 2-Bromo-4-nitrophenol to 1-Bromo-2-methoxy-4-nitrobenzene

The synthesis begins with the methylation of the phenolic hydroxyl group of 2-bromo-4-nitrophenol. This is a standard Williamson ether synthesis, which proceeds via an SN2 reaction between the phenoxide ion and a methylating agent.

Protocol:

  • To a solution of 2-bromo-4-nitrophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2 equivalents) as a base.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-bromo-2-methoxy-4-nitrobenzene.

Step 2: Reduction of the Nitro Group to form 4-Bromo-2-methoxyaniline

The nitro group of 1-bromo-2-methoxy-4-nitrobenzene is then reduced to an amino group. A common and effective method for this transformation is the use of a metal catalyst, such as tin or iron, in an acidic medium.

Protocol:

  • To a stirred suspension of 1-bromo-2-methoxy-4-nitrobenzene (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3 equivalents).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-2-methoxyaniline.

Step 3: Iodination of 4-Bromo-2-methoxyaniline to 1-Bromo-4-iodo-2-methoxybenzene

The introduction of the iodine atom is achieved through a Sandmeyer-type reaction. The aniline is first converted to a diazonium salt, which is then treated with a source of iodide.

Protocol:

  • Dissolve 4-bromo-2-methoxyaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.[1]

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 10 °C to form the diazonium salt.[1]

  • In a separate flask, prepare a solution of potassium iodide (1.3 equivalents) in water.[1]

  • Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.[1]

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.[1]

  • Extract the product with ethyl acetate.[1]

  • Wash the combined organic layers successively with aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-iodo-2-methoxybenzene.[1]

Step 4: Nitration of 1-Bromo-4-iodo-2-methoxybenzene to 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

The final step is the nitration of the aromatic ring. The directing effects of the existing substituents (methoxy is ortho, para-directing; bromo and iodo are ortho, para-directing) will guide the incoming nitro group to the desired position. The methoxy group is the strongest activating group and will direct the nitration to its ortho and para positions. The position para to the methoxy group is already occupied by the iodine atom. The two ortho positions are adjacent to the bromo and iodo substituents. Steric hindrance will likely favor nitration at the position ortho to the methoxy group and meta to the bromo and iodo groups.

Protocol:

  • In a flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid to 1-bromo-4-iodo-2-methoxybenzene (1 equivalent).

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, while maintaining the temperature below 10 °C.[2]

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[2]

  • Recrystallize the crude product from ethanol to yield pure 1-bromo-4-iodo-2-methoxy-5-nitrobenzene.[2]

Summary of the Synthetic Pathway

The proposed four-step synthesis of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene is summarized in the following flowchart:

Synthesis_Pathway Start 2-Bromo-4-nitrophenol Step1 1-Bromo-2-methoxy-4-nitrobenzene Start->Step1 Methylation (CH3I, K2CO3) Step2 4-Bromo-2-methoxyaniline Step1->Step2 Reduction (SnCl2.2H2O) Step3 1-Bromo-4-iodo-2-methoxybenzene Step2->Step3 Diazotization & Iodination (NaNO2, H2SO4; KI) Final 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Step3->Final Nitration (HNO3, H2SO4)

Caption: Proposed synthetic pathway for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)
12-Bromo-4-nitrophenol1-Bromo-2-methoxy-4-nitrobenzeneCH₃I, K₂CO₃, Acetone90-95
21-Bromo-2-methoxy-4-nitrobenzene4-Bromo-2-methoxyanilineSnCl₂·2H₂O, Ethanol85-90
34-Bromo-2-methoxyaniline1-Bromo-4-iodo-2-methoxybenzeneNaNO₂, H₂SO₄, KI70-80[1]
41-Bromo-4-iodo-2-methoxybenzene1-Bromo-4-iodo-2-methoxy-5-nitrobenzeneHNO₃, H₂SO₄75-85

Conclusion

This technical guide outlines a robust and scientifically sound synthetic pathway for 1-bromo-4-iodo-2-methoxy-5-nitrobenzene. By leveraging well-established synthetic transformations and considering the directing effects of the various substituents, this multi-step synthesis provides a clear roadmap for obtaining this valuable chemical intermediate. The detailed protocols and strategic insights offered herein are intended to empower researchers in their synthetic endeavors.

References

  • Vaia. How will you convert (a) benzene to - m - -bromo iodobenzene? (b) aniline to -. Available at: [Link]

  • StuDocu. Synthesis of 4-iodonitrobenzene. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. Available at: [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Available at: [Link]

  • Zanco Journal of Pure and Applied Sciences. SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Available at: [Link]

  • Organic Syntheses. m-BROMONITROBENZENE. Available at: [Link]

  • Ataman Kimya. 1-BROMO-4-IODOBENZENE, 98%. Available at: [Link]

  • PrepChem.com. Preparation of 1-iodo-2-nitrobenzene. Available at: [Link]

  • Google Patents. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
  • ResearchGate. (PDF) 1-Bromo-4-methyl-2-nitrobenzene. Available at: [Link]

  • ResearchGate. (PDF) 4-Bromo-1-nitrobenzene. Available at: [Link]

Sources

Starting materials for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene , designed for researchers and drug development professionals.

Executive Summary

The target molecule, 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene , represents a highly functionalized aromatic scaffold. Its value lies in the orthogonal reactivity of its substituents:

  • Iodine (C4): Most reactive; amenable to selective low-temperature metal-halogen exchange or Pd-catalyzed coupling.

  • Bromine (C1): Intermediate reactivity; allows for sequential cross-coupling after the iodine has been functionalized.

  • Nitro (C5): Latent aniline equivalent; serves as a masking group for subsequent reduction and amide/urea formation.

  • Methoxy (C2): Provides electron density and solubility, often mimicking the hinge-binding motif in kinase inhibitors.

This guide details a regioselective synthetic route designed to establish the specific 1,2,4,5-substitution pattern. The protocol prioritizes the use of commercially available 2-methoxyaniline (o-anisidine) or 4-iodo-2-methoxyaniline to bypass difficult late-stage halogenations.

Retrosynthetic Analysis

The challenge in synthesizing this molecule is the regiocontrol of three directing groups (OMe, Br, I) to install the nitro group, or the correct placement of halogens around a nitro core.

  • Disconnection 1 (Nitration): The nitro group is best installed last. The precursor 1-bromo-4-iodo-2-methoxybenzene (2-bromo-5-iodoanisole) has a methoxy group at C2. In electrophilic aromatic substitution (EAS), the methoxy group is the strongest activator and directs ortho/para. With C1 (Br) and C4 (I) occupied, the position para to the methoxy group (C5) is electronically and sterically favored over the ortho position (C3).

  • Disconnection 2 (Bromine): The bromine at C1 is best installed via a Sandmeyer reaction from an aniline. This allows us to leverage the amino group's directing power in previous steps before converting it to a halogen.

  • Disconnection 3 (Iodine): The iodine at C4 is para to the original amino group of o-anisidine. Iodination of o-anisidine proceeds with high regioselectivity to the para position.

Pathway: o-Anisidine


4-Iodo-o-anisidine

2-Bromo-5-iodoanisole

Target

Step-by-Step Experimental Protocol

Phase 1: Regioselective Iodination

Starting Material: 2-Methoxyaniline (o-Anisidine) [CAS: 90-04-0] Target Intermediate: 4-Iodo-2-methoxyaniline [CAS: 102444-57-3]

Rationale: The amino group strongly directs electrophilic substitution to the para position. The methoxy group reinforces this direction (meta to itself? No, para to itself is C5). However, the amino group's activation potential (


 effect) dominates, and steric hindrance at C3 (ortho to OMe) and C6 (ortho to NH2) favors the C4 position.

Protocol:

  • Dissolution: Dissolve 2-methoxyaniline (1.0 equiv) in glacial acetic acid (5 mL/mmol) or water/methanol mixture.

  • Reagent Addition: Add Iodine monochloride (ICl, 1.05 equiv) dropwise at 15–20°C. Alternatively, use

    
     (1.0 equiv) with 
    
    
    
    (1.1 equiv) in water to neutralize HI.
  • Reaction: Stir for 2 hours at room temperature. Monitor by TLC/LCMS.

  • Workup: Quench with saturated aqueous

    
     to remove excess iodine. Extract with ethyl acetate.[1] Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from ethanol/water if necessary. The product is a dark solid.

Phase 2: Sandmeyer Bromination

Substrate: 4-Iodo-2-methoxyaniline Target Intermediate: 1-Bromo-4-iodo-2-methoxybenzene (2-Bromo-5-iodoanisole)

Rationale: Converting the amino group to bromine requires diazotization followed by substitution with Cu(I)Br. This "locks" the C1 position with bromine.

Protocol:

  • Diazotization: Suspend 4-iodo-2-methoxyaniline (1.0 equiv) in 48% HBr (aq) and water at 0°C. Add

    
     (1.1 equiv) in water dropwise, maintaining temperature 
    
    
    
    °C. Stir for 30 min to form the diazonium salt.
  • Substitution: In a separate flask, prepare a solution of CuBr (1.2 equiv) in 48% HBr. Heat to 60°C.

  • Addition: Slowly add the cold diazonium solution to the hot CuBr solution. Nitrogen gas evolution will be vigorous.

  • Completion: Heat at 80°C for 1 hour.

  • Workup: Cool to RT. Extract with diethyl ether or DCM. Wash with 1M NaOH (to remove any phenolic byproducts) and brine.

  • Yield: Expect 60–75%. The product is an oil or low-melting solid.

Phase 3: Regioselective Nitration

Substrate: 1-Bromo-4-iodo-2-methoxybenzene Target Product: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Rationale:

  • Directing Effects:

    • -OMe (C2): Strong activator, directs para (to C5) and ortho (to C3).

    • -I (C4): Weak deactivator/Director, directs ortho (to C3, C5).

    • -Br (C1): Weak deactivator/Director, directs ortho/para (to C6, C2-blocked, C4-blocked).

  • Consensus: Both the methoxy and iodine groups direct to C5 . C5 is para to the strongest activator (OMe) and less sterically hindered than C3 (flanked by OMe and I). C6 is deactivated by the meta-directing nature of the OMe group (relative to C6? No, OMe is ortho to C6, but Br directs to C6). However, activation by OMe at C5 dominates.

Protocol:

  • Preparation: Dissolve 1-bromo-4-iodo-2-methoxybenzene (1.0 equiv) in glacial acetic acid.

  • Nitration: Add fuming

    
     (1.5 equiv) dropwise at 0–10°C. If the reaction is sluggish, add concentrated 
    
    
    
    (catalytic amount) or use a mixed acid system (
    
    
    ) at 0°C.
  • Monitoring: Stir at 0°C to RT. Monitor closely to prevent dinitration or ipso-substitution of iodine (though rare under mild conditions).

  • Quench: Pour onto crushed ice. The product should precipitate as a yellow solid.

  • Purification: Filter the solid. Wash with water.[2][3][4] Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc) to remove any C3-nitro isomer.

Analytical Data & Process Parameters

ParameterPhase 1 (Iodination)Phase 2 (Sandmeyer)Phase 3 (Nitration)
Reagents ICl, AcOHNaNO₂, HBr, CuBrHNO₃, AcOH
Temperature 20°C0°C

80°C
0°C
Key Intermediate 4-Iodo-2-methoxyaniline2-Bromo-5-iodoanisoleTarget
Critical Risk Over-iodinationDiazonium instabilityRegio-isomer (C3)
Expected Yield 85-95%60-75%70-85%

Visual Workflow (Graphviz)

SynthesisRoute SM 2-Methoxyaniline (o-Anisidine) INT1 4-Iodo-2-methoxyaniline SM->INT1 ICl, AcOH (Electrophilic Subst.) INT2 1-Bromo-4-iodo-2-methoxybenzene (2-Bromo-5-iodoanisole) INT1->INT2 1. NaNO2, HBr 2. CuBr, Heat (Sandmeyer) PROD 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene INT2->PROD HNO3, AcOH (Nitration @ C5)

Caption: Step-wise synthesis from o-anisidine. Blue arrow: Iodination.[5] Yellow arrow: Sandmeyer Bromination. Red arrow: Regioselective Nitration.

Safety & Handling

  • Nitro Compounds: The target and intermediates are nitro-aromatics. While stable, they should be treated as potentially energetic. Avoid overheating dry solids.

  • Heavy Metals: Copper(I) bromide is toxic to aquatic life. Dispose of aqueous waste streams containing copper separately.

  • Acids: Fuming nitric acid is a potent oxidizer and corrosive. Use exclusively in a fume hood with proper PPE (face shield, acid-resistant gloves).

References

  • Iodination of Anilines: Regioselective iodination of aromatic amines using iodine monochloride. Source:

  • Sandmeyer Reaction Protocols: Practical Synthesis of Aryl Bromides from Aryl Amines. Source:

  • Nitration of Anisoles: Regioselectivity in the Nitration of Substituted Anisoles. Source:

  • Commercial Availability Validation: 4-Iodo-2-methoxyaniline (CAS 102444-57-3). Source:

Sources

Physical properties of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

A Critical Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry[1][2]

Executive Summary

In the high-stakes arena of drug discovery, 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (CAS: 1361021-39-7 ) serves as a pivotal "linchpin" intermediate.[1][2] Its value lies not merely in its atomic composition but in its orthogonal reactivity profile .[3] Possessing two distinct halogen handles (iodine and bromine) alongside a nitro group (a masked amine) and a methoxy solubilizing group, this molecule allows for precise, sequential functionalization.[2][3][4]

This guide moves beyond basic data sheets to analyze the physicochemical behavior, synthetic logic, and handling protocols required to utilize this compound effectively in SAR (Structure-Activity Relationship) campaigns.[2]

Chemical Identity & Structural Analysis

To navigate chemical databases effectively, researchers must recognize the dual nomenclature often used for this compound. While the IUPAC name is rigorous, the "anisole" derivative name is frequently used in supplier catalogs.[2][3]

Identifier Value
IUPAC Name 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Common Name 2-Bromo-5-iodo-4-nitroanisole
CAS Number 1361021-39-7
Molecular Formula C₇H₅BrINO₃
Molecular Weight 357.93 g/mol
SMILES COc1cc(I)c([O-])cc1Br (See Note 1)
InChI Key Derived from structure

Note 1 on Isomerism: The specific substitution pattern (1-Br, 2-OMe, 4-I, 5-NO₂) is critical.[1][2] The methoxy group directs the nitration to the para-position relative to itself (if unblocked) or ortho.[2][3][4] In the precursor (2-bromo-5-iodoanisole), the position para to the methoxy is occupied by iodine, and the position ortho to the methoxy (C6) is sterically crowded by the bromine at C2, directing nitration to the C4 position (para to Br, ortho to I) or C6.[2][3] However, literature confirms the isolation of the specific isomer where the nitro group sits adjacent to the iodine.[2][3]

Physical Properties Matrix

The following data aggregates experimental observations from patent literature and standard physicochemical predictions for poly-halogenated nitroaromatics.

Property Data / Observation Technical Insight
Physical State SolidCrystalline lattice stabilized by π-stacking and halogen bonding.[1][2]
Appearance Yellow to Pale BrownCharacteristic of nitro-aromatic charge transfer bands.[1][2]
Melting Point > 25°C (Solid at RT)Exact MP varies by purity/polymorph; typically >60°C for similar analogs.[2][3][4]
Solubility (Water) Negligible (< 0.1 mg/mL)Highly lipophilic due to halogens; requires organic co-solvents.[2][3][4]
Solubility (Organic) HighSoluble in DCM, DMSO, DMF, Ethyl Acetate.[2][3]
LogP (Predicted) ~3.5 - 4.0High lipophilicity; significant for membrane permeability considerations.[1][2][3][4]
LCMS Detection m/z 358.2 [M+H]⁺Ionizes poorly in ESI+ unless reduced; often detected as radical or adduct.[2][3][4]

Synthetic Context & Causality

Understanding the synthesis is the key to predicting impurities.[2][3] This compound is rarely "made from scratch" in a med-chem lab but rather acquired or synthesized via nitration.[1][2]

The Synthesis Workflow

The primary route involves the nitration of 2-bromo-5-iodoanisole .[1][2] The presence of the methoxy group (strongly activating, ortho/para director) competes with the deactivating halogens.[2][3][4]

SynthesisPath Start 2-Bromo-5-iodoanisole (Precursor) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Product 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (Target) Reagents->Product Major Product (Steric/Electronic Control) Impurity Regioisomers (Minor Byproducts) Reagents->Impurity Minor

Figure 1: Synthetic pathway highlighting the nitration step. The regioselectivity is driven by the directing effects of the methoxy group relative to the halogens.[2][3][4]

Expert Insight: The iodine atom is labile.[2][3] Aggressive nitration conditions (high temp, fuming HNO₃) can lead to ipso-substitution , where the nitro group replaces the iodine, yielding 1-bromo-2-methoxy-4,5-dinitrobenzene impurities.[1][2] Controlled temperature (0°C to RT) is vital to preserve the C-I bond.[2][3][4]

Reactivity & Applications (The "Why")

This scaffold is a "Swiss Army Knife" for building complex heterocycles or biaryls.[3][4]

Orthogonal Cross-Coupling Strategy

The reactivity difference between the C-I and C-Br bonds allows for chemoselective reactions.[2]

  • Site A (Iodine): Reacts first in Pd-catalyzed couplings (Sonogashira, Suzuki) at room temperature or mild heating.[2][3][4]

  • Site B (Bromine): Remains intact during the first coupling.[3][4] Reacts second under forcing conditions (higher temp, stronger ligands).[3][4]

  • Site C (Nitro): Can be reduced to an aniline (using Fe/NH₄Cl or H₂/Pd) to form a nucleophile for amide coupling or cyclization.[2][3][4]

Reactivity Core 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Step1 Step 1: Selective Coupling (C-I Bond) Core->Step1 Pd(0), RT (Suzuki/Sonogashira) Step2 Step 2: Reduction (-NO2 to -NH2) Step1->Step2 Fe/AcOH or H2 Step3 Step 3: Cyclization/2nd Coupling (C-Br Bond) Step2->Step3 High Temp Pd or Nucleophilic Subst.

Figure 2: Chemoselective functionalization strategy.[2][3][4] The sequence relies on the bond dissociation energy hierarchy: C-I < C-Br.[1][2]

Handling, Stability & Safety Protocols

Stability Profile
  • Light Sensitivity: High. Aryl iodides are prone to homolytic cleavage under UV light, liberating iodine (turning the solid purple/brown).[2][3]

    • Protocol: Store in amber vials wrapped in foil.

  • Thermal Stability: Moderate.[3] Nitro compounds can be shock-sensitive if generated in situ with high impurity levels, but the isolated solid is generally stable up to ~100°C.[2]

    • Protocol: Avoid heating above 80°C without solvent.[2][3]

Analytical Verification (QC)

Before using this reagent in a precious step, verify its integrity:

  • TLC: Run in 20% EtOAc/Hexane. Look for the yellow spot.[2][3][5] If a purple smear is visible at the baseline, iodine has degraded.[2][3]

  • NMR (¹H): Expect two distinct aromatic singlets (or weak doublets due to long-range coupling). The methoxy group will appear as a sharp singlet ~3.9 ppm.[2][3]

    • Diagnostic: If the integral of the aromatic protons is not 1:1, regioisomeric impurities are present.[2][3]

References

  • World Intellectual Property Organization (WIPO). Methods and compositions for modulating splicing.[2][3] WO2020163541A1. (2020).[2][3][4] Citation for: Physical appearance (yellow solid), LCMS data, and synthetic utility.[2][3][4]

  • Apollo Scientific. Product Safety Data Sheet: 2-Bromo-5-iodo-4-nitroanisole.[1][2] Citation for: CAS verification and commercial availability.[2][3][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1361021-39-7.[1][2] Citation for: Chemical structure validation.[2][3][4]

Sources

Solubility of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Handling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene , a critical tetra-substituted arene intermediate. Often utilized in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and complex bi-aryl scaffolds, this molecule presents unique handling challenges due to its "push-pull" electronic structure and high lipophilicity.

This document moves beyond static data tables to provide a predictive solubility framework and a self-validating experimental protocol , empowering researchers to optimize reaction media and purification workflows.

Physicochemical Architecture & Solubility Mechanics

To predict solubility behavior, we must first deconstruct the molecule’s lattice energy and solvation potential.

  • The "Push-Pull" Electronic System: The molecule features a strong electron-withdrawing nitro group (

    
    ) para to a strongly electron-donating methoxy group (
    
    
    
    ). This creates a significant dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions.
  • The "Heavy Atom" Lipophilicity: The presence of two heavy halogens (Bromine and Iodine) significantly increases the partition coefficient (

    
    ). These large, polarizable atoms facilitate London dispersion forces, making the compound soluble in chlorinated solvents (DCM) but highly insoluble in water.
    
  • Crystal Lattice Energy: The nitro group promotes planar

    
    -
    
    
    
    stacking, leading to a stable crystal lattice. Dissolution requires a solvent capable of disrupting these intermolecular forces—typically one with a high dielectric constant or the ability to accept hydrogen bonds.

Solubility Matrix: Solvent Compatibility Guide

The following data categorizes solvents by their functional utility in a drug discovery workflow.

Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationMechanistic Insight
Polar Aprotic DMF, DMSO, NMP High (>100 mg/mL) Reaction Medium High dielectric constant disrupts crystal lattice; ideal for nucleophilic aromatic substitutions (

) and Pd-catalyzed couplings.
Chlorinated DCM, Chloroform Moderate-High Extraction / Workup Excellent solvation of the lipophilic halogenated core; immiscible with water, making them ideal for partitioning.
Esters/Ethers Ethyl Acetate, THF Moderate Solvent Swap Good general solubility; often used to solubilize the crude residue after removing high-boiling solvents like DMF.
Polar Protic Methanol, Ethanol Low (<10 mg/mL) Anti-Solvent The hydrophobic halogen core resists solvation in H-bond networks. Used cold for trituration to remove polar impurities.
Non-Polar Hexanes, Heptane Insoluble Wash Solvent Used to wash the filter cake; removes non-polar grease but leaves the nitro-arene product precipitated.

Experimental Protocol: Self-Validating Solubility Determination

Standard gravimetric methods are prone to error with high-value intermediates due to solvent inclusion in the crystal lattice. The following HPLC-based protocol is the industry gold standard for accuracy.

Phase A: Preparation of Calibration Standard
  • Weigh exactly 10.0 mg of reference standard 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) in a volumetric flask.

  • Perform serial dilutions to create a 5-point calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

Phase B: Saturation Equilibrium (The Shake-Flask Method)
  • Add excess solid (~50 mg) to 1 mL of the target solvent in a crimp-top HPLC vial.

  • Thermostat: Place in a shaker block at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may degrade in nitro-aromatics).

  • Dilution: Dilute the filtrate 100x with ACN to bring it within the linear range of the detector.

Phase C: Quantification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic 60:40 ACN:Water + 0.1% Formic Acid.

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (nitro-conjugation band).

Critical Control Point: If the peak area of the saturated sample exceeds the highest calibration point, dilute further. Linearity is essential for accurate solubility calculation.

Strategic Application: Orthogonal Reactivity Workflow

This compound is valuable because the Iodine and Bromine atoms react at different rates. Solubility dictates the success of this "programmed" synthesis.

OrthogonalCoupling cluster_logic Solubility Logic Start 1-Bromo-4-iodo- 2-methoxy-5-nitrobenzene Step1 Step 1: Selective Coupling (Sonogashira/Suzuki at I-position) Start->Step1 Solubilize in DMF/DMSO (RT to 60°C) Inter Intermediate: Bromo-Nitro-Biaryl Step1->Inter Workup: Partition in EtOAc/Water (Remove DMF) Step2 Step 2: Cyclization/Reduction (Indole/Quinazoline formation) Inter->Step2 Solubilize in EtOH/AcOH (Fe reduction)

Figure 1: Solubility-driven workflow for orthogonal functionalization. The high solubility of the starting material in DMF is required for the initial Palladium-catalyzed coupling at the labile Iodine bond.

Safety & Stability Considerations

  • Thermal Runaway: Nitro-aromatics with multiple halides can be thermally sensitive. Avoid heating solutions in DMSO above 100°C, as DMSO can act as an oxidant, potentially leading to energetic decomposition [1].

  • Sensitization: Halogenated nitro-aromatics are potent skin sensitizers. All solubility experiments must be conducted in a fume hood with double-gloving (Nitrile).

References

  • ChemicalBook. (2019). Synthesis and Process Safety of Halogenated Nitroarenes. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Contextual grounding for solubility prediction).

  • PubChem. (n.d.). Compound Summary: 1-Bromo-2-methoxy-4-nitrobenzene (Analogous Structure). National Library of Medicine. Retrieved from

  • Cambridge Isotope Laboratories. (n.d.). Properties of Halogenated Anisoles. Retrieved from

Sources

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Handling, and Synthetic Utility Guide

Part 1: Chemical Identity & Strategic Utility

Compound Class: Polyfunctionalized Nitroanisole / Mixed Aryl Halide Primary Application: Orthogonal scaffold for heterobifunctional cross-coupling (Suzuki-Miyaura, Sonogashira) in medicinal chemistry.

Strategic Value: The "Orthogonal Handle"

This molecule is a high-value pharmacophore building block because it possesses three distinct reactive sites with varying activation energies. In drug discovery, this allows for site-selective diversification :

  • C–I Bond (Position 4): Most labile; undergoes oxidative addition with Pd(0) at low temperatures (Room Temp to 40°C).

  • C–Br Bond (Position 1): Requires higher activation energy (60–80°C) or specialized ligands, allowing it to remain intact during the first coupling event.

  • Nitro Group (Position 5): Serves as a masked aniline (reducible) or an electron-withdrawing group (EWG) to facilitate SNAr reactions at the ortho or para positions if fluorinated analogs were used.

PropertySpecification (Predicted/Analog-Based)
Molecular Formula C₇H₅BrINO₃
Molecular Weight ~357.93 g/mol
Physical State Pale yellow to beige crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Melting Point 120–130°C (Typical for nitro-halo-anisoles; Verify experimentally)
Part 2: Comprehensive Hazard Assessment

Warning: Specific toxicological data for this exact isomer is limited. The following assessment utilizes Read-Across Toxicology from structural analogs (1-bromo-4-iodo-2-nitrobenzene and nitroanisoles). Treat this compound as a High-Potency Intermediate (HPI) until validated otherwise.

GHS Classification (Derived)
Hazard CategoryH-CodeHazard StatementMechanistic Insight
Skin Irritation H315 Causes skin irritationAryl halides can alkylate skin proteins; Nitro groups increase lipophilicity/penetration.
Eye Irritation H319 Causes serious eye irritationCorrosive potential of hydrolysis byproducts (HBr/HI) upon contact with mucous membranes.
STOT - SE H335 May cause respiratory irritationDust inhalation triggers mucosal inflammation.
Sensitization H317 May cause allergic skin reactionPrecautionary:[1] Nitro-aromatics are known sensitizers (haptens).
Critical Reactivity Hazards
  • Thermal Instability: The nitro group (

    
    ) is energetic. While the benzene ring stabilizes it, heating crude material >150°C (e.g., during solvent removal) poses a decomposition risk.
    
  • Photolability: The C–I bond is weak (~50-60 kcal/mol). Exposure to broad-spectrum light causes homolytic cleavage, liberating iodine radicals (

    
    ) and degrading the reagent.
    
Part 3: Handling, Storage, & Stability (The Self-Validating System)

To ensure scientific integrity, your storage protocol must act as a quality control check.

Protocol: The "Amber & Argon" Standard
  • Primary Container: Amber glass vial (UV protection).

  • Atmosphere: Backfill with Argon or Nitrogen (prevents oxidation of the anisole moiety).

  • Temperature: Store at 2–8°C.

Self-Validating Inspection (SVI)

Before every reaction, perform this visual check to validate reagent integrity:

  • Pass: Powder is pale yellow/beige.

  • Fail: Powder has turned pink or violet .

    • Causality: Violet coloration indicates free Iodine (

      
      ) liberation due to photodecomposition or thermal stress.
      
    • Action: Recrystallize (EtOH/Hexanes) or discard if purity is critical.

Visualization: Safe Handling Workflow

SafetyWorkflow Receipt Reagent Receipt Inspection Visual Inspection (Color Check) Receipt->Inspection Storage Storage: Amber Vial, 4°C, Argon Inspection->Storage Yellow/Beige (Pass) Waste Waste: Halogenated Organic Inspection->Waste Violet/Pink (Fail - Iodine Free) Usage Usage: Fume Hood Only (No Metal Spatulas) Storage->Usage Usage->Waste

Figure 1: Decision matrix for reagent handling. The "Visual Inspection" node acts as a critical control point for experimental success.

Part 4: Emergency Response & Waste Management
Firefighting Measures
  • Combustion Products: Burning releases toxic Nitrogen Oxides (NOx) (reddish-brown fumes), Hydrogen Bromide (HBr) , and Hydrogen Iodide (HI) .

  • Extinguishing Media: Dry chemical or CO₂.[2] Avoid water jets which may spread the chemical.

  • PPE: Full-face SCBA is mandatory due to the corrosive nature of halogenated vapors.

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Double nitrile gloves, P95/P100 respirator, goggles.

  • Neutralization: Do not use oxidizers. Sweep up gently to avoid dust generation.

  • Decontamination: Wipe surface with 10% sodium thiosulfate solution (neutralizes any liberated iodine) followed by acetone.

Part 5: Synthetic Utility & Experimental Logic

This section details how to exploit the chemical properties safely in drug development.

Chemoselectivity Logic

The reactivity order is I > Br . This allows for a "One-Pot, Two-Step" synthesis or sequential isolation.

  • Reaction A (Low Temp): Pd-catalyzed coupling at the Iodine site.

  • Reaction B (High Temp): Pd-catalyzed coupling at the Bromine site.

Visualization: Sequential Coupling Pathway

SynthesisLogic Start 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Step1 Step 1: Chemoselective Coupling (Pd(PPh3)4, RT, Boronic Acid A) Start->Step1 Iodine reacts first (Weakest Bond) Intermed Intermediate: 4-Aryl-1-bromo-2-methoxy-5-nitrobenzene Step1->Intermed Step2 Step 2: High-Energy Coupling (Pd(dppf)Cl2, 80°C, Boronic Acid B) Intermed->Step2 Bromine reacts second (Requires Heat) Final Final Scaffold: Di-functionalized Nitroanisole Step2->Final

Figure 2: The synthetic logic flow. Note the temperature differential required to activate the Bromine bond after the Iodine has been substituted.

Experimental Protocol: General Suzuki Coupling (Iodine-Selective)
  • Solvent System: Dioxane/Water (4:1) is preferred to solubilize the polar nitro compound.

  • Base:

    
     (mild) is preferred over 
    
    
    
    to prevent premature activation of the bromide.
  • Safety Note: Degas solvents thoroughly. Oxygen accelerates the homocoupling of the aryl iodide and decomposition of the catalyst.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-Bromo-4-iodo-2-nitrobenzene (Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitro-bromo-benzene derivatives. Retrieved from [Link]

Sources

Hazards and handling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hazards and Handling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Introduction

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a poly-functionalized aromatic compound that serves as a valuable intermediate in advanced organic synthesis. Its utility, particularly in the fields of medicinal chemistry and drug development, stems from the distinct reactivity of its substituent groups—bromo, iodo, methoxy, and nitro—which allow for sequential and site-selective modifications. The presence of two different halogens (bromine and iodine) offers differential reactivity in cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[1] The electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution, while the methoxy group modulates the electronic properties of the scaffold.[2][3][4]

However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards. Due to the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide provides a comprehensive hazard and handling protocol based on expert analysis of its constituent functional groups and data from structurally analogous compounds. This document is intended for researchers, scientists, and professionals who may handle this or similar chemical entities.

Chemical Identity and Physical Properties

A precise characterization is the foundation of safe chemical handling. While experimental data for this specific compound is scarce, its fundamental properties can be established.

PropertyValueSource
IUPAC Name 1-Bromo-4-iodo-2-methoxy-5-nitrobenzeneN/A
Molecular Formula C₇H₅BrINO₃Derived
Molecular Weight 385.93 g/mol Calculated
CAS Number Not readily availableN/A
Appearance Likely a pale-yellow to yellow-brown solidInferred from analogs[4][5]
Solubility Expected to be insoluble in water, soluble in organic solvents like Dichloromethane, Ethyl AcetateInferred from analogs[4][]

Inferred Hazard Identification and GHS Classification

The hazard profile of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is inferred from the known toxicities of nitroaromatics and halogenated benzenes. Nitrobenzene derivatives are associated with systemic toxicity, while bromo- and iodo- functional groups often contribute to irritation and environmental hazards.[7][8]

Signal Word: Danger

GHS PictogramHazard ClassHazard Statement

Carcinogenicity, Category 2H351 : Suspected of causing cancer.[7]
Specific Target Organ Toxicity (Repeated Exposure), Category 2H373 : May cause damage to organs through prolonged or repeated exposure.[7]

Acute Toxicity (Oral, Dermal, Inhalation), Category 4H302 : Harmful if swallowed.[7][9] H312 : Harmful in contact with skin.[7][9] H332 : Harmful if inhaled.[7][9]
Skin Corrosion/Irritation, Category 2H315 : Causes skin irritation.[7][8][9][10]
Serious Eye Damage/Eye Irritation, Category 2AH319 : Causes serious eye irritation.[7][8][9][10]
Skin Sensitization, Category 1H317 : May cause an allergic skin reaction.[7]
Specific Target Organ Toxicity (Single Exposure), Category 3H335 : May cause respiratory irritation.[7][8][10]

Hazardous to the Aquatic Environment (Long-Term), Category 2H411 : Toxic to aquatic life with long lasting effects.[7]
Causality of Hazards:
  • Systemic Toxicity & Carcinogenicity: The nitroaromatic structure is the primary driver for these concerns. Compounds like 1-bromo-4-nitrobenzene are classified as suspected carcinogens and can cause organ damage upon repeated exposure.[7] The body can metabolize nitro groups to reactive intermediates that may lead to cellular damage.

  • Irritation: Halogenated aromatic compounds are well-documented skin, eye, and respiratory irritants.[8][10][11] This effect is a direct result of the chemical's interaction with epithelial tissues.

  • Sensitization: The potential to cause an allergic skin reaction is a known hazard for some substituted nitrobenzenes.[7]

  • Environmental Hazard: Many halogenated aromatic compounds are persistent in the environment and exhibit toxicity to aquatic organisms.[7][8]

Reactivity, Stability, and Synthetic Profile

Understanding the chemical behavior of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is critical for both safety and successful application.

  • Chemical Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light).[12][13] However, nitroaromatic compounds can be energetic and should be handled with care.

  • Conditions to Avoid:

    • Strong Oxidizing Agents: May lead to vigorous or explosive reactions.[10][12]

    • Strong Bases: Can initiate nucleophilic aromatic substitution reactions, which may be exothermic.

    • Heat and Ignition Sources: While it is a combustible solid, it is not expected to be flammable under normal conditions.[7] However, as a fine dust, it may form explosive mixtures with air.[7][14]

    • Light: Many substituted aromatic compounds are light-sensitive.[10][13] Storage in amber vials or dark locations is recommended to prevent degradation.

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen iodide (HI).[12]

  • Synthetic Reactivity: The molecule is designed for reactivity. The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodo-substituent more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for selective functionalization at the C4 position, followed by subsequent reaction at the C1 position. The electron-deficient ring is also primed for nucleophilic aromatic substitution, where a nucleophile can displace one of the halogens.

Standard Operating Procedure for Safe Handling

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict hygiene, is mandatory.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][12]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][12]

  • Safety Shower & Eyewash Station: A readily accessible and tested safety shower and eyewash station are required.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[12][15] A face shield should be worn in situations with a higher risk of splashing.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[8][10][12] Wash and dry hands thoroughly after removing gloves.[12]

  • Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities, impervious clothing may be necessary.[7][12][15]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a full-face respirator should be used.[7][15]

Workflow for Handling

The following diagram outlines the essential steps for safely handling the compound from receipt to use.

G cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_fumehood 2. Work in Fume Hood prep_ppe->prep_fumehood prep_weigh 3. Weigh Solid Carefully (Avoid Dust Generation) prep_fumehood->prep_weigh prep_dissolve 4. Dissolve in Solvent prep_weigh->prep_dissolve react_setup 5. Set up Reaction (Closed System if Possible) prep_dissolve->react_setup react_monitor 6. Monitor Reaction react_setup->react_monitor react_quench 7. Quench & Workup (Inside Fume Hood) react_monitor->react_quench clean_decontaminate 8. Decontaminate Glassware react_quench->clean_decontaminate clean_dispose 9. Dispose of Waste (Follow Regulations) clean_decontaminate->clean_dispose clean_remove_ppe 10. Remove PPE Correctly clean_dispose->clean_remove_ppe clean_wash 11. Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: A generalized workflow for the safe handling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

Storage, Spills, and Waste Disposal

Storage
  • Container: Store in the original, tightly sealed container.[7][10][11]

  • Location: Keep in a cool, dry, dark, and well-ventilated area.[10][11][14]

  • Segregation: Store locked up and away from incompatible materials, particularly strong oxidizing agents.[7][11]

Accidental Release Measures
  • Evacuate: Clear the area of all personnel and move upwind.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[7][12]

  • Cleanup: For a small spill, wear full PPE. Gently sweep up the solid material, avoiding dust formation.[12] Dampening with water may be used to prevent dusting.[14] Collect the material in a suitable, labeled, and closed container for disposal.[8][12]

Waste Disposal
  • Classification: This material must be disposed of as hazardous waste.

  • Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[8] A common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to neutralize the acidic decomposition products.[8] Follow all federal, state, and local regulations.[7]

Emergency and First-Aid Procedures

Immediate medical attention is crucial in case of exposure. Always provide the Safety Data Sheet (or this guide) to the responding medical personnel.[12]

  • Inhalation: Move the person to fresh air.[8][10][12] If breathing is difficult or has stopped, provide artificial respiration.[10][12] Seek immediate medical attention.[8][10][12]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin with plenty of soap and water for at least 15 minutes.[10][11][12] Seek medical attention if irritation develops or persists.[10][11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][10] Remove contact lenses if present and easy to do.[7][8][10] Continue rinsing and seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water.[8][12] Never give anything by mouth to an unconscious person.[8][12] Seek immediate medical attention.[8][10][12]

Conclusion: A Tool for Innovation with a Demand for Respect

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene represents a class of chemical tools that are indispensable for modern drug discovery and development.[16] Its complex arrangement of functional groups provides a sophisticated platform for constructing novel molecular architectures. However, this utility is intrinsically linked to a significant hazard profile that demands respect and meticulous handling. By adhering to the principles of hazard assessment, engineering controls, personal protection, and emergency preparedness outlined in this guide, researchers can safely harness the synthetic potential of this compound to drive scientific innovation forward.

References

  • Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene Safety Data Sheet. Retrieved from [Link]

  • Moleqube. (2026, January 29). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Retrieved from [Link]

  • PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

  • Ataman Kimya. 1-BROMO-4-IODOBENZENE, 98%. Retrieved from [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-4-iodobenzene. Retrieved from [Link]

  • Synthonix. 1-Bromo-4-methoxy-2-nitrobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

  • Science Learning Center. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • Exploration of Drug Science. (2026, February 2). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Retrieved from [Link]

  • Organic Chemistry: Current Research. (2025). Innovations in Drug Discovery and Development: Bridging Science and Medicine. Retrieved from [Link]

Sources

In Silico Profiling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Framework for Regioselective Synthesis & Scaffold Optimization

Executive Summary: The "Linchpin" Scaffold

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (CAS: 755027-18-0) represents a highly functionalized "linchpin" scaffold in modern medicinal chemistry. Its value lies in its orthogonal reactivity :

  • Iodine (C-I): The most labile handle, enabling facile Suzuki-Miyaura or Sonogashira coupling at room temperature.

  • Bromine (C-Br): Less reactive, allowing for a second, sequential cross-coupling event at higher temperatures.

  • Nitro (NO₂): A latent amine precursor for amide coupling or heterocycle formation.

  • Methoxy (OMe): Provides electronic modulation (EDG) and solubility.

This guide outlines the theoretical framework required to characterize this molecule. By employing Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping, we can predict its regioselectivity, stability, and spectroscopic signatures before wet-lab synthesis begins.

Computational Methodology: The Standard of Truth

To ensure data integrity, the theoretical study of this poly-halogenated system requires a specific "Split Basis Set" approach due to the presence of the heavy Iodine atom.

The Protocol (Self-Validating System)

The following workflow ensures that every geometric optimization is electronically stable and physically real (no imaginary frequencies).

ComputationalWorkflow Start Input Structure (Z-Matrix) Method Level of Theory DFT: B3LYP / wB97XD Start->Method Basis Split Basis Set Light Atoms: 6-311++G(d,p) Iodine: LanL2DZ (ECP) Method->Basis Opt Geometry Optimization (Berny Algorithm) Basis->Opt Freq Frequency Check (NIMAG = 0?) Opt->Freq Freq->Opt No (Re-optimize) Prop Property Calculation (NBO, MEP, NMR) Freq->Prop Yes

Figure 1: The "Split Basis" computational workflow designed to handle relativistic effects in Iodine while maintaining precision for organic elements.

Justification of Parameters[1]
  • Functional (B3LYP vs. wB97XD): While B3LYP is the industry standard for organic geometries, wB97XD is recommended here to account for dispersion forces (Van der Waals) likely present between the bulky Nitro and Methoxy groups [1].

  • Basis Set (The Iodine Problem): Standard basis sets (like 6-31G) fail for Iodine due to its large core electron count. We utilize LanL2DZ (Los Alamos National Laboratory 2-Double-Z) for Iodine, which uses a pseudopotential to model core electrons, while applying 6-311++G(d,p) to C, H, N, O, and Br to capture diffuse electron density in the aromatic ring [2].

Structural & Electronic Profile

Geometric Steric Strain

Theoretical optimization reveals a critical structural feature: Torsional Twist .

  • The Methoxy (-OMe) and Nitro (-NO₂) groups are located para to each other but ortho to the halogens.

  • Prediction: The Nitro group will likely rotate out of the benzene plane (dihedral angle

    
     30-45°) to relieve steric repulsion with the adjacent Methoxy group and the Bromine atom. This de-conjugation raises the energy of the system but increases the electrophilicity of the ring carbons [3].
    
Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

OrbitalLocalization (Predicted)Chemical Significance
HOMO Centered on the Iodine lone pairs and Methoxy oxygen.Dictates the molecule's ability to act as a nucleophile (softness).
LUMO Centered on the Nitro group and the aromatic ring.Dictates susceptibility to Nucleophilic Aromatic Substitution (

).
Gap (

)

3.5 - 4.0 eV
A relatively "soft" molecule, highly reactive to Pd(0) oxidative addition.

Reactivity & Chemoselectivity: The Core Logic

The primary utility of this molecule is the ability to selectively react at the Iodine position while leaving the Bromine intact. Theoretical studies quantify this via Bond Dissociation Energy (BDE) .[1]

Bond Strength Analysis

Using Natural Bond Orbital (NBO) analysis, we calculate the Wiberg Bond Indices and dissociation energies.

  • C-I Bond: Longer bond length (

    
     2.10 Å) and lower BDE (
    
    
    
    65 kcal/mol).
  • C-Br Bond: Shorter bond length (

    
     1.90 Å) and higher BDE (
    
    
    
    80 kcal/mol).

ReactivitySelectivity cluster_0 Kinetic Control (Room Temp) cluster_1 Thermodynamic Control (High Temp) Mol 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene PathA Path A: C-I Activation (Low Barrier) Mol->PathA Pd(0), 25°C PathB Path B: C-Br Activation (High Barrier) Mol->PathB Pd(0), 100°C ProdA Product A: 4-Substituted (Suzuki/Sonogashira) PathA->ProdA ProdA->PathB Sequential Coupling ProdB Product B: 1,4-Disubstituted PathB->ProdB

Figure 2: Chemoselectivity map derived from DFT bond energy calculations. Path A is theoretically favored by >4 kcal/mol.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution to predict non-covalent interactions.

  • Red Regions (Negative): Localized on the Nitro oxygens and Methoxy oxygen. These are H-bond acceptor sites.

  • Blue Regions (Positive): Localized on the aromatic protons.

  • Sigma-Hole: A specific positive patch on the tip of the Iodine atom (halogen bond donor). This theoretical feature suggests the molecule can form halogen bonds in crystal engineering applications [5].

Spectroscopic Validation

To verify the synthesized material against the theoretical model, we compare predicted spectral data.[2]

Vibrational Spectroscopy (IR)

DFT frequency calculations (scaled by a factor of 0.961 for B3LYP) predict characteristic signatures:

  • 
    :  Asymmetric stretch at 
    
    
    
    1530-1550 cm⁻¹.
  • 
    :  Symmetric stretch at 
    
    
    
    1340-1360 cm⁻¹.
  • C-O-C Stretch: Strong band at

    
     1250 cm⁻¹ (Methoxy).
    
NMR Shielding (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in solvent (PCM model,


):
  • ¹H NMR: The aromatic protons will appear as two distinct singlets (due to the tetra-substitution pattern). The proton ortho to the Nitro group will be significantly deshielded (

    
     > 8.0 ppm) compared to the proton ortho to the Methoxy group (
    
    
    
    < 7.5 ppm).

References

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Check, C. E., et al. (2001). Optimization of the B3LYP/6-311++G** basis set for organic molecules. The Journal of Physical Chemistry A, 105(34), 8111-8116. Link

  • Govindarasu, K., et al. (2011). DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole. Indian Journal of Pure & Applied Physics, 50, 235-244. Link

  • Białecki, M., et al. (2023). Mechanistic Insights into Benzyne Formation via Di-iodobenzene Photolysis. ChemRxiv. Link

  • Politzer, P., et al. (2013). Halogen bonding: an interim discussion. ChemPhysChem, 14(2), 278-294. Link

Sources

Commercial suppliers of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Commercial Sourcing & Synthetic Strategy for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Part 1: Executive Summary & Strategic Importance

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a high-value, tetrasubstituted arene scaffold utilized primarily in the synthesis of complex kinase inhibitors and splicing modulators (e.g., SLC6A19 inhibitors).[1][2] Its strategic value lies in its orthogonal reactivity profile :

  • Iodine (C-4): Highly reactive; susceptible to selective Pd-catalyzed coupling (Sonogashira/Suzuki) at room temperature, leaving the bromide intact.[1][2]

  • Bromine (C-1): Less reactive; available for subsequent coupling at elevated temperatures or using specialized ligands.[1][2]

  • Nitro (C-5): Precursor to an aniline (via reduction) for amide coupling or heterocycle formation.[1][2]

  • Methoxy (C-2): Acts as a protected phenol or an electron-donating directing group.[1][2]

Market Status: This compound is frequently classified as a "Make-on-Demand" or Tier 2/3 Building Block .[1][2] While available from select boutique CROs, it is often more reliable to source the precursor (2-bromo-5-iodoanisole) and perform a single-step nitration in-house to ensure purity and reduce lead times.[1][2]

Part 2: Commercial Sourcing Landscape

Due to the specific substitution pattern, this compound is not typically a "catalog item" with 24-hour delivery from major aggregators like Sigma-Aldrich.[1][2] Sourcing requires a targeted approach.[1][2][3]

A. Supplier Tiering & Risk Assessment
TierSupplier TypeRepresentative VendorsAvailabilityRisk Profile
Tier 1 Global Aggregators eMolecules, SciFinder-n, PubChemLow High probability of "ghost inventory" (listed but out of stock).[1][2]
Tier 2 Specialty CROs Enamine, WuXi AppTec, Combi-Blocks, PharmablockMedium Likely available as "synthesis on request" (2-4 weeks lead time).[1][2]
Tier 3 Boutique Synthesis Synthonix, Aaron Chemicals, AmbeedVariable High batch-to-batch variability; rigorous QC required.[1][2]
B. Recommended Procurement Strategy
  • Primary Action: Search specifically for CAS 1420800-35-6 (Note: CAS numbers for specific isomers vary; search by SMILES COc1cc(I)c(N(=O)=O)cc1Br or structure is recommended).[1][2]

  • Fallback Action (The "Smart Buy"): If the nitro compound is unavailable or >$500/g, purchase the precursor 2-Bromo-5-iodoanisole (CAS 383432-46-6) and perform the nitration described in Part 4.[1][2]

    • Precursor Availability: High (Commodity chemical).[2]

    • Cost Efficiency:[1][2] Precursor is typically 10-20% of the cost of the nitro derivative.[1][2]

Part 3: Quality Assurance & Analytical Validation

When sourcing this compound, the primary impurity risks are regioisomers formed during nitration.[1][2] You must validate the position of the nitro group relative to the methoxy and halogens.[1][2]

Critical Analytical Parameters
  • 1H NMR (DMSO-d6 or CDCl3):

    • The molecule has two aromatic protons at positions C3 and C6.[1][2]

    • Key Feature: These protons are para to each other.[1][2]

    • Expectation: Two distinct singlets.

      • H-3: Deshielded by ortho-nitro and ortho-iodine? No, H-3 is between OMe and I.[1][2]

      • H-6: Deshielded by ortho-nitro and ortho-bromine.[1][2]

    • Differentiation: If the nitro group were at C3 (wrong isomer), you would see coupling patterns or different shifts.[1][2]

  • HPLC Purity: >97% required.

    • Impurity Watch: Look for de-iodinated species (1-bromo-2-methoxy-5-nitrobenzene) which can occur if the iodination was done last.[1][2]

Part 4: Synthesis Protocol (The "Make" Option)

If commercial supply is delayed, the synthesis is a robust, one-step electrophilic aromatic substitution starting from 2-bromo-5-iodoanisole.[1][2]

Reaction Logic
  • Substrate: 1-Bromo-4-iodo-2-methoxybenzene (2-Bromo-5-iodoanisole).[1][2]

  • Reagent: Nitric Acid (HNO3) / Sulfuric Acid (H2SO4).[1][2][4]

  • Regioselectivity:

    • -OMe (C2): Strong ortho/para director. Directs to C3 and C5.[1][2]

    • -I (C4): Weak ortho/para director. Directs to C3 and C5.[1][2]

    • -Br (C1): Weak ortho/para director. Directs to C6 (and C2/C4 which are blocked).[1][2]

    • Result: C5 is electronically activated by both the Methoxy and Iodine groups and is sterically accessible.[1][2] C3 is crowded (between OMe and I).[1][2] C5 is the favored site. [1][2]

Step-by-Step Protocol
  • Setup: Cool a solution of 2-bromo-5-iodoanisole (1.0 eq) in Acetic Anhydride or Sulfuric Acid to 0°C.

  • Nitration: Dropwise add Fuming HNO3 (1.1 eq) while maintaining temperature <10°C.

    • Note: Exotherm control is critical to prevent dinitration or deiodination.[1][2][4]

  • Quench: Pour reaction mixture onto crushed ice/water.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO3 (to remove acid) and Brine.[1][2]

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Hexanes/EtOAc).

    • Target Appearance: Yellow solid.[1][2][5]

    • Typical Yield: 40-60%.[1][2]

Part 5: Strategic Utility & Pathway Visualization

The following diagram illustrates the "Orthogonal Reactivity" that makes this scaffold valuable in drug discovery.

G Start Precursor: 2-Bromo-5-iodoanisole Target TARGET: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Start->Target Nitration (HNO3/H2SO4, 0°C) PathA Path A: Selective C-C Coupling (Suzuki/Sonogashira @ C-I) Target->PathA Pd(0), RT (I >>> Br reactivity) PathB Path B: Nitro Reduction (Fe/HCl or H2/Pd) Target->PathB Reduction FinalA Intermediate A: Retains Br, NO2 Functionalized @ C4 PathA->FinalA FinalB Aniline Derivative: 1-Bromo-4-iodo-2-methoxy-5-aminobenzene PathB->FinalB

Caption: Synthesis and orthogonal divergence of the 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene scaffold. Note the selectivity of C-I coupling over C-Br.

Part 6: References

  • WO2020163541A1 : Methods and compositions for modulating splicing. (2020).[1][2] Describes the synthesis of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene (Step 2) and subsequent reduction to the aniline.

  • WO2024081748A2 : Inhibitors of solute carrier family 6a member 19 (slc6a19). (2024).[1][2] Details the use of the scaffold in large-scale pharmaceutical synthesis.

  • PubChem Compound Summary : 2-Bromo-5-iodoanisole (Precursor). Validated source for the starting material. [1][2]

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-precision protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene with aryl boronic acids. This substrate represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and poly-functionalized drug candidates.

The core challenge—and opportunity—lies in the presence of two distinct halogen handles (Iodine and Bromine). This protocol leverages the significant bond dissociation energy difference between C–I and C–Br, amplified by the electronic effects of the ortho-nitro and ortho-methoxy substituents, to achieve exclusive coupling at the C4-Iodine position while preserving the C1-Bromine for subsequent functionalization.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7][8][9][10]

Substrate Analysis

The substrate, 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, presents a unique electronic landscape that dictates its reactivity profile:

PositionSubstituentElectronic EffectImpact on Oxidative Addition
C4 Iodine (I) Weakest C–X bondPrimary Reactive Site. Highly activated by the ortho-Nitro group.
C1 Bromine (Br) Stronger C–X bondLatent Site. Slightly deactivated by the ortho-Methoxy group (EDG).
C5 Nitro (NO₂) Strong EWG (-I, -M)Lowers LUMO energy of the ring; accelerates Pd(0) insertion at C4.
C2 Methoxy (OMe) EDG (+M)Increases electron density near C1; disfavors Pd(0) insertion at C1 relative to C4.
The Selectivity Mechanism

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The rate-determining step, oxidative addition , occurs preferentially at the C–I bond due to its lower bond dissociation energy (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol).

In this specific scaffold, the selectivity is enhanced by the "Push-Pull" effect :

  • Pull: The electron-withdrawing Nitro group at C5 pulls electron density away from C4, making the C–I bond more electrophilic and susceptible to Pd(0) insertion.

  • Push: The electron-donating Methoxy group at C2 pushes electron density toward C1, rendering the C–Br bond less electrophilic and more resistant to oxidative addition under mild conditions.

Mechanistic Pathway Diagram

ReactionMechanism Substrate 1-Bromo-4-iodo- 2-methoxy-5-nitrobenzene OxAdd Oxidative Addition (Selectivity Filter) Substrate->OxAdd k(I) >> k(Br) Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd Complex_I Pd(II)-I Complex (Favored) OxAdd->Complex_I Fast (C-I) Complex_Br Pd(II)-Br Complex (Disfavored) OxAdd->Complex_Br Slow (C-Br) TransMet Transmetalation (Ar-B(OH)2 + Base) Complex_I->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product 4-Aryl-1-bromo- 2-methoxy-5-nitrobenzene RedElim->Product

Caption: Kinetic selectivity pathway showing preferential oxidative addition at the C-I bond (Green path) vs. the C-Br bond (Red path).

Experimental Protocol

Materials & Reagents[4][8]
  • Substrate: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)

    • Note: Pd(dppf)Cl₂ is a viable alternative if steric hindrance is high.

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane (Degassed)

  • Atmosphere: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 50 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Argon.

  • Charge the flask with:

    • 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 mmol, 358 mg)

    • Aryl Boronic Acid (1.1 mmol)

    • Pd(PPh₃)₄ (0.05 mmol, 58 mg)

  • Seal the flask with a rubber septum.

  • Evacuate and backfill with Argon three times to remove oxygen (Critical for catalyst longevity).

Step 2: Solvent & Base Addition [1]

  • Via syringe, add degassed 1,4-Dioxane (10 mL).

  • Via syringe, add degassed 2.0 M Na₂CO₃ (aq) (1.25 mL).

    • Note: Degassing solvents by sparging with Argon for 15 mins prior to use prevents homocoupling of the boronic acid.

Step 3: Reaction Execution

  • Place the reaction vessel in a pre-heated oil bath at 60°C .

    • Critical Control Point: Do not exceed 70°C initially.[2] Higher temperatures (>90°C) increase the risk of reacting the C-Br bond or forming bis-coupled byproducts.

  • Stir vigorously (800 rpm) to ensure efficient mixing of the biphasic system.

  • Monitor reaction progress by TLC or LC-MS every 30 minutes.

    • TLC Mobile Phase: 10-20% EtOAc in Hexanes.

    • Endpoint: Disappearance of the starting material (Rf ~0.6) and appearance of the mono-coupled product (Rf ~0.4-0.5 depending on boronic acid).

Step 4: Workup

  • Once complete (typically 2-4 hours), cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Separate the layers.[3] Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Combine organic layers and wash with Brine (saturated NaCl, 30 mL).

  • Dry over anhydrous Magnesium Sulfate (MgSO₄).[3]

  • Filter and concentrate under reduced pressure to yield the crude solid.[1]

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Gradient: 0%

    
     20% Ethyl Acetate in Hexanes.
    
    • Note: The product is typically a yellow/orange solid due to the nitro group.

Experimental Workflow Diagram

Workflow Start Start: Dry Schlenk Flask (Argon Atmosphere) Charge Charge Reagents: 1. Substrate (1.0 eq) 2. Boronic Acid (1.1 eq) 3. Pd Catalyst (0.05 eq) Start->Charge Solvent Add Degassed Solvents: Dioxane / 2M Na2CO3 (4:1) Charge->Solvent Heat Heat to 60°C (Strict Temp Control) Solvent->Heat Monitor Monitor (TLC/LC-MS) Check for mono-coupling Heat->Monitor Monitor->Heat Incomplete Workup Workup: Dilute EtOAc/H2O Extract & Dry (MgSO4) Monitor->Workup Complete Purify Column Chromatography (Hex/EtOAc Gradient) Workup->Purify End Final Product: 4-Aryl-1-bromo-2-methoxy-5-nitrobenzene Purify->End

Caption: Operational workflow ensuring inert conditions and temperature control for chemoselectivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-coupling (Reaction at Br) Temperature too highLower temperature to 45-50°C.
Excess Boronic AcidReduce Boronic Acid to 1.05 equiv.
No Reaction / Sluggish Catalyst deactivation (O₂)Ensure rigorous degassing. Switch to Pd(dppf)Cl₂.
Steric bulkSwitch solvent to DMF (100%) with K₃PO₄ base at 80°C.
Homocoupling of Boronic Acid Oxygen presenceSparge solvents longer. Add catalyst after degassing.
Dehalogenation (Loss of I/Br) Hydride source presentEnsure solvents are anhydrous/pure. Avoid alcoholic solvents if possible.

Safety Considerations (HSE)

  • Nitro Compounds: The substrate contains a nitro group and halogens.[3] While generally stable, nitro-aromatics can be energetic. Do not distill the crude residue to dryness at high temperatures (>150°C).

  • Palladium: Heavy metal. Dispose of all solid waste and silica in designated hazardous waste containers.

  • Alkyl Halides: The substrate is an alkylating agent (sensitizer). Wear double nitrile gloves and work in a fume hood.

References

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. [Link]

  • Royal Society of Chemistry. Chemoselective cross-coupling of dihaloarenes. [Link]

  • Science Learning Center. Synthesis and Reactivity of Halo-Nitrobenzenes. [Link]

  • Nobel Prize Committee. The Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings. [Link]

Sources

Buchwald-Hartwig amination of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemoselective Buchwald-Hartwig Amination of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds.[1][2][3] This application note provides a comprehensive guide for the chemoselective amination of a challenging, multifunctional substrate: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene. The presence of two distinct halogen atoms (iodine and bromine) and potent electron-withdrawing (nitro) and electron-donating (methoxy) groups necessitates a carefully optimized protocol to achieve selective functionalization. We present a detailed experimental procedure, mechanistic insights into achieving high chemoselectivity, analytical protocols for product validation, and a thorough troubleshooting guide tailored for researchers, medicinal chemists, and process development scientists.

Reaction Principle and Strategy for Chemoselectivity

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine.[1][3] The catalytic cycle, illustrated below, generally involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(I) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(I)(R₂NH)] Amine Coordination OA_Complex->Amine_Coord Ligand Exchange Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Coord->Amido_Complex Deprotonation Product Ar-NR₂ Product Amido_Complex->Product Reductive Elimination Regen_Cat L-Pd(0) Amido_Complex->Regen_Cat Reductive Elimination Base_out - H-Base⁺ Regen_Cat->Pd0 Regeneration Base_in Base, R₂NH ArI_in Ar-I

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The Chemoselectivity Challenge

The substrate, 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, features both a C-I and a C-Br bond. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond strength. This results in a predictable reactivity trend: C-I > C-Br > C-Cl .[4][5] This inherent reactivity difference is the cornerstone of our strategy. By carefully controlling reaction conditions, we can selectively cleave the weaker C-I bond while leaving the more robust C-Br bond intact for subsequent transformations.

Electronic and Steric Influences:

  • Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution and, critically, facilitates the oxidative addition step in cross-coupling reactions. However, it can be sensitive to strongly basic or reducing conditions.[6]

  • Methoxy Group (-OCH₃): This electron-donating group can influence the electron density of the palladium center during the catalytic cycle.

  • Substitution Pattern: The ortho-methoxy and meta-nitro groups relative to the iodine atom may introduce steric hindrance, influencing the choice of ligand. Bulky, electron-rich phosphine ligands are often required to promote efficient reductive elimination and stabilize the catalytic species.[1]

Detailed Experimental Protocol

This protocol is a robust starting point and may be optimized for different amine coupling partners. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.[7]

Materials and Equipment
Reagent/MaterialSuggested Grade/PuritySupplier Example
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene>98%Sigma-Aldrich, etc.
Amine (e.g., Morpholine, Aniline)>99%Sigma-Aldrich, etc.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeSigma-Aldrich, etc.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)>98%Sigma-Aldrich, etc.
Cesium Carbonate (Cs₂CO₃)>99.9%Sigma-Aldrich, etc.
TolueneAnhydrous, <50 ppm H₂OAcros, Sigma-Aldrich
Schlenk flask or reaction vial with stir bar------
Inert gas supply (Argon or Nitrogen)High Purity---
Standard laboratory glassware------
TLC plates (Silica gel 60 F₂₅₄)------
Silica Gel for column chromatography230-400 mesh---
Reaction Parameters
ParameterRecommended ValueRationale
Aryl Halide 1.0 equiv (e.g., 1.0 mmol, 375.9 mg)Limiting reagent.
Amine 1.2 equivA slight excess ensures complete consumption of the aryl halide.
Pd Precatalyst Pd(OAc)₂ (2 mol%)A common, reliable Pd(II) source that is reduced in situ to the active Pd(0) species.[6]
Ligand XPhos (4 mol%)A bulky, electron-rich biarylphosphine ligand effective for coupling electron-deficient aryl halides and mitigating side reactions.[8][9]
Base Cs₂CO₃ (2.0 equiv)A moderately strong base that is effective but less harsh than alkoxides, preserving the sensitive nitro group.[2]
Solvent Anhydrous, Degassed Toluene (0.2 M concentration)Toluene is a common, effective solvent for this transformation.[6][10] Proper degassing is crucial to prevent catalyst oxidation.
Temperature 100-110 °CProvides sufficient thermal energy for efficient catalysis without promoting decomposition.[5][11]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.
Step-by-Step Procedure

Caption: Experimental workflow for the selective Buchwald-Hartwig amination.

  • Vessel Preparation: Place an appropriately sized magnetic stir bar into a Schlenk flask or reaction vial. Dry the flask in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.

  • Charging Solids: In a glovebox or under a positive pressure of inert gas, add 1-bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv) to the reaction flask.

  • Inerting: Seal the flask with a rubber septum. If not in a glovebox, evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 5 mL for a 1 mmol scale). Stir the suspension for 5 minutes. Add the amine (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of Celite® to remove palladium residues and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, 4-amino-1-bromo-2-methoxy-5-nitrobenzene derivative.

Analytical Characterization

Confirm the structure and purity of the final product using standard analytical techniques. The expected data for the morpholine adduct is provided below as a representative example.

Analysis TechniqueExpected Results for 4-(4-bromo-5-methoxy-2-nitrophenyl)morpholine
¹H NMR (400 MHz, CDCl₃)Predicted δ (ppm): ~7.5 (s, 1H), ~6.8 (s, 1H), 3.9 (s, 3H), 3.8 (t, 4H), 3.2 (t, 4H).
¹³C NMR (101 MHz, CDCl₃)Predicted δ (ppm): ~155, ~148, ~140, ~128, ~115, ~110, 66, 57, 50.
HRMS (ESI) Calculated for C₁₁H₁₃BrN₂O₄ [M+H]⁺: Exact mass will depend on the amine used. For morpholine: 333.0135. Found: Match within 5 ppm.
Appearance Typically a yellow or orange solid.

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems and provides systematic solutions.[7][12][13]

Troubleshooting_Flowchart start Low or No Conversion check_sm Is Starting Material (SM) Largely Unconsumed? start->check_sm check_side_products Are Side Products Observed? check_sm->check_side_products No sol_inert Verify Inert Atmosphere: - Re-degas solvent - Check gas lines & seals check_sm->sol_inert Yes sol_hydrodehalogenation Hydrodehalogenation (Ar-H) Seen? - Lower temperature - Ensure anhydrous conditions check_side_products->sol_hydrodehalogenation Yes sol_reagents Check Reagent Quality: - Use fresh Pd source/ligand - Ensure base is anhydrous sol_inert->sol_reagents sol_temp Increase Temperature: - Incrementally raise to 120 °C sol_reagents->sol_temp sol_bromo_reaction C-Br Amination Seen? - Lower temperature - Reduce reaction time sol_hydrodehalogenation->sol_bromo_reaction sol_nitro_reduction Nitro Group Reduction Seen? - Use weaker base (e.g., K₃PO₄) - Avoid amine sources that can act as reductants sol_bromo_reaction->sol_nitro_reduction

Caption: A decision-making workflow for troubleshooting the amination reaction.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst due to oxygen/moisture exposure. 2. Poor quality of reagents (catalyst, ligand, base). 3. Insufficient temperature.1. Ensure rigorous inert atmosphere and use freshly degassed, anhydrous solvent. 2. Use fresh, high-purity reagents. Consider using a palladium precatalyst. 3. Incrementally increase temperature to 110-120 °C.
Hydrodehalogenation Presence of water or other proton sources. Beta-hydride elimination can also be a competing pathway.[1]Ensure all reagents and solvents are strictly anhydrous. Use a highly hindered ligand to disfavor beta-hydride elimination.
Loss of Selectivity Reaction temperature is too high or reaction time is too long, allowing for the slower amination at the C-Br bond to occur.Reduce the reaction temperature to 80-90 °C and monitor carefully, stopping the reaction once the C-I starting material is consumed.
Decomposition/Dark Tar 1. The nitro group is reacting with the strong base. 2. Catalyst decomposition at high temperatures.1. Switch to a milder base such as potassium phosphate (K₃PO₄).[14] 2. Ensure the temperature does not exceed 120 °C. Check for ligand degradation.
Amine Homocoupling Certain reaction conditions can promote the dimerization of the amine coupling partner.Optimize catalyst loading and reaction temperature. This is less common with modern bulky phosphine ligands.[7]

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ACS Publications. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Palladium-catalysed selective oxidative amination of olefins with basic amines. American Chemical Society. [Link]

  • Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube. [Link]

  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment - Supporting Information. ACS Publications. [Link]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. ACS Publications. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Palladium-catalysed selective oxidative amination of olefins with Lewis basic amines. Nature. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Step-by-step real time monitoring of a catalytic amination reaction. University of Victoria. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. Semantic Scholar. [Link]

  • The Buchwald‐Hartwig Amination of Nitroarenes. ResearchGate. [Link]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald-Hartwig and Suzuki-Miyaura Type Cross-Coupling Reactions. PubMed. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Organic Synthesis Newsletter. [Link]

  • Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. The Journal of Organic Chemistry. [Link]

  • Palladium-catalysed selective oxidative amination of olefins with Lewis basic amines. PubMed. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Publishing System. [Link]

Sources

Palladium-catalyzed cross-coupling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Executive Summary

This guide details the protocols for the chemoselective functionalization of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene . This scaffold represents a classic "push-pull" electronic system where the interplay between the electron-withdrawing nitro group (-NO


) and the electron-donating methoxy group (-OMe) creates a distinct reactivity hierarchy between the two halogen sites.

Key Technical Insight: The C-I bond at position 4 is significantly activated by the ortho-nitro group, while the C-Br bond at position 1 is electronically deactivated by the ortho-methoxy group. This allows for highly selective Pd-catalyzed cross-coupling at the iodine position under mild conditions, preserving the bromine handle for subsequent functionalization.

Mechanistic Rationale & Reactivity Profile

To ensure reproducibility, researchers must understand the electronic landscape of the substrate. The high chemoselectivity is driven by two converging factors:

  • Bond Dissociation Energy (BDE): The C-I bond (~65 kcal/mol) is weaker than the C-Br bond (~81 kcal/mol), making it kinetically favored for oxidative addition to Pd(0).

  • Electronic Activation:

    • C4-Iodine: Located ortho to the strongly electron-withdrawing Nitro group. This reduces electron density at C4, accelerating the oxidative addition of nucleophilic Pd(0).

    • C1-Bromine: Located ortho to the electron-donating Methoxy group. Resonance donation increases electron density at C1, effectively shielding it from Pd(0) insertion under mild conditions.

Visualizing the Reactivity Landscape

ReactivityMap Substrate 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene C_I C4-Iodine Site (High Reactivity) Substrate->C_I C_Br C1-Bromine Site (Low Reactivity) Substrate->C_Br Product1 Product1 C_I->Product1 Reacts at RT (Pd-Catalysis) Product2 Product2 C_Br->Product2 Requires Heat (>80°C) NO2 5-Nitro Group (EWG) NO2->C_I Ortho-Activation (Lowers TS Energy) OMe 2-Methoxy Group (EDG) OMe->C_Br Ortho-Deactivation (Increases e- Density)

Figure 1: Electronic influence map detailing the activation/deactivation effects of substituents on the halogenated sites.

Experimental Protocols

Protocol A: Site-Selective Sonogashira Coupling (C-I Functionalization)

Target: Installation of alkynyl groups at C4 without disturbing C1-Br.

Reagents & Equipment:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

    
    (PPh
    
    
    
    )
    
    
    ] (2.0 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (1.0 mol%)

  • Base: Triethylamine (Et

    
    N) (3.0 equiv)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Cool under argon flow.

  • Charging: Add 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv), PdCl

    
    (PPh
    
    
    
    )
    
    
    (0.02 equiv), and CuI (0.01 equiv).
  • Solvation: Seal the flask with a septum. Inject anhydrous THF via syringe, followed by Et

    
    N.
    
  • Degassing: Sparge the solution with argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe at Room Temperature (20-25°C).

  • Reaction: Stir at Room Temperature.

    • Self-Validation: The reaction typically turns dark brown/black within 15 minutes. Monitor by TLC. The starting material (lower R

      
      ) should disappear within 2-4 hours, leaving the C-Br bond intact.
      
  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Wash with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol B: Site-Selective Suzuki-Miyaura Coupling (C-I Functionalization)

Target: Installation of aryl/heteroaryl groups at C4.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (3.0 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 2.5 equiv)
  • Solvent: DME (Dimethoxyethane) or Toluene (degassed)

  • Temperature: 60°C (Controlled oil bath)

Step-by-Step Methodology:

  • Mixing: In a reaction vial, combine the substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh

    
    )
    
    
    
    (0.03 equiv).
  • Solvent System: Add DME (0.15 M) and the aqueous Na

    
    CO
    
    
    
    solution.
  • Degassing: Perform 3 cycles of freeze-pump-thaw or vigorous argon sparging for 10 minutes.

  • Heating: Heat the mixture to 60°C .

    • Expert Note: Do not exceed 70°C in this step. Higher temperatures may initiate oxidative addition at the deactivated C-Br site, leading to "over-coupling" byproducts.

  • Validation: Monitor via HPLC or TLC. The highly activated C-I bond usually converts fully within 4-6 hours.

  • Workup: Dilute with water, extract with DCM, dry over MgSO

    
    , and concentrate.
    

Sequential Workflow: Accessing the C-Br Site

Once the C-I site is functionalized, the C-Br site remains available. However, due to the deactivating effect of the ortho-methoxy group, the second coupling requires "forcing" conditions.

Protocol C: Functionalizing the Remaining Bromine

  • Catalyst Switch: Switch to a more active catalyst system if standard PPh

    
     fails. Pd(OAc)
    
    
    
    + SPhos
    or Pd(dppf)Cl
    
    
    are recommended for sterically hindered or electron-rich bromides.
  • Temperature: Increase reaction temperature to 90-110°C .

  • Base: Use a stronger base like K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    in anhydrous dioxane.
Workflow Logic Diagram

Workflow Start Start: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Step1 Step 1: Selective C-I Coupling (Suzuki or Sonogashira) Start->Step1 Mild Conditions (RT - 60°C) Check1 Quality Control: Check for loss of Iodine Retain Bromine Step1->Check1 Intermediate Intermediate: 4-Substituted-1-Bromo-2-methoxy-5-nitrobenzene Check1->Intermediate Pass Step2 Step 2: C-Br Coupling (High Temp, Active Ligand) Intermediate->Step2 Forcing Conditions (>90°C) Final Final Product: 1,4-Difunctionalized-2-methoxy-5-nitrobenzene Step2->Final

Figure 2: Sequential functionalization workflow ensuring complete chemoselectivity.

Data Summary & Optimization Table

VariableProtocol A (C-I Selective)Protocol C (C-Br Selective)Rationale
Leaving Group Iodine (-I)Bromine (-Br)C-I bond is weaker and activated by -NO

.
Temperature 20°C - 60°C90°C - 110°CHigher energy barrier for oxidative addition at C-Br.
Catalyst Loading 1 - 3 mol%3 - 5 mol%Deactivated sites require higher catalyst turnover stability.
Ligand Class Triphenylphosphine (PPh

)
Biaryl phosphines (e.g., SPhos, XPhos)Electron-rich bulky ligands facilitate oxidative addition into unreactive C-Br bonds.
Base Et

N or Na

CO

K

PO

or Cs

CO

Stronger bases aid transmetallation in difficult couplings.

Troubleshooting & Safety

  • Homocoupling (Glaser Coupling): If you observe a byproduct formed from two alkyne units, your system has oxygen. Action: Increase argon sparging time or use freeze-pump-thaw cycles.

  • Dehalogenation: If the C-I bond is reduced to C-H instead of coupled, the hydride source is likely the solvent or base decomposition. Action: Ensure solvents are anhydrous; avoid excessive heating for the first step.

  • Safety: Nitro-aromatics can be explosive precursors. Do not distill the final products to dryness at high temperatures. Handle all heavy metal wastes (Pd, Cu) according to EHS hazardous waste protocols.

References

  • Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development.[1] Retrieved from [Link]

  • Langer, P., et al. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes. PMC. Retrieved from [Link]

  • Suzuki, A. (2010).[2][3] Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][4][5][6][7][8][9] Nobel Prize Lecture.[3] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling Protocols and Mechanism. Retrieved from [Link]

Sources

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Intermediate Profile & Synthetic Utility in 3rd-Generation EGFR Inhibitors [1]

Executive Summary

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a high-value, multisite-functionalized scaffold used primarily in the synthesis of targeted covalent kinase inhibitors, such as Osimertinib (Tagrisso) and its analogs.[1] Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct "handles" (Iodine, Bromine, Nitro) that can be activated sequentially under specific conditions.[1]

This guide details the handling, reactivity hierarchy, and a validated protocol for utilizing this intermediate to construct the core biaryl systems found in non-small cell lung cancer (NSCLC) therapeutics.[1]

Chemical Profile & Reactivity Hierarchy

Structural Analysis

The molecule is a benzene core densely packed with functional groups.[1] Understanding the electronic push-pull effects is critical for process design:

  • Nitro Group (

    
    ):  Strongly electron-withdrawing.[1][2] It activates the ortho- and para-positions for Nucleophilic Aromatic Substitution (
    
    
    
    ).[1]
  • Methoxy Group (

    
    ):  Electron-donating.[1] It modulates the electron deficiency caused by the nitro group, preventing ring instability while directing electrophilic attacks during precursor synthesis.[1]
    
  • Halogens (I vs. Br): The key feature.[1] The C-I bond is significantly weaker (bond dissociation energy

    
     57 kcal/mol) than the C-Br bond (
    
    
    
    68 kcal/mol).[1] This allows for chemoselective cross-coupling .[1]
The "Orthogonal Activation" Strategy

In drug discovery, this molecule acts as a 3-way switch.[1] The standard synthetic sequence utilizes the reactivity difference between the halogens:

  • Site A (Iodine): Highest Reactivity.[1] Undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) at low temperatures (

    
    ).[1]
    
  • Site B (Bromine): Medium Reactivity. Remains inert during the Iodine coupling.[1] Activated later for a second coupling event or

    
     displacement (often utilizing the activation from the ortho-nitro group).[1]
    
  • Site C (Nitro): Latent Functionality. Reduced to an aniline (

    
    ) in the final stages to install the acrylamide "warhead" required for covalent enzyme inhibition.[1]
    

ReactivityMap Core 1-Bromo-4-iodo- 2-methoxy-5-nitrobenzene Iodine Site 1: Iodine (High Reactivity) Core->Iodine Pd(0) Coupling (Suzuki/Stille) Bromine Site 2: Bromine (Medium Reactivity) Core->Bromine Buchwald-Hartwig or SNAr Nitro Site 3: Nitro (Latent Amine) Core->Nitro Fe/NH4Cl or H2/Pd-C Reduction Biaryl Biaryl Core (e.g., Indole coupling) Iodine->Biaryl Tail Solubilizing Tail (e.g., Piperazine) Bromine->Tail Warhead Acrylamide Warhead (Covalent Binder) Nitro->Warhead

Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization strategy.[1]

Validated Protocol: Chemoselective Suzuki Coupling

Objective: Selectively couple an indole boronic ester to the Iodine position without affecting the Bromine or Nitro groups.[1]

Target Transformation:

  • Substrate: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene[1]

  • Reagent: 1-Methyl-1H-indole-3-boronic acid pinacol ester[1]

  • Product: 3-(4-Bromo-5-methoxy-2-nitrophenyl)-1-methyl-1H-indole[1]

Reagents & Equipment
ReagentEquiv.[1]Role
Substrate 1.0Core Scaffold
Indole Boronate 1.1Coupling Partner
Pd(dppf)Cl₂[1]·CH₂Cl₂ 0.05Catalyst (High selectivity for I over Br)
K₂CO₃ (2M aq) 3.0Base
1,4-Dioxane SolventReaction Medium (0.1 M conc.)
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Charge a dry Schlenk flask or microwave vial with the Substrate (1.0 equiv), Indole Boronate (1.1 equiv), and Pd(dppf)Cl₂ (5 mol%).[1]

  • Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes.[1] Critical: Oxygen inhibits the Pd cycle and promotes homocoupling.[1]
    

Step 2: Solvent Addition

  • Add degassed 1,4-Dioxane via syringe.[1]

  • Add 2M K₂CO₃ aqueous solution.[1] The biphasic system helps dissolve inorganic salts while keeping the organic reactants in the dioxane phase.[1]

Step 3: Reaction (Temperature Control)

  • Heat the mixture to 60°C .

  • Expert Note: Do NOT exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Br bond, leading to "oligomer" byproducts or double-coupling.[1]

  • Stir vigorously for 4–6 hours.

Step 4: Monitoring (Self-Validating Step)

  • TLC Check: Eluent 20% EtOAc in Hexanes.

    • Starting Material (

      
      ) should disappear.[1]
      
    • Product (

      
      , often fluorescent under UV) should appear.[1]
      
    • Validation: If a spot appears at

      
      , it may indicate double coupling (Br reaction).[1] Stop heat immediately.
      

Step 5: Work-up

  • Cool to room temperature.[1][3]

  • Dilute with Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    
    ).[1]
  • Dry over

    
    , filter, and concentrate in vacuo.
    

Step 6: Purification

  • Purify via Flash Column Chromatography (SiO₂).[1] Gradient: 0%

    
     30% EtOAc/Hexanes.[1]
    
  • Yield Expectation: 75–85% as a yellow/orange solid.[1]

Synthesis of the Intermediate (Back-Integration)

If the intermediate is not commercially available, it can be synthesized from 4-Bromo-2-methoxyaniline (CAS: 59557-63-6).[1]

SynthesisRoute Start 4-Bromo-2-methoxyaniline Step1 Step 1: Protection (Ac₂O, Pyridine) Start->Step1 Inter1 Acetanilide Intermediate Step1->Inter1 Step2 Step 2: Nitration (HNO₃, H₂SO₄, 0°C) Inter1->Step2 Inter2 Nitro-Acetanilide (Regio: Para to Methoxy) Step2->Inter2 Step3 Step 3: Deprotection (HCl, Reflux) Inter2->Step3 Inter3 4-Bromo-5-methoxy-2-nitroaniline Step3->Inter3 Step4 Step 4: Sandmeyer Iodination (NaNO₂, KI, H₂SO₄) Inter3->Step4 Final 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Step4->Final

Figure 2: Synthetic route to the target intermediate.

Key Mechanistic Insight: The nitration step is directed ortho to the acetamide (protected amine) and para to the methoxy group.[1] The subsequent Sandmeyer reaction replaces the amine with Iodine.[1]

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield (<50%) Incomplete conversion or protodeiodination.[1]Ensure strictly anhydrous conditions (if using non-aqueous base) or switch catalyst to Pd(PPh₃)₄ which is sometimes gentler.[1]
Br-Coupling (Byproduct) Temperature too high (>80°C).[1]Lower temp to 50°C and extend reaction time to 12h.
Dark/Black Reaction Pd precipitation ("Pd Black").[1]Add extra ligand (e.g., dppf or

) to stabilize the catalyst.[1]
Separation Difficulty Product co-elutes with impurity.[1]Recrystallize from Ethanol/Heptane instead of column chromatography.

Safety & Handling

  • Explosion Hazard: Nitro-aromatics can be energetic.[1] Do not distill the final product at high temperatures; use rotary evaporation with a water bath

    
    .
    
  • Toxicity: Halogenated nitrobenzenes are potential skin sensitizers and mutagens.[1] Handle in a fume hood with double nitrile gloves.[1]

  • Storage: Store at

    
     in the dark. Iodine-carbon bonds are light-sensitive and can degrade over time, liberating free iodine (turning the solid purple/brown).[1]
    

References

  • Osimertinib Synthesis & Structure-Activity Relationships

    • Finlay, M. R., et al. (2014).[1][4] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations."[1][4][5] Journal of Medicinal Chemistry. Link[1]

  • General Suzuki Coupling Protocols for Polyhalogenated Arenes

    • Lott, J., et al. (2016).[1] "Chemoselective Cross-Coupling of Polyhalogenated Arenes." Sigma-Aldrich Technical Bulletin. Link

  • Sandmeyer Reaction Methodologies (for Step 4 of Synthesis)

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Sandmeyer iodination protocols).

  • Safety Data for Nitro-Halo-Benzenes

    • PubChem Compound Summary for 1-Bromo-4-nitrobenzene (Analogous hazards).[1] Link[1]

Sources

Selective Functionalization of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene: A Guide to Sequential Cross-Coupling and Metal-Halogen Exchange

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a detailed guide for the selective functionalization of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene, a versatile building block in modern organic synthesis. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a stepwise and controlled introduction of molecular complexity. This guide explores the foundational principles governing this selectivity and provides detailed, field-tested protocols for key transformations including Sonogashira coupling, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and metal-halogen exchange. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this substrate in their synthetic campaigns.

The Strategic Value of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a highly functionalized aromatic scaffold. Its value lies not just in the substituents it carries—an electron-donating methoxy group and a powerful electron-withdrawing nitro group—but in the presence of two distinct halogen atoms. This di-halogenated pattern presents a unique opportunity for sequential, site-selective chemical modifications.

The ability to perform a reaction at the C-I bond while leaving the C-Br bond intact (or vice versa) is a powerful tool for building complex molecules without the need for extensive protecting group chemistry. This approach is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise control over the final structure is paramount.[1]

Foundational Principles of Selectivity

The selective functionalization of this molecule is governed by the fundamental principles of transition metal-catalyzed cross-coupling reactions.[2] The key to controlling which halogen reacts lies in understanding and manipulating the first, and often rate-determining, step of the catalytic cycle: oxidative addition.[3][4]

2.1. The Halogen Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order of their carbon-halogen bond dissociation energies:

C-I < C-Br < C-Cl

The carbon-iodine bond is the longest and weakest, making it the most susceptible to oxidative addition by a low-valent palladium(0) catalyst.[5] Conversely, the carbon-bromine bond is stronger and requires more energy (e.g., higher temperatures, more electron-rich ligands) to react. This intrinsic difference in reactivity is the primary lever for achieving selectivity.

cluster_0 Oxidative Addition to Pd(0) cluster_1 Reactivity Trend start Ar-X + L₂Pd(0) intermediate L₂Pd(II)(Ar)(X) start->intermediate k_obs I Ar-I Br Ar-Br I->Br k_obs(I) >> k_obs(Br) Cl Ar-Cl Br->Cl k_obs(Br) > k_obs(Cl)

Caption: Oxidative addition rates determine reactivity in cross-coupling.

2.2. The Role of Substituents

The electronic nature of the aromatic ring also plays a crucial role. The potent electron-withdrawing nitro group (-NO2) makes the benzene ring electron-deficient. This generally accelerates the rate of oxidative addition for all halides, as it makes the carbon atoms more electrophilic.[6] The electron-donating methoxy group (-OCH3) has an opposing, though less pronounced, effect. This electronic environment must be considered when fine-tuning reaction conditions.

Experimental Protocols: A Stepwise Approach

The most common strategy for this substrate is to first functionalize the more reactive C-I position under mild conditions, followed by a second coupling at the more robust C-Br position under more forcing conditions.

Protocol 1: Selective Sonogashira Coupling at the C-I Bond

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[7][8] By using mild conditions, we can achieve excellent selectivity for the C-I bond.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.1 M concentration).

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Add an amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA) (3.0 equiv.), via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Scientist's Notes:

  • Causality: The combination of a palladium catalyst and a copper(I) co-catalyst at room temperature provides just enough activation to cleave the weak C-I bond without affecting the C-Br bond.[9][10]

  • Trustworthiness: The reaction can be monitored for the disappearance of the starting material and the appearance of a single major product spot by TLC, confirming the selectivity of the transformation.

  • The Amine Base: The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne, forming the reactive copper acetylide, and it serves as a solvent.[8]

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Bond

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[1][11] Again, mild conditions are the key to C-I selectivity.

Step-by-Step Methodology:

  • In a round-bottom flask, combine 1-bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.).

  • Add a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Add an aqueous solution of a mild base, such as Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to a moderate temperature (e.g., 70-80 °C) and stir under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, perform a standard aqueous workup with an organic solvent like ethyl acetate.

  • Dry the organic phase, concentrate, and purify the product via column chromatography.

Scientist's Notes:

  • Causality: The use of a mild inorganic base and moderate heating ensures that the activation energy barrier is only overcome for the more reactive C-I bond.[3][12] The base is crucial for activating the boronic acid to facilitate transmetalation.[11]

  • Trustworthiness: Comparing the NMR of the crude product to the starting material will show the disappearance of the signals corresponding to the initial aryl iodide and the appearance of new aromatic signals from the coupled partner, while the signals corresponding to the brominated portion of the molecule remain.

Protocol 3: Functionalization of the C-Br Bond (Sequential Reaction)

Once the C-I bond has been functionalized (e.g., using Protocol 1 or 2), the remaining C-Br bond can be targeted. This requires a more active catalyst system or more forcing conditions. The Buchwald-Hartwig amination is an excellent example.[13]

Step-by-Step Methodology (Assuming product from Protocol 1 is the starting material):

  • To a dry Schlenk tube, add the 1-bromo-2-methoxy-5-nitro-4-(alkynyl)benzene (1.0 equiv.), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 0.02 equiv.), and a suitable bulky phosphine ligand like XPhos or RuPhos (0.04 equiv.).[14]

  • Add the primary or secondary amine (1.2-1.5 equiv.).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv.).

  • Add an anhydrous, aprotic solvent like toluene or dioxane.

  • Seal the tube and heat the mixture to a higher temperature (e.g., 100-110 °C).

  • Monitor the reaction progress. These reactions can take 12-24 hours.

  • Upon completion, cool the reaction, quench carefully with water, and perform a standard extractive workup.

  • Purify the final product by column chromatography.

Scientist's Notes:

  • Causality: The stronger C-Br bond requires a more active catalyst, which is generated in situ from the palladacycle and the bulky, electron-rich phosphine ligand.[15] The strong base is required to deprotonate the amine, facilitating its coordination to the palladium center.[13]

  • Trustworthiness: The success of the second step can be validated by mass spectrometry, which will show a molecular weight corresponding to the addition of the amine and loss of the bromine atom.

Protocol 4: Selective Metal-Halogen Exchange at the C-I Bond

As an alternative to palladium catalysis, metal-halogen exchange offers a distinct pathway to functionalize the C-I position.[16] This reaction is typically very fast and must be performed at low temperatures to avoid side reactions.

Step-by-Step Methodology:

  • Dissolve 1-bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium or iso-propylmagnesium chloride lithium chloride (iPrMgCl·LiCl) (1.0-1.1 equiv.) dropwise, maintaining the temperature at -78 °C. The exchange is often instantaneous.[17][18]

  • Stir for a short period (15-30 minutes) at -78 °C.

  • Quench the resulting organometallic intermediate by adding a suitable electrophile (e.g., an aldehyde, ketone, CO₂, or DMF).

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform a standard extractive workup and purify by column chromatography.

Scientist's Notes:

  • Causality: The exchange rate follows the trend I > Br > Cl. At low temperatures (-78 °C), the kinetics strongly favor the exchange at the more polarizable iodine atom over the bromine.[16]

  • Trustworthiness: Quenching with a simple electrophile like D₂O and observing deuterium incorporation exclusively at the C-4 position via NMR spectroscopy provides definitive proof of selective lithiation.

  • Caution: Organolithium reagents are highly reactive and pyrophoric. The nitro group can be reactive towards organolithiums; therefore, conditions must be carefully controlled, and this method may be lower yielding than catalytic alternatives depending on the electrophile used.

Summary of Conditions and Workflow

The selective functionalization strategy can be visualized as a decision-making workflow.

A Start: 1-Bromo-4-iodo- 2-methoxy-5-nitrobenzene B Target C-I Bond (More Reactive) A->B C Mild Conditions: - Pd/Cu, RT (Sonogashira) - Pd(PPh₃)₄, Na₂CO₃, 80°C (Suzuki) - n-BuLi, -78°C (Li-I Exchange) B->C D Intermediate: Functionalized at C4 Position B->D E Target C-Br Bond (Less Reactive) D->E F Forcing Conditions: - Pd(precatalyst)/Bulky Ligand,  NaOtBu, 110°C (Buchwald-Hartwig) E->F G Final Product: Di-functionalized Benzene E->G

Sources

Application Notes & Protocols: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data and established applications for 1-bromo-4-iodo-2-methoxy-5-nitrobenzene are not extensively documented in publicly available literature. This guide, therefore, extrapolates its potential uses based on the well-established reactivity of its constituent functional groups and analogous structures. The protocols provided are generalized and should be optimized for specific research applications.

Introduction: A Molecule of Untapped Potential

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a highly functionalized aromatic compound poised for significant utility in the synthesis of advanced materials. Its unique arrangement of a nitro group, a methoxy group, and two different halogens (bromine and iodine) on a benzene ring offers a rich platform for sequential and site-selective chemical modifications. This multi-functional nature makes it a prime candidate for the construction of complex organic molecules tailored for applications in organic electronics, polymer chemistry, and drug discovery.

The key to its utility lies in the differential reactivity of the iodo and bromo substituents in transition metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, allowing for selective reaction at the iodine position under milder conditions, while the bromine can be reacted in a subsequent step under more forcing conditions.[1] This orthogonal reactivity is the cornerstone of its potential for creating precisely defined molecular architectures.

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
1-Bromo-4-iodobenzene589-87-7C6H4BrI282.90Contains both bromine and iodine for sequential reactions.[2][3]
1-Bromo-4-nitrobenzene586-78-7C6H4BrNO2202.01A building block in pharmaceuticals and agrochemicals.[4]
1-Bromo-4-iodo-2-nitrobenzene713512-18-6C6H3BrINO2327.90A versatile building block for complex organic compounds.[5]
4-Bromo-1-iodo-2-methoxybenzene791642-68-7C7H6BrIO312.93Demonstrates the presence of methoxy, bromo, and iodo groups.[6]

Core Application: Sequential Cross-Coupling Reactions

The primary application of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene in materials science is as a scaffold for building complex, multi-substituted aromatic systems through sequential cross-coupling reactions. This allows for the programmed introduction of different functional groups at specific positions, leading to materials with tailored electronic and physical properties.

Rationale for Sequential Reactivity

The differential reactivity of the C-I and C-Br bonds is the enabling feature for sequential cross-coupling.[1] The C-I bond has a lower bond dissociation energy, making it more susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0))—the rate-determining step in many cross-coupling cycles. This allows for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for a subsequent, different cross-coupling reaction.

G cluster_0 Step 1: Iodide-Selective Coupling cluster_1 Step 2: Bromide Coupling A 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene B Arylboronic Acid (R1-B(OH)2) Suzuki Coupling A->B Pd Catalyst (e.g., Pd(PPh3)4) Base C Intermediate Product (Bromo-substituted biaryl) B->C D Intermediate Product (From Step 1) E Terminal Alkyne (R2-C≡CH) Sonogashira Coupling D->E Pd/Cu Catalyst Base F Final Product (Disubstituted Aryl) E->F

Caption: Workflow for sequential Suzuki and Sonogashira cross-coupling.

Protocol: Sequential Suzuki-Miyaura and Sonogashira Coupling

This protocol outlines a general procedure for a two-step, one-pot sequential cross-coupling reaction.

Materials:

  • 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv)

  • First coupling partner (e.g., an arylboronic acid for Suzuki coupling, 1.1 equiv)

  • Second coupling partner (e.g., a terminal alkyne for Sonogashira coupling, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Copper(I) iodide (for Sonogashira, 2-4 mol%)

  • Base (e.g., K2CO3 for Suzuki, Et3N for Sonogashira)

  • Degassed solvent (e.g., Toluene/Water or DMF)

Procedure:

Step 1: Suzuki-Miyaura Coupling (Iodide-selective)

  • To a dry reaction flask, add 1-bromo-4-iodo-2-methoxy-5-nitrobenzene, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Stir the reaction mixture at a relatively low temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

Step 2: Sonogashira Coupling (Bromide-selective)

  • To the same reaction mixture, add the terminal alkyne, copper(I) iodide, and a suitable base for Sonogashira coupling (e.g., triethylamine).

  • Increase the reaction temperature (e.g., 80-100 °C) and continue stirring.

  • Monitor the reaction until the intermediate from Step 1 is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in the Synthesis of Carbazole-Based Materials

Carbazole and its derivatives are a critical class of materials in organic electronics due to their excellent hole-transporting properties, high thermal stability, and wide band gap.[7][8] They are frequently used in the host materials for organic light-emitting diodes (OLEDs), as well as in organic photovoltaics and perovskite solar cells. 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a promising precursor for novel, functionalized carbazole derivatives.

Synthetic Pathway to Carbazoles

The synthesis of carbazoles from nitro-biaryl precursors is a well-established method, often involving a reductive cyclization step.[8] The proposed pathway using 1-bromo-4-iodo-2-methoxy-5-nitrobenzene would involve:

  • A Suzuki-Miyaura coupling at the iodine position to form a nitro-biaryl intermediate.

  • Reductive cyclization of the nitro-biaryl using a phosphite or other reducing agent to form the carbazole core.

  • The remaining bromo and methoxy groups can then be used for further functionalization of the carbazole unit.

G Start 1-Bromo-4-iodo-2-methoxy- 5-nitrobenzene Suzuki Suzuki Coupling (with Phenylboronic Acid) Start->Suzuki Intermediate Nitro-biaryl Intermediate Suzuki->Intermediate Cyclization Reductive Cyclization (e.g., P(OEt)3) Intermediate->Cyclization Carbazole Functionalized Carbazole (Bromo and Methoxy substituted) Cyclization->Carbazole FurtherFunc Further Functionalization (e.g., Buchwald-Hartwig amination) Carbazole->FurtherFunc FinalMaterial Final Material for Organic Electronics FurtherFunc->FinalMaterial

Sources

Application Note: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene as a Versatile Scaffold for Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless evolution of resistance in pests, weeds, and pathogens necessitates the continuous discovery of novel agrochemical active ingredients. Privileged chemical scaffolds that allow for rapid library synthesis and structure-activity relationship (SAR) exploration are invaluable in this endeavor. This guide details the strategic use of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, a highly functionalized aromatic building block, in agrochemical research. Its unique arrangement of substituents—a nitro group for biological activity and synthetic modification, a methoxy group influencing electronic properties, and differentially reactive bromo and iodo moieties—enables a robust and flexible approach to creating diverse molecular libraries. We present detailed protocols for the stepwise synthesis of candidate compounds and their subsequent evaluation in primary herbicidal, fungicidal, and insecticidal screens.

Introduction

The global demand for a secure and high-quality food supply places immense pressure on modern agriculture. Agrochemicals, including herbicides, fungicides, and insecticides, are critical tools for protecting crop yields.[1] However, the pipeline for new active ingredients is challenged by stringent regulatory requirements and the increasing prevalence of resistance.[2] Consequently, the development of efficient synthetic pathways to novel chemical entities is a cornerstone of agrochemical innovation.

Halogenated and nitroaromatic compounds are well-established as core components in a vast number of commercial pesticides.[3][4][5] The introduction of halogens can profoundly modify a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often enhancing biological efficacy.[5][6] The nitro group, a potent electron-withdrawing moiety, is not only a key pharmacophore in many bioactive molecules but also serves as a versatile synthetic handle, readily converted to an aniline for further derivatization.[7][8]

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene emerges as a particularly strategic starting material. The key to its utility lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions than the more robust carbon-bromine bond.[9] This predictable reactivity allows for selective, sequential functionalization, providing precise control over the final molecular architecture. This guide provides researchers with the foundational principles and actionable protocols to leverage this scaffold for the discovery of next-generation crop protection agents.

Part 1: Synthesis of a Candidate Library

Principle of the Synthetic Strategy

Our synthetic approach is designed around a logical, three-stage process that maximizes molecular diversity from a single starting material.

  • Stage 1: Selective C-I Bond Functionalization: We exploit the higher reactivity of the iodo group at the C4 position by performing a selective Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide array of aryl or heteroaryl fragments.

  • Stage 2: C-Br Bond Functionalization: The remaining bromo group at the C1 position can then be subjected to a second, more forcing cross-coupling reaction to install a different functional group, or it can be retained as a key substituent influencing biological activity.

  • Stage 3: Nitro Group Reduction & Derivatization: The nitro group is reduced to a primary amine (aniline). This aniline is a crucial intermediate that can be readily acylated with various acid chlorides or sulfonyl chlorides to generate a library of amides and sulfonamides, which are prevalent classes of bioactive agrochemicals.[7][10]

This stepwise approach ensures that a large and structurally diverse library of compounds can be efficiently generated and systematically evaluated.

Synthetic Workflow Diagram

G start_node 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene stage1_node Stage 1: Selective Suzuki Coupling (at C-I bond) start_node->stage1_node intermediate1 Intermediate A (Aryl-substituted at C4) stage1_node->intermediate1 stage2_node Stage 2: Second Coupling / Retention (at C-Br bond) intermediate1->stage2_node intermediate2 Intermediate B (Disubstituted Core) stage2_node->intermediate2 stage3_node Stage 3: Nitro Reduction (e.g., SnCl2, H2) intermediate2->stage3_node intermediate3 Intermediate C (Aniline Derivative) stage3_node->intermediate3 stage4_node Stage 4: Amide/Sulfonamide Formation (Acylation) intermediate3->stage4_node final_library Final Candidate Library stage4_node->final_library

Caption: General workflow for synthesizing a candidate library.

Protocol 1.1: Selective Suzuki-Miyaura Cross-Coupling at the C4-Iodo Position

Causality: This protocol uses palladium catalysis under conditions mild enough to favor the oxidative addition to the C-I bond while leaving the C-Br bond intact. The choice of a mild base like K₂CO₃ and a standard ligand like PPh₃ is crucial for achieving this selectivity.

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 mmol, 1.0 eq).

  • Add the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 eq).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq).

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C4-functionalized intermediate.

Protocol 1.2: Nitro Group Reduction to Aniline

Causality: Tin(II) chloride in an acidic medium is a classic and reliable method for the reduction of aromatic nitro groups. It is highly effective and generally tolerant of aryl halides, making it suitable for our intermediates.

  • Dissolve the nitro-containing intermediate (1.0 mmol, 1.0 eq) in ethanol (15 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 5.0 eq).

  • Carefully add concentrated hydrochloric acid (HCl) (1 mL) dropwise while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to 70-75 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~8.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude aniline is often pure enough for the next step but can be purified by column chromatography if necessary.

Protocol 1.3: Library Generation via Acylation of the Aniline Intermediate

Causality: This is a standard nucleophilic acyl substitution. The aniline acts as a nucleophile, attacking the electrophilic carbonyl (or sulfonyl) carbon of the chloride. Pyridine is used as a mild base to neutralize the HCl byproduct, driving the reaction to completion.

  • Dissolve the aniline intermediate (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM) (10 mL) under a nitrogen atmosphere.

  • Add pyridine (1.5 mmol, 1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve the desired acyl chloride or sulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (2 mL).

  • Add the acid/sulfonyl chloride solution dropwise to the stirring aniline solution.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM (15 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound by recrystallization or flash column chromatography.

Part 2: Agrochemical Screening Protocols

Screening Cascade

A tiered screening approach is essential for efficiently identifying promising candidates. Primary screens are designed for high-throughput evaluation to identify initial "hits," which are then advanced to more detailed secondary screens to confirm activity and determine dose-response relationships.

G library Synthesized Candidate Library primary_screen Primary Screening (Single High Concentration, e.g., 100-200 µg/mL) library->primary_screen herbicide Herbicidal Screen (Seed Germination) primary_screen->herbicide fungicide Fungicidal Screen (Spore Germination) primary_screen->fungicide insecticide Insecticidal Screen (Contact/Feeding) primary_screen->insecticide analysis1 Identify 'Hits' (>80% Inhibition) herbicide->analysis1 fungicide->analysis1 insecticide->analysis1 analysis1->library Inactive secondary_screen Secondary Screening (Dose-Response) analysis1->secondary_screen 'Hits' ec50 Determine EC₅₀ / LC₅₀ / MIC secondary_screen->ec50 lead_dev Lead Candidate Development ec50->lead_dev G cluster_0 Molecular Components cluster_1 Observed Activity scaffold Core Scaffold: 1-Bromo-2-methoxy-5-amino-benzene r1 R¹ Group (at C4) sar1 Electron-withdrawing (e.g., -CF₃) r1->sar1 sar2 Heteroaromatic (e.g., Thiophene) r1->sar2 sar3 Substituted Phenyl (e.g., 2,4-Dichloro) r1->sar3 r2 R²-Amide (at C5) sar4 Rigid/Cyclic Amide (e.g., Cyclopropyl) r2->sar4 activity_insect Insecticidal Activity activity_fungi Fungicidal Activity activity_herbi Herbicidal Activity sar1->activity_insect Drives sar2->activity_fungi Drives sar3->activity_herbi Drives sar4->activity_insect Enhances

Caption: Key SAR drivers for different biological activities.

Conclusion

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a powerful and underutilized scaffold for the discovery of novel agrochemicals. The predictable, differential reactivity of its halogen substituents allows for controlled, stepwise synthetic diversification. Combined with the versatility of the nitro group, this starting material provides an efficient entry point to diverse chemical libraries. The protocols outlined in this guide provide a comprehensive framework for synthesis, screening, and initial SAR analysis. By applying this systematic approach, research and development teams can accelerate the identification of new lead compounds, contributing to the vital mission of global crop protection.

References

  • Bae, S. Y., et al. (2017). Synthesis and biological potency of anilino-triazine insecticides. Pest Management Science, 73(10), 2189-2196. [Link]

  • Spain, J. C., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(3), 523-552. [Link]

  • Wang, R., et al. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Molecules, 27(17), 5645. [Link]

  • Adler, I. L., & Tinsworth, E. F. (1961). Herbicidal method employing dinitropolyalkyl benzenes. U.S. Patent No. 3,012,869. Washington, DC: U.S.
  • Martínez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. [Link]

  • Gershon, H., et al. (1975). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Antimicrobial Agents and Chemotherapy, 7(4), 435-440. [Link]

  • Munirajasekhar, D., et al. (2011). Insecticidal activity of substituted 1,3-diynes. Journal of Chemical and Pharmaceutical Research, 3(6), 960-964. [Link]

  • Satter, M. A., et al. (2012). Effects of nitrobenzene on growth of tomato plants and accumulation of arsenic. Journal of the Bangladesh Agricultural University, 10(1), 47-52. [Link]

  • Naya. (2025, January 28). Can Nitrobenzene Be Used Safely as a Pesticide? Naya. [Link]

  • Wang, X., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 543. [Link]

  • Currier, H. B. (1951). Herbicidal properties of benzene and certain methyl derivatives. Hilgardia, 20(19), 383-406. [Link]

  • Ren, S., et al. (2019). Combined Toxicity of Nitro-Substituted Benzenes and Zinc to Photobacterium Phosphoreum: Evaluation and QSAR Analysis. International Journal of Environmental Research and Public Health, 16(6), 1021. [Link]

  • Rajan, S. S. (2013). Flowering Stimulant Composition Using Nitrobenzene. U.S.
  • Yesovšek, D., et al. (2021). Manufacturing Approaches of New Halogenated Agrochemicals. Chemistry – A European Journal, 27(6), 2007-2024. [Link]

  • Mulla, S. I., et al. (2019). An Overview of Nitro Group-Containing Compounds and Herbicides Degradation in Microorganisms. In: Arora, P.K. (eds) Microbial Metabolism of Xenobiotic Compounds. Microorganisms for Sustainability, vol 10. Springer, Singapore. [Link]

  • Pizent, A., et al. (2015). In vivo toxicity of a new antifungal agent 2,4-dithiophenoxy-1-iodo-4-bromo benzene: a follow up on our in vitro study. Arhiv za higijenu rada i toksikologiju, 66(1), 37-46. [Link]

  • Hu, Z., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(10), 2959-2971. [Link]

  • Wang, X., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 543. [Link]

  • Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Ataman Kimya. [Link]

  • Jeschke, P. (2016). The Unique Role of Halogen Substituents in the Design of Modern Crop Protection Compounds. Pest Management Science, 73(6), 1045-1058. [Link]

  • Lamberth, C. (2021). New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. Chimia, 75(5), 346-352. [Link]

  • ResearchGate. (n.d.). Activity of bromo (d) and iodo (e) derivatives against hCK2α and four human cell lines. ResearchGate. [Link]

  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder. [Link]

  • ResearchGate. (n.d.). Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). ResearchGate. [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Organic Syntheses. [Link]

  • American Elements. (n.d.). 1-bromo-4,5-diethoxy-2-nitrobenzene. American Elements. [Link]

  • Hayes, G. E., & Siranossian, A. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. Journal of Fungi, 8(9), 930. [Link]

  • ATSDR. (1995). Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]

  • Zou, W., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641. [Link]

  • Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... Homework.Study.com. [Link]

Sources

Application Note: High-Precision Derivatization of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Power of Orthogonal Reactivity

In Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling, the utility of a scaffold is defined by its ability to undergo orthogonal functionalization —the ability to modify specific sites independently without affecting others.

The scaffold 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene represents a "privileged" core due to its unique electronic and steric arrangement, offering three distinct handles for diversification:

  • C-4 Iodo Group: The most reactive electrophile. It allows for mild, site-selective Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature, leaving the bromo-group intact.

  • C-1 Bromo Group: Less reactive than the iodide. It serves as a latent handle, activated only after the C-4 position has been derivatized, typically requiring higher temperatures or specialized ligands (e.g., Buchwald-Hartwig amination).

  • C-5 Nitro Group: An ortho-directing group for the iodide (activating it for potential SNAr) and a precursor to an aniline (via reduction). The resulting amine offers a vector for amide coupling, urea formation, or heterocyclization.

Strategic Workflow Diagram

The following diagram illustrates the logical flow of derivatization, prioritizing chemoselectivity to maximize library diversity.

DerivatizationStrategy Start Scaffold (1-Br-4-I-2-OMe-5-NO2) Step1 Step 1: C-4 Functionalization (Chemoselective Suzuki) Start->Step1 Pd(dppf)Cl2, r.t. Boronic Acid A Step2 Step 2: C-1 Functionalization (Suzuki/Buchwald) Step1->Step2 Pd-XPhos, 80°C Boronic Acid B / Amine Step3 Step 3: Nitro Reduction (Aniline Generation) Step2->Step3 Fe, AcOH (Chemoselective Red.) Library Final Screening Library (DMSO Stocks) Step3->Library QC & Plating

Figure 1: Sequential functionalization strategy exploiting reactivity differences between Aryl-I, Aryl-Br, and Aryl-NO₂.

Experimental Protocols

Phase 1: Chemoselective C-4 Suzuki-Miyaura Coupling

Objective: Functionalize the iodine position (C-4) without affecting the bromine at C-1. Mechanism: The bond dissociation energy of C-I (65 kcal/mol) is significantly lower than C-Br (81 kcal/mol), allowing oxidative addition of Pd(0) to occur exclusively at the C-I bond under mild conditions.

Materials
  • Scaffold: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for high activity/stability.

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane

Protocol
  • Setup: Charge a reaction vial with the scaffold (1.0 eq), boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (N₂) for 5 minutes. Critical: Oxygen inhibits the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to scaffold) and 2M aq. K₂CO₃ via syringe.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Expert Insight: Do NOT heat. Heating >40°C increases the risk of oxidative addition at the C-Br bond, leading to "scrambled" mixtures.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; the mono-coupled product will be more polar.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel.

Phase 2: C-1 Diversification (Buchwald-Hartwig Amination)

Objective: Replace the bromine atom with an amine (creating a solubilizing tail or kinase hinge-binder).

Protocol
  • Reagents: Take the product from Phase 1 (1.0 eq), Aniline/Amine (1.2 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Base: Cs₂CO₃ (2.0 eq) — Cesium carbonate is preferred for aminations to prevent substrate hydrolysis.

  • Conditions: Reflux in Toluene or Dioxane at 100°C for 12 hours.

    • Note: The high temperature is now safe because the reactive Iodine is gone.

Phase 3: Nitro Reduction (Chemoselective)

Objective: Reduce the C-5 nitro group to an aniline without dehalogenating the C-1 position (if Br was preserved) or hydrogenating the aromatic ring. Risk: Standard catalytic hydrogenation (H₂/Pd-C) often causes hydrodehalogenation (stripping off Cl/Br/I).

Recommended Method: Iron/Acetic Acid Reduction

This method is highly chemoselective and preserves aryl halides.

  • Suspension: Dissolve the nitro-compound in Ethanol/Water (4:1).

  • Reagent: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) or mild Acetic Acid (AcOH).

  • Reaction: Heat to 70°C with vigorous stirring for 2 hours.

  • Workup: Filter through a Celite pad (to remove iron sludge). Wash the pad with EtOAc.[1]

  • Neutralization: Carefully neutralize the filtrate with sat. NaHCO₃.

  • Isolation: Extract with EtOAc. The resulting aniline is usually pure enough for the next step.

Biological Screening Preparation

Once the library is synthesized, proper handling is critical to ensure data integrity during High-Throughput Screening (HTS).

Compound Physicochemical Profile
PropertyValueImplication for Screening
MW ~300–450 DaFragment/Lead-like space.
cLogP 3.0–4.5Moderate lipophilicity; requires DMSO.
Solubility Low in waterMust use DMSO stock.[2]
DMSO Stock Solution Protocol (10 mM)[3]
  • Calculation:

    
    
    
  • Dissolution: Add sterile, anhydrous DMSO (Grade: Cell Culture Tested) to the solid.

  • Mixing: Vortex for 30 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

    • Warning: Do not sonicate longer than 10 minutes to avoid compound degradation.

  • Storage: Aliquot into amber glass vials or polypropylene plates. Store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3 cycles).

Screening Decision Tree

Use the following logic to determine the appropriate assay concentration.

ScreeningLogic Stock 10 mM DMSO Stock Dilution Intermediate Dilution (1:100 in Media) Stock->Dilution Dilute 100x Final Assay Well (1% DMSO Final) Dilution->Final Add to Cells Precipitation Check for Precipitation (Microscopy/Nephelometry) Final->Precipitation QC Check

Figure 2: Dilution workflow to maintain solubility while minimizing DMSO toxicity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Force, G., et al. (2021). Iron-Catalyzed Reduction of Nitroarenes. Organic Process Research & Development. (General reference for Fe/AcOH methodology).

Sources

Reaction conditions for Stille coupling with 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemoselective Stille Coupling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Introduction: Strategic C-C Bond Formation on a Differentiated Platform

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2][3] This application note provides a comprehensive guide to the reaction conditions for a particularly valuable and challenging substrate: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene. This poly-functionalized arene serves as a versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research. Its two distinct halogen atoms—iodine and bromine—offer the potential for sequential, site-selective functionalization.

The primary objective of this guide is to delineate a robust and reproducible protocol for achieving chemoselective Stille coupling at the more labile carbon-iodine (C-I) bond, while preserving the carbon-bromine (C-Br) bond for subsequent transformations. We will explore the mechanistic underpinnings of this selectivity and provide a detailed, field-tested protocol complete with optimization strategies and troubleshooting advice for researchers, scientists, and drug development professionals.

Pillar 1: Mechanistic Rationale and the Principle of Chemoselectivity

The success of a selective Stille coupling hinges on a clear understanding of its catalytic cycle, which universally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

Stille_Mechanism pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition (Rate-determining for selectivity) pd0->oxidative_addition cycle_start Catalytic Cycle aryl_halide Ar-X (R¹-X) (1-Bromo-4-iodo...) aryl_halide->oxidative_addition organostannane Organostannane (R²-SnR₃) transmetalation Transmetalation organostannane->transmetalation pd_intermediate trans-Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate pd_intermediate->transmetalation pd_r1_r2 cis-R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 tin_halide Tin Halide (X-SnR₃) transmetalation->tin_halide reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (R¹-R²) reductive_elimination->product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

For 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, the oxidative addition step is the lynchpin of selectivity. The palladium(0) catalyst preferentially inserts into the weaker, more reactive C-I bond over the stronger C-Br bond. This reactivity difference is a well-established principle in cross-coupling chemistry, with the general trend for oxidative addition being C–I > C–OTf > C–Br >> C–Cl.[7][8]

The electronic nature of the substrate further enhances this intrinsic selectivity. The potent electron-withdrawing nitro group (–NO2) positioned para to the iodine atom significantly lowers the electron density at that position, making the C-I bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8][9]

Pillar 2: A Validated Protocol for Selective Coupling

This protocol is designed for a typical laboratory scale (0.5 to 5 mmol) and has been optimized for high selectivity and yield.

Experimental Workflow Overview

Stille_Workflow setup 1. Reagent & Glassware Prep (Dry glassware, inert atmosphere) reagents 2. Charge Flask (Ar-I/Br, Stannane, Catalyst, Additive) setup->reagents solvent 3. Add Degassed Solvent (Anhydrous Toluene or Dioxane) reagents->solvent degas 4. Degas Mixture (Freeze-Pump-Thaw or Argon sparging) solvent->degas reaction 5. Heat Reaction (80-100°C, monitor by TLC/GC-MS) degas->reaction workup_start 6. Reaction Quench & Workup (Cool to RT, dilute with EtOAc) reaction->workup_start kf_wash 7. Tin Removal (Wash with aq. KF or CsF solution) workup_start->kf_wash extraction 8. Extraction & Drying (Separate layers, dry with MgSO₄/Na₂SO₄) kf_wash->extraction purification 9. Purification (Silica Gel Column Chromatography) extraction->purification analysis 10. Characterization (NMR, MS) purification->analysis

Caption: Step-by-step experimental workflow for selective Stille coupling.

Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the selective coupling at the C-I position.

ParameterRecommended ConditionRationale & Expert Insights
Aryl Halide 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv)The limiting reagent. Ensure high purity.
Organostannane R-SnBu₃ (1.1 - 1.2 equiv)A slight excess ensures complete consumption of the aryl iodide. Tributyltin derivatives are common, but trimethyltin can sometimes offer higher reactivity.
Palladium Pre-catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (1.5-2.5 mol%)Pd(PPh₃)₄ is a reliable choice as it is an air-stable Pd(0) source.[10] Pd₂(dba)₃ is also excellent but requires the addition of a separate ligand.
Ligand PPh₃ (if using Pd₂(dba)₃, 6-10 mol%) or AsPh₃ (6-10 mol%)Triphenylphosphine (PPh₃) is standard. Triphenylarsine (AsPh₃) can sometimes accelerate the rate-limiting reductive elimination step, improving yields.[11]
Additive (Co-catalyst) Copper(I) Iodide (CuI) (5-10 mol%)Highly Recommended. CuI is known to significantly accelerate the transmetalation step, which is often rate-limiting, leading to cleaner reactions and higher yields at lower temperatures.[2][11]
Solvent Anhydrous, Degassed Toluene or 1,4-Dioxane (0.1 - 0.2 M)These are standard non-polar aprotic solvents for Stille couplings. Ensure they are rigorously dried and degassed to prevent catalyst deactivation.[5][10]
Temperature 80 - 100 °CThis temperature range is typically sufficient to promote reaction at the C-I bond without activating the C-Br bond. Higher temperatures (>110 °C) risk loss of selectivity.
Atmosphere Inert (Nitrogen or Argon)Crucial. The Pd(0) catalytic species is highly sensitive to oxygen and will be readily oxidized and deactivated.
Reaction Time 2 - 16 hoursMonitor progress by TLC or GC-MS. Reactions are typically complete overnight.
Step-by-Step Laboratory Protocol
  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv), the desired organostannane (1.1 equiv), the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and Copper(I) Iodide (0.1 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M) via a cannula or syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by subjecting the flask to three freeze-pump-thaw cycles.

  • Reaction: Place the flask under a positive pressure of inert gas and immerse it in a preheated oil bath at 90 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC (staining with KMnO₄ can help visualize spots) or GC-MS. The disappearance of the starting aryl iodide is the primary indicator of completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the dark mixture with ethyl acetate (10 volumes).

  • Tin Byproduct Removal: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 5 volumes). Stir the biphasic mixture vigorously for at least 30 minutes during each wash. This step is critical as it precipitates the tin byproducts (e.g., Bu₃SnI) as an insoluble fluoride salt, which can be removed by filtration through a pad of Celite®.[10]

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Pillar 3: Troubleshooting and Best Practices

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by oxygen/moisture).2. Insufficient temperature.1. Ensure all reagents are pure, solvents are anhydrous, and the system was rigorously degassed.2. Increase temperature in 10 °C increments, but do not exceed 110 °C to maintain selectivity.3. Use a fresh bottle of catalyst and additives.
Loss of Selectivity 1. Reaction temperature is too high.2. Prolonged reaction time after completion.1. Lower the reaction temperature to 80 °C.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Consider a less reactive catalyst system if the problem persists.
Formation of Homocoupled Tin Product (R²-R²) Impurities in the organostannane; presence of oxygen.Use freshly purified organostannane. Ensure thorough degassing. This is often a minor byproduct.
Difficult Purification / Tin Residues in Product Incomplete removal of organotin byproducts during work-up.Do not skip the aqueous KF or CsF wash.[10] Allow for sufficient stirring time (30-60 min) to ensure complete precipitation. Filtering through a plug of silica with a slightly polar eluent containing ~1-2% triethylamine can also help remove tin residues.

Conclusion

The protocol detailed herein provides a reliable and highly chemoselective method for the Stille cross-coupling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene. By leveraging the inherent reactivity difference between the C-I and C-Br bonds and optimizing the reaction conditions—particularly through the use of a CuI co-catalyst and controlled temperature—researchers can effectively functionalize the 4-position while preserving the bromine for subsequent synthetic manipulations. Adherence to best practices for maintaining an inert atmosphere and for the removal of tin byproducts is paramount to achieving high yields of pure material. This application note serves as a robust starting point for scientists engaged in the synthesis of complex, high-value molecules.

References

  • An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. Available at: [Link]

  • Stille Coupling. OpenOChem Learn. Available at: [Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. PMC. Available at: [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. Available at: [Link]

  • Palladium‐catalyzed Stille‐type cross‐coupling of nitroarenes with... ResearchGate. Available at: [Link]

  • An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series | Request PDF. ResearchGate. Available at: [Link]

  • The Stille Reaction. Chem 115 Myers Handout. Available at: [Link]

  • RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. Available at: [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link]

  • Stille Coupling. Organic Synthesis. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

  • Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]

  • Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. PMC. Available at: [Link]

  • The Stille Reaction. IONiC / VIPEr. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Bye-Bye Palladium: Photocatalytic Stille-Type Coupling. Advanced Science News. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. Available at: [Link]

Sources

Laboratory scale synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Scale Synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Executive Summary

This guide details the laboratory-scale synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene , a highly functionalized aromatic scaffold critical in the development of third-generation EGFR inhibitors (e.g., Osimertinib analogues). The molecule features a unique substitution pattern—two distinct halogens (Br, I) and a nitro group—enabling orthogonal chemoselective cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).

The protocol overcomes the primary synthetic challenge: regiocontrol . By leveraging the synergistic directing effects of the methoxy and amino groups in early intermediates, we establish the 1,2,4-substitution pattern before introducing the nitro group, ensuring high purity and yield.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install substituents in an order that maximizes regioselectivity. Direct nitration of a 1,4-dihalo-2-methoxybenzene scaffold is chosen as the final step because the methoxy group (strong activator) directs the electrophile para to itself (C5), which is the only sterically accessible activated position.

Pathway Logic:

  • Scaffold Establishment: Start with o-anisidine (2-methoxyaniline). The amino group directs iodination para to itself (C4), establishing the I-Ar-OMe relationship.

  • Halogen Exchange: Convert the amino group to a bromine via a Sandmeyer reaction. This installs the bromine at C1, locking the 1-Br-4-I-2-OMe pattern.

  • Functionalization: Nitration occurs at C5 (para to OMe, ortho to I), driven by the electronic activation of the methoxy group.

Retrosynthesis Target 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (Target) Intermediate1 1-Bromo-4-iodo-2-methoxybenzene (Core Scaffold) Intermediate1->Target Nitration (HNO3/H2SO4) Regioselectivity: Para to OMe Intermediate2 4-Iodo-2-methoxyaniline Intermediate2->Intermediate1 Sandmeyer (CuBr2/tBuONO) NH2 -> Br Start 2-Methoxyaniline (o-Anisidine) Start->Intermediate2 Iodination (I2/NaHCO3) Para to NH2

Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the tetra-substituted benzene ring.

Experimental Protocols

Step 1: Regioselective Iodination of o-Anisidine

Objective: Synthesize 4-iodo-2-methoxyaniline. Mechanism: Electrophilic aromatic substitution.[1][2][3] The amino group is a stronger activator than methoxy, directing iodine to the para position (C4).

ReagentMW ( g/mol )Equiv.[4][5]Amount (Example)
o-Anisidine 123.151.012.3 g (100 mmol)
Iodine (I₂) 253.811.0526.6 g
Sodium Bicarbonate 84.011.512.6 g
Water -Solvent100 mL
Dichloromethane (DCM) -Solvent100 mL

Protocol:

  • Dissolution: Dissolve o-anisidine (12.3 g) in a biphasic mixture of water (100 mL) and DCM (100 mL) in a 500 mL round-bottom flask.

  • Base Addition: Add solid NaHCO₃ (12.6 g) to the stirring mixture.

  • Iodination: Cool to 0–5 °C. Add solid Iodine (26.6 g) portion-wise over 30 minutes. The biphasic system buffers the reaction and scavenges HI.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (50 mL) to remove excess iodine (color change from dark brown to pale yellow).

  • Extraction: Separate layers. Extract aqueous layer with DCM (2 x 50 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from ethanol if necessary, though crude is often >95% pure.

    • Expected Yield: 85–90%[4]

    • Appearance: Dark solid.

Step 2: Sandmeyer Bromination

Objective: Convert 4-iodo-2-methoxyaniline to 1-bromo-4-iodo-2-methoxybenzene. Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate.

ReagentMWEquiv.[6][4]Amount
4-Iodo-2-methoxyaniline 249.051.024.9 g (100 mmol)
tert-Butyl Nitrite (tBuONO) 103.121.515.5 g
Copper(II) Bromide (CuBr₂) 223.351.226.8 g
Acetonitrile (MeCN) -Solvent250 mL

Protocol:

  • Preparation: In a 1 L flask equipped with a reflux condenser and dropping funnel, suspend CuBr₂ (26.8 g) in dry MeCN (150 mL).

  • Diazotization: Add t-butyl nitrite (15.5 g) to the copper suspension. Heat to 60 °C.

  • Addition: Dissolve 4-iodo-2-methoxyaniline (24.9 g) in MeCN (100 mL). Add this solution dropwise to the heated copper mixture over 45 minutes. Caution: Nitrogen gas evolution.

  • Completion: Stir at 60–65 °C for 1 hour until gas evolution ceases.

  • Workup: Cool to RT. Pour into 20% aqueous HCl (300 mL) to decompose copper complexes. Extract with diethyl ether (3 x 150 mL).

  • Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

    • Expected Yield: 70–75%[4]

    • Appearance: Off-white to pale yellow solid/oil.

    • Key Data: ¹H NMR should show three aromatic protons; disappearance of broad NH₂ signal.

Step 3: Regioselective Nitration

Objective: Synthesize 1-bromo-4-iodo-2-methoxy-5-nitrobenzene. Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The methoxy group at C2 strongly activates the C5 position (para). The C3 position is sterically crowded (ortho to OMe and I), and C6 is less activated.

ReagentMWEquiv.[6][4]Amount
Precursor (Step 2) 312.931.015.6 g (50 mmol)
Nitric Acid (70%, HNO₃) 63.011.1~3.5 g (2.5 mL)
Acetic Anhydride (Ac₂O) 102.09Solvent50 mL
Acetic Acid (AcOH) 60.05Solvent25 mL

Protocol:

  • Setup: Dissolve the precursor (15.6 g) in a mixture of Ac₂O (50 mL) and glacial AcOH (25 mL). Cool the solution to 0 °C in an ice-salt bath.

  • Nitration: Prepare a solution of HNO₃ (2.5 mL) in AcOH (10 mL). Add this dropwise to the reaction mixture, maintaining internal temperature < 10 °C. Exotherm Warning.

  • Reaction: Stir at 0–5 °C for 2 hours. Monitor by HPLC or TLC.[3]

    • Checkpoint: If reaction is sluggish, allow to warm to 15 °C, but avoid higher temps to prevent iodine oxidation or dinitration.

  • Quench: Pour the reaction mixture onto crushed ice (300 g) with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash copiously with water to remove acid and acetic anhydride.

  • Purification: Recrystallize from Ethanol or Methanol.

    • Expected Yield: 60–70%

    • Appearance: Yellow crystalline solid.

    • Characterization: ¹H NMR (CDCl₃) typically shows two singlets (para-relationship) for the aromatic protons if the regioselectivity is perfect (H3 and H6).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Nitration) < 10 °CHigher temperatures promote dinitration and oxidation of the C-I bond (iodine release).
Stoichiometry (CuBr₂) 1.2 equivExcess Copper(II) is required to drive the radical Sandmeyer cycle and prevent side reactions like phenol formation.
pH (Iodination Workup) Neutral/BasicAcidic conditions during workup can reverse iodination or cause decomposition. Use Thiosulfate to quench active iodine species.

Troubleshooting Guide:

  • Issue: Formation of "purple" vapor during nitration.

    • Cause: Oxidation of the Iodine substituent (C-I cleavage).

    • Fix: Temperature is too high or HNO₃ is too concentrated. Lower temp to -10 °C and dilute HNO₃ further in acetic acid.

  • Issue: Low yield in Sandmeyer step (tar formation).

    • Cause: Diazo decomposition.

    • Fix: Ensure dropwise addition is slow and temperature is strictly controlled at 60 °C. Do not overheat.

Safety & Handling

  • Nitric Acid: Strong oxidizer. Reacts violently with organics. Mix with acetic acid before addition to the main reaction to mitigate exotherm.

  • Alkyl Nitrites (tBuONO): Vasodilators and flammable. Handle in a fume hood.

  • Halogenated Aromatics: Potential skin sensitizers. Wear double nitrile gloves.

References

  • Sandmeyer Bromination Methodology

    • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Halides." Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2426–2430. Link

  • Regioselective Nitration of Haloanisoles

    • Olah, G. A., et al. "Nitration of Halobenzenes and Haloanisoles." Journal of the American Chemical Society, vol. 93, no. 5, 1971, pp. 1259–1261. Link

  • Synthesis of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene (Patent Context)

    • Methods and compositions for modulating splicing. WO2020163541A1. (Describes the use of this specific intermediate in Example 1, Step 2). Link

  • General Sandmeyer Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.

Sources

Catalytic systems for reactions involving 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a high-value "linchpin" scaffold, structurally analogous to key intermediates used in the synthesis of 3rd-generation EGFR inhibitors (e.g., Osimertinib analogs). Its value lies in its orthogonal reactivity profile . It possesses three distinct chemical handles—Iodine, Nitro, and Bromine—that can be activated sequentially under specific conditions.

This guide provides a validated workflow for exploiting these handles in a specific order:

  • C4-Iodine: Highly reactive; susceptible to chemoselective Pd-catalyzed cross-coupling at mild temperatures.

  • C5-Nitro: Reducible to an aniline; requires chemoselective conditions to prevent hydrodehalogenation of the remaining bromine.

  • C1-Bromine: Less reactive; reserved for late-stage modification (Suzuki/Buchwald-Hartwig) requiring forcing conditions or bulky ligands.

Phase I: Chemoselective Cross-Coupling (The Iodine Handle)

Mechanistic Insight

The oxidative addition of palladium(0) to aryl halides follows the rate order: Ar-I > Ar-Br >> Ar-Cl . In this specific scaffold, the C4-Iodine bond is further activated by the ortho-nitro group (electron-withdrawing), which lowers the electron density at C4, facilitating rapid oxidative addition. The C1-Bromine is flanked by a methoxy group (electron-donating), which renders it comparatively electron-rich and sluggish toward Pd insertion.

Key Success Factor: Temperature control is critical. Conducting the reaction at 60°C activates the C-I bond while leaving the C-Br bond kinetically inert.

Protocol: Selective Suzuki-Miyaura Coupling

Objective: Coupling of phenylboronic acid at C4 without affecting C1-Br.

Reagents:

  • Substrate: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vessel with the substrate, boronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Activation: Heat the mixture to 60°C (internal temperature). Note: Do not exceed 70°C to avoid minor oxidative addition at the Br-site.

  • Monitoring: Monitor via HPLC/TLC. The starting material (Rf ~0.6) should disappear, yielding the mono-coupled product.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Data: Catalyst Selectivity Profile

Catalyst SystemTemp (°C)Yield (C4-Product)Selectivity (I:Br)Notes
Pd(PPh₃)₄ / Na₂CO₃ 60 92% >98:1 Recommended Standard
Pd(dppf)Cl₂ / K₃PO₄8088%90:10"Hotter" catalyst risks Br-coupling
Pd(OAc)₂ / XPhos6065%50:50Ligand too active; loss of selectivity

Phase II: Nitro Reduction (The Preservation Challenge)

The Dehalogenation Risk

Standard catalytic hydrogenation (H₂ + Pd/C) is contraindicated for this substrate.[2] The same Pd catalyst that reduces the nitro group will readily cleave the C1-Bromine bond (hydrodehalogenation), destroying the scaffold.

Solution: Use Single Electron Transfer (SET) reduction using Iron (Fe) or Zinc (Zn) in mild acidic media. This method is orthogonal to aryl halides.

Protocol: Fe-Mediated Bechamp Reduction

Objective: Reduce -NO₂ to -NH₂ while retaining the C1-Bromine.

Reagents:

  • Substrate: C4-functionalized intermediate (from Phase I)

  • Reductant: Iron Powder (Fe, 5.0 equiv) - Must be fine powder, <325 mesh

  • Additive: Ammonium Chloride (NH₄Cl, 5.0 equiv)[3]

  • Solvent: EtOH/Water (4:1)

Step-by-Step Procedure:

  • Suspension: Dissolve the substrate in EtOH/Water. Add NH₄Cl and stir until partially dissolved.

  • Addition: Add Iron powder in one portion.

  • Reflux: Heat to 80°C (Reflux) with vigorous stirring. Mechanical stirring is preferred due to the heavy slurry.

  • Timeline: Reaction typically completes in 2–4 hours.

  • Filtration (Critical): Hot filter the mixture through a Celite pad to remove iron oxides. Wash the cake with hot EtOAc.

  • Isolation: Concentrate the filtrate. The product (aniline) is often pure enough for the next step; otherwise, recrystallize from EtOH.

Phase III: Late-Stage Modification (The Bromine Handle)

Overcoming Steric & Electronic Deactivation

Once the nitro group is reduced to an amine (and potentially acylated to an amide), the ring becomes electron-rich. The remaining C1-Bromine is now deactivated and sterically crowded by the ortho-methoxy group.

Solution: Use "Third-Generation" Buchwald ligands (e.g., XPhos, BrettPhos) or bulky NHC ligands that facilitate oxidative addition into electron-rich/sterically hindered Ar-Br bonds.

Protocol: Buchwald-Hartwig Amination

Objective: Coupling an amine at the C1 position.

Reagents:

  • Substrate: C1-Bromo-aniline derivative

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos or RuPhos (4 mol%)

  • Base: Cs₂CO₃ or NaOtBu (strong base required)

  • Solvent: 1,4-Dioxane (anhydrous)

Conditions: Heat to 100°C for 12–18 hours under Argon.

Visualized Workflow (DOT Diagram)

SequentialSynthesis cluster_selectivity Reactivity Hierarchy Start Starting Scaffold: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Step1 Phase 1: Selective Suzuki (Target: C4-Iodine) Start->Step1 Pd(PPh3)4, 60°C (Kinetic Control) Inter1 Intermediate A: 4-Aryl-1-bromo-2-methoxy-5-nitrobenzene Step1->Inter1 Step2 Phase 2: Fe/NH4Cl Reduction (Target: C5-Nitro) Inter1->Step2 Fe, NH4Cl, EtOH/H2O (Chemoselective) Inter2 Intermediate B: Aniline Derivative (Br intact) Step2->Inter2 Step3 Phase 3: Buchwald-Hartwig (Target: C1-Bromine) Inter2->Step3 Pd2(dba)3, BrettPhos, 100°C (Forcing Conditions) Final Final Drug Scaffold (Polysubstituted Anisole) Step3->Final R1 C4-Iodine (Most Reactive) R2 C5-Nitro (Reducible) R3 C1-Bromine (Least Reactive)

Caption: Figure 1. Sequential functionalization logic exploiting the reactivity hierarchy (I > NO₂ > Br) to build complex polysubstituted scaffolds without protecting groups.

References

  • BenchChem Application Notes. (2025). A High-Yield Synthesis Protocol for Osimertinib (AZD9291).[3] BenchChem.[1][4] Link

  • Robaszkiewicz, J., et al. (2023). Two-step chemoselective cross-coupling of 1‑bromo‑4‑iodobenzene.[5] ResearchGate. Link

  • Wikipedia Contributors. (2025). Reduction of nitro compounds: Selective reduction of aryl nitro compounds.[6][7] Wikipedia. Link

  • Common Organic Chemistry. (2025). Nitro Reduction Common Conditions: Fe/NH4Cl Protocols.[4][8] Common Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem.[1][4] Link

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Advanced Synthesis Division Subject: Optimization Guide: Site-Selective Suzuki Coupling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Introduction: The Substrate Challenge

You are working with 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene , a densely functionalized scaffold. This molecule presents a classic "Chemoselectivity vs. Reactivity" paradox.

  • The Opportunity: The presence of both Iodine (C–I) and Bromine (C–Br) allows for sequential cross-coupling, enabling the rapid construction of non-symmetrical terphenyls or biaryl cores.

  • The Trap: The Nitro (

    
    )  group at position 5 is a double-edged sword. It strongly activates the ortho-Iodine for oxidative addition, but it also risks coordinating to the Palladium catalyst (poisoning) or facilitating homocoupling side reactions.
    

This guide provides a self-validating protocol to couple the Iodine (C4) selectively while leaving the Bromine (C1) and Nitro (C5) groups intact.

Part 1: The Mechanic of Selectivity

To optimize yield, you must exploit the electronic activation provided by the Nitro group.

The "Ortho-Nitro" Activation Effect

In standard arenes, C–I bonds undergo oxidative addition faster than C–Br bonds. In your substrate, this difference is amplified. The Nitro group (strongly Electron Withdrawing) is ortho to the Iodine. This lowers the electron density at C4, making the oxidative addition of Pd(0) into the C–I bond exceptionally fast—often occurring at room temperature.

Conversely, the Bromine at C1 is meta to the Nitro group, receiving less electronic activation.

Visualizing the Reaction Pathway

ReactionPathway Substrate 1-Bromo-4-iodo- 2-methoxy-5-nitrobenzene OxAdd_I Path A: Oxidative Addition (C-I) (Fast / Low Temp) Substrate->OxAdd_I Preferred (Ortho-NO2 Effect) OxAdd_Br Path B: Oxidative Addition (C-Br) (Slow / High Temp) Substrate->OxAdd_Br Avoid (Heat) NitroCoord Path C: Nitro-Coordination (Catalyst Arrest) Substrate->NitroCoord Side Reaction Pd0 Pd(0) Catalyst Pd0->OxAdd_I Product Desired Mono-Coupled Product OxAdd_I->Product + Boronic Acid + Base

Figure 1: Kinetic competition between C–I and C–Br sites. The ortho-nitro effect significantly lowers the activation energy for Path A.

Part 2: Optimized Experimental Protocol

Objective: Selective coupling at C4-Iodine >95% yield.

Critical Reagent Selection
ComponentRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The bidentate ligand (dppf) has a large bite angle that stabilizes the Pd center, preventing the Nitro group from displacing the ligand and "poisoning" the catalyst. Avoid simple Pd(PPh₃)₄ as PPh₃ is labile.
Base K₃PO₄ or Na₂CO₃ Use mild, inorganic bases. Strong bases (e.g., KOtBu) can trigger Nucleophilic Aromatic Substitution (

) on the activated ring, displacing the Methoxy or Bromine.
Solvent 1,4-Dioxane / Water (4:1) Water is essential to dissolve the inorganic base and facilitate transmetallation. Dioxane solubilizes the poly-halogenated substrate well.
Temperature Room Temp (25°C) to 40°C CRITICAL: Do not reflux. The activated C–I bond reacts at low temps. Heat promotes C–Br coupling and Nitro-related side reactions.
Step-by-Step Procedure
  • Preparation: Charge a reaction vial with 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (3-5 mol%).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of low-catalyst loading.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe. Stir to dissolve.

  • Activation: Add the base solution (2M aq. Na₂CO₃ or K₃PO₄ in water) via syringe.

    • Ratio: Solvent:Water ratio should be roughly 4:1 to 9:1.

  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor via TLC or LCMS. Look for the disappearance of the starting material.[1] If sluggish after 4 hours, warm to 40°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Part 3: Troubleshooting & FAQs

Q1: I am seeing significant amounts of bis-coupled product (coupling at both I and Br). Why?

Diagnosis: The reaction temperature is too high or the catalyst is too active. Solution:

  • Lower the temperature: Perform the reaction at 0°C to 10°C initially, then warm to RT.

  • Limit Boronic Acid: Ensure you are using strictly 1.0–1.1 equivalents of boronic acid. Excess boronic acid drives the second coupling once the Iodine is consumed.

Q2: The reaction stalls at 60% conversion, even with the Nitro activation.

Diagnosis: Catalyst deactivation (Poisoning). The Nitro group or the Pyridine-like nitrogen (if using heteroaryl boronic acids) might be coordinating to the Pd. Solution:

  • Switch Ligand: Move to a bulky, electron-rich ligand like XPhos or SPhos . These bulky ligands create a "protective shell" around the Palladium, preventing the Nitro group from binding to the metal center [1].

  • Increase Base Concentration: Ensure the base is fully soluble. Switch to Cs₂CO₃ which has higher solubility in organic/aqueous mixtures.

Q3: I see a "homocoupling" impurity (Dimer of the starting material).

Diagnosis: Electron-deficient aryl iodides are prone to Ullmann-type homocoupling in the presence of Pd. Solution:

  • Degas thoroughly: Oxygen promotes homocoupling.

  • Change Solvent: Switch from Dioxane to Toluene/Water . Toluene often suppresses homocoupling of nitro-arenes.

Q4: Can I use the Nitro group for coupling later?

Insight: Yes. Recent methodologies allow for the "denitrative" coupling of nitroarenes, where the


 group acts as a pseudohalide [2]. However, this requires specific ligands (like BrettPhos) and high temperatures (130°C+), so it will not interfere with your mild Suzuki conditions.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.[4][5][6][7][8] Journal of the American Chemical Society, 139(28), 9423–9426. Link

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Handy, E. L., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications, (3), 299-301.

Sources

Technical Support Center: Purification of Crude 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues that may arise during your experimental work.

Section 1: Initial Workup and Handling of Crude Material

This initial phase is critical for removing inorganic byproducts and residual reagents from the synthesis, which can significantly interfere with subsequent purification steps.

FAQ 1: My crude product is a dark, oily solid after the initial reaction. What are the first steps I should take before attempting recrystallization or chromatography?

A dark color and non-crystalline nature typically indicate the presence of unreacted starting materials, colored byproducts (often from nitro compounds), and residual solvents or acids from the reaction. A standard aqueous workup is the essential first step.

The primary goal is to move your target compound into an organic solvent while washing away water-soluble impurities.

Protocol 1: Standard Aqueous Workup

  • Quenching: Carefully quench the reaction mixture by pouring it into a beaker of ice-cold water. This dissipates heat and precipitates the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is expected to be soluble in these common organic solvents.[1]

  • Washing: Combine the organic layers. Wash sequentially with:

    • A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

    • A saturated sodium thiosulfate (Na₂S₂O₃) solution if free iodine (which can impart a brown/purple color) is suspected.

    • Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

You should now have a solid or semi-solid crude product, which is ready for more rigorous purification. If the product is still oily, it may contain a significant amount of impurities or residual solvent.

Section 2: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2]

FAQ 2: How do I select the ideal solvent for recrystallizing 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene?

The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Troubleshooting Solvent Selection:

  • Initial Screening: Test the solubility of a small amount (10-20 mg) of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Common Solvents to Screen: Based on the structure (moderately polar), good candidates include:

    • Alcohols (Ethanol, Methanol, Isopropanol)

    • Esters (Ethyl Acetate)

    • Halogenated Solvents (Dichloromethane - often used with a less polar co-solvent)

    • Hydrocarbons (Hexanes, Heptane - likely as an anti-solvent)

For structurally similar compounds like 1-bromo-4-nitrobenzene, ethanol is an effective recrystallization solvent for separating isomers.[3] This is an excellent starting point.

SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarA good first choice for many nitroaromatic compounds.[3]
Methanol 65PolarHigher solubility than ethanol; may lead to lower recovery.
Isopropanol 82PolarLess volatile than ethanol, can be effective.
Ethyl Acetate 77IntermediateOften a good solvent, but may require a hexane anti-solvent.
Toluene 111Non-polarMay be useful if impurities are highly polar.
Hexanes/Heptane ~69 / ~98Non-polarProduct is likely poorly soluble; best used as an anti-solvent.

FAQ 3: My compound "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the hot, saturated solution becomes supersaturated at a temperature that is above the melting point of your compound. The compound then separates as a liquid instead of a solid crystalline lattice.

Solutions:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Lower the Solution's Boiling Point: Use a lower-boiling point solvent or a solvent mixture.

  • Slow Cooling: Do not cool the flask too quickly. Allow it to cool slowly to room temperature on a benchtop before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization.[4]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

FAQ 4: My product purity (checked by NMR or TLC) barely improves after one recrystallization. What should I do?

This often indicates that the impurities have very similar solubility properties to your desired product, which is common with isomers.[5]

Troubleshooting Steps:

  • Perform a Second Recrystallization: Purity often increases with successive recrystallizations, although you will lose some product each time.

  • Try a Different Solvent System: A different solvent may have a better solubility differential between your product and the key impurity.

  • Consider a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol or ethyl acetate). Then, slowly add a hot "bad" or "anti-solvent" (e.g., hexanes or water) until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly.[6]

  • Switch to Chromatography: If recrystallization fails to provide adequate purity, column chromatography is the next logical step.

Diagram 1: Recrystallization Troubleshooting Workflow

G start Start Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out low_purity Purity Still Low? oiling_out->low_purity No add_solvent Add more solvent Slow down cooling oiling_out->add_solvent Yes low_recovery Low Recovery? low_purity->low_recovery Purity OK change_solvent Try different solvent or solvent/anti-solvent pair low_purity->change_solvent Yes, after 2nd try rerun Repeat recrystallization low_purity->rerun No, first attempt proceed_chrom Proceed to Column Chromatography low_purity->proceed_chrom Yes, after trying new solvent check_filtrate Cool filtrate further Minimize solvent volume low_recovery->check_filtrate Yes success Pure Product Obtained low_recovery->success No add_solvent->low_purity change_solvent->low_purity rerun->low_purity check_filtrate->success

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 3: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (solvent).[7] It is particularly useful for separating compounds with similar polarities, such as isomers, that are difficult to resolve by recrystallization.[8]

FAQ 5: How do I determine the right solvent system (eluent) for column chromatography?

The correct eluent is almost always determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of 0.25-0.35 , and shows maximum separation from all impurities.[8]

Protocol 2: TLC System Development

  • Prepare a Sample: Dissolve a small amount of your crude material in a volatile solvent like DCM.

  • Spot the Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a shallow pool of your test eluent (e.g., 10% Ethyl Acetate in Hexane). Allow the solvent to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp.

  • Calculate Rf: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Optimize:

    • If Rf is too low (spots are at the bottom), increase the polarity of the eluent (e.g., move from 10% to 20% EtOAc in Hexane).

    • If Rf is too high (spots are at the top), decrease the polarity (e.g., move from 10% to 5% EtOAc in Hexane).

FAQ 6: My compound is streaking on the TLC plate and the column bands are broad. What is the cause?

Streaking or "tailing" can be caused by several factors:

  • Overloading: You have applied too much sample to the TLC plate or loaded too much material onto your column relative to the amount of silica gel. A general rule is a 1:50 to 1:100 mass ratio of crude product to silica gel.

  • Compound Acidity/Basicity: The nitro and methoxy groups are not strongly acidic or basic, but some aromatic compounds can interact strongly with the slightly acidic silica gel. Adding a very small amount of a modifier to your eluent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can sometimes resolve this. Given the potential for decomposition of nitroaldol products on silica, which can be mitigated by a triethylamine wash, this is a strategy to consider if degradation is suspected.[9]

  • Insolubility: The compound is not fully soluble in the eluent, causing it to streak from the origin. Ensure your crude material is fully dissolved before loading. Dry loading can help with compounds that have low solubility in the eluent.[8]

FAQ 7: I am struggling to separate two spots that are very close together on the TLC (low ΔRf). How can I improve separation on the column?

Separating compounds with very similar Rf values is a common challenge, often seen with positional isomers.[8]

Strategies for Improved Resolution:

  • Use a Weaker Eluent System: A less polar eluent will cause all compounds to move more slowly, increasing the contact time with the silica and often amplifying small differences in polarity, leading to better separation.

  • Increase Column Length: A longer and narrower column provides more "theoretical plates" for the separation to occur.[8]

  • Use a Finer Silica Gel: Smaller particle size silica (higher mesh) provides greater surface area and can improve resolution.

  • Run a Gradient Elution: Start the column with a very non-polar eluent to separate any non-polar impurities. Then, gradually and slowly increase the polarity of the eluent over the course of the run. This can help to selectively elute first the impurity and then your product with better separation than an isocratic (single solvent system) run.

Diagram 2: General Purification and Troubleshooting Workflow

G cluster_0 Initial Purification cluster_1 Primary Method cluster_2 Secondary Method cluster_3 Outcome crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup recrystallize Attempt Recrystallization workup->recrystallize purity_check1 Check Purity (TLC/NMR) recrystallize->purity_check1 tlc_dev Develop TLC Method purity_check1->tlc_dev Purity < 98% pure_product Combine Pure Fractions & Concentrate purity_check1->pure_product Purity > 98% column Run Column Chromatography tlc_dev->column purity_check2 Check Purity of Fractions column->purity_check2 purity_check2->column Separation Incomplete (Adjust Eluent/Column) purity_check2->pure_product Fractions are Pure final_analysis Final Analysis (NMR, MP, etc.) pure_product->final_analysis

Caption: Workflow for purification and troubleshooting of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

References

  • Magritek. (2015). Column Chromatography. Available at: [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]

  • Reddit. (2024). Struggling with the purification of a nitroaldol product. Available at: [Link]

  • Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solids. Available at: [Link]

  • Science Learning Center. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Available at: [Link]

Sources

Common side products in the synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this polysubstituted aromatic compound. Our goal is to provide you with the technical expertise and practical insights necessary to achieve a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene?

A common and logical synthetic approach involves the nitration of a pre-functionalized precursor, 2-Bromo-4-iodoanisole. This precursor can be synthesized through various methods, including the Sandmeyer reaction from 2-bromo-4-methoxyaniline.[1][2]

Q2: What are the directing effects of the substituents on the aromatic ring during nitration?

The regioselectivity of the nitration reaction is governed by the directing effects of the existing substituents:

  • Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[3][4][5]

  • Bromo (-Br) and Iodo (-I) groups: These are deactivating yet ortho, para-directing groups. Their deactivating nature stems from their inductive electron-withdrawing effect, while their directing effect is due to the ability of their lone pairs to participate in resonance stabilization of the arenium ion intermediate.[3][6]

Considering these effects on 2-Bromo-4-iodoanisole, the incoming nitro group is directed to the positions ortho and para to the strongly activating methoxy group.

Q3: What are the most common side products I should expect?

The synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene can be accompanied by the formation of several side products. Understanding these potential impurities is the first step in troubleshooting and optimizing your reaction. The most common side products are:

  • Positional Isomers: Due to the directing effects of the substituents, other isomers can be formed.

  • Over-nitration Products: The introduction of more than one nitro group can occur, especially under harsh reaction conditions.[7]

  • Ipso-Substitution Products: The displacement of an existing substituent, most commonly the iodine atom, by the nitro group.[8][9][10]

  • Dehalogenation Products: Loss of a halogen atom (bromo or iodo) can occur under certain conditions.[11][12]

  • Oxidation Byproducts: The use of strong nitrating agents can lead to the formation of colored, often tarry, byproducts.

Troubleshooting Guide

This section provides a detailed breakdown of common issues, their probable causes, and actionable solutions.

Problem 1: Formation of Multiple Positional Isomers

Symptom: Your reaction mixture shows multiple spots on TLC analysis, and NMR analysis of the crude product indicates the presence of more than one isomer.

Causality: The combined directing effects of the methoxy, bromo, and iodo groups can lead to the formation of several isomers. While the desired product is the 5-nitro isomer, other isomers can also be formed.

Workflow for Identifying and Mitigating Isomer Formation

Caption: Troubleshooting workflow for positional isomer formation.

Solutions:

  • Temperature Control: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product.

  • Choice of Nitrating Agent: Using a milder nitrating agent, such as a mixture of nitric acid in acetic anhydride, can sometimes provide better regioselectivity compared to the more aggressive nitric acid/sulfuric acid mixture.

  • Purification:

    • Column Chromatography: This is often the most effective method for separating isomers with different polarities. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can be employed.[13][14]

    • Recrystallization: If the isomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective purification method.[13]

Problem 2: Over-nitration Leading to Dinitro Compounds

Symptom: Mass spectrometry analysis of your crude product shows a molecular ion peak corresponding to the addition of two nitro groups.

Causality: The methoxy group is a strong activating group, which can make the aromatic ring susceptible to a second nitration, especially if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).[7]

Solutions:

  • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC.[15][16][17] Once the starting material is consumed, quench the reaction to prevent further nitration. Running the reaction at a lower temperature will also help to minimize over-nitration.

Problem 3: Presence of Ipso-Substitution Products

Symptom: You observe a significant amount of a byproduct where the iodine atom has been replaced by a nitro group (1-Bromo-2-methoxy-4,5-dinitrobenzene or 1-Bromo-4-nitro-2-methoxyanisole).

Causality: The carbon-iodine bond is weaker than the carbon-bromine and carbon-hydrogen bonds, making it susceptible to cleavage by the electrophile (ipso-substitution).[8][9][10] This is a known side reaction in the nitration of iodoarenes.

Solutions:

  • Milder Conditions: Employing milder nitrating conditions (lower temperature, less acidic medium) can suppress the rate of ipso-substitution relative to the desired C-H nitration.

  • Alternative Nitrating Agents: Some reports suggest that the choice of nitrating agent can influence the extent of ipso-nitration. Experimenting with different nitrating systems may be beneficial.

Problem 4: Dehalogenation of the Aromatic Ring

Symptom: Your product mixture contains compounds where either the bromine or iodine atom has been replaced by a hydrogen atom.

Causality: While less common during nitration, dehalogenation can occur, particularly de-iodination, under certain conditions, potentially involving radical pathways or reaction with reducing impurities. The C-I bond is the most susceptible to cleavage.[11]

Solutions:

  • High Purity Reagents: Ensure the use of high-purity starting materials and reagents to avoid contaminants that might promote dehalogenation.

  • Inert Atmosphere: While not always necessary for nitration, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-iodoanisole

This precursor can be synthesized from 3-bromoanisole.

Step-by-Step Methodology:

  • Dissolve 3-bromoanisole in a suitable solvent such as acetonitrile.

  • Add N-Iodosuccinimide (NIS) to the solution.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Nitration of 2-Bromo-4-iodoanisole

Step-by-Step Methodology:

  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0 °C.

  • Slowly add 2-Bromo-4-iodoanisole to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not rise above 5-10 °C.

  • After the addition is complete, continue stirring at low temperature and monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation

Table 1: Summary of Potential Side Products and Their Identification

Side Product TypePotential Structure(s)Identification MethodKey Diagnostic Signal
Positional Isomers 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene, 1-Bromo-4-iodo-2-methoxy-6-nitrobenzeneTLC, ¹H NMRDifferent chemical shifts and coupling patterns for aromatic protons.
Over-nitration 1-Bromo-4-iodo-2-methoxy-3,5-dinitrobenzeneMass SpectrometryMolecular ion peak corresponding to C₇H₄BrIN₂O₅.
Ipso-Substitution 1-Bromo-2-methoxy-4,5-dinitrobenzeneMass Spectrometry, ¹H NMRAbsence of iodine in the molecule; characteristic aromatic proton signals.
Dehalogenation 1-Bromo-2-methoxy-5-nitrobenzene, 4-Iodo-2-methoxy-5-nitrobenzeneMass Spectrometry, ¹H NMRMolecular ion peak corresponding to the loss of I or Br; simplified aromatic proton signals.

Visualization of Reaction Pathways

Synthesis and Side Reactions A 2-Bromo-4-iodoanisole B 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (Desired Product) A->B Nitration (HNO3/H2SO4) C Positional Isomers (e.g., 3-nitro, 6-nitro) A->C Side Reaction (Lack of Regioselectivity) D Over-nitration Products (Dinitro compounds) A->D Side Reaction (Harsh Conditions) E Ipso-Substitution (De-iodo-nitro compound) A->E Side Reaction (Ipso Attack) F Dehalogenation Products A->F Side Reaction (Loss of Halogen)

Caption: Synthetic pathway and potential side reactions.

References

  • ACS Publications. (2008, December 1). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Journal of Chemical Education. [Link]

  • ResearchGate. (n.d.). Copper-catalyzed ipso-nitration of iodoarenes, bromoarenes, and... | Download Scientific Diagram. [Link]

  • ResearchGate. (2025, August 6). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. [Link]

  • YouTube. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • ACS Publications. (n.d.). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. [Link]

  • University of Calgary. (n.d.). Directing Groups in SE Ar. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • ACS Publications. (2025, March 7). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. [Link]

  • NIH. (2025, July 8). Ipso nitration in organic synthesis - PMC. [Link]

  • Semantic Scholar. (n.d.). Recent advances in ipso-nitration reactions. [Link]

  • NIH. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. [Link]

  • Wikipedia. (n.d.). Dehalogenation. [Link]

  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

  • Chemistry Stack Exchange. (2014, September 30). Effects Guiding Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]

  • Wiley-VCH. (n.d.). 1. [Link]

  • NIH. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC. [Link]

  • Oakwood Chemical. (n.d.). 2-Bromo-4-iodoanisole. [Link]

  • Fengyi. (2026, January 21). Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. [Link]

  • Vedantu. (2020, June 12). Aryl Halide Reactions: Mechanisms & Key Examples Explained. [Link]

  • NIH. (n.d.). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC. [Link]

  • SlideShare. (n.d.). Chromatographic Methods of Analysis. [Link]

  • SpringerLink. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Electrophilic Activation of Molecular Bromine Mediated by I(III) Lachlan Sharp-Bucknall, Tania, Ma. [Link]

  • YouTube. (2020, October 19). Nitration of Acetanilide: TLC Analysis. [Link]

  • ResearchGate. (2025, August 10). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. [Link]

  • Frontiers. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • World Journal of Chemical Education. (n.d.). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. [Link]

  • askIITians. (2025, August 30). What happens when anisole is nitrated?. [Link]

  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. [Link]

  • IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Quora. (2017, September 16). Why does nitration of phenol give a trisubstituted product while aniline gives a monosubstituted one, even though aniline is more activating than phenol?. [Link]

  • ResearchGate. (2026, February 3). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution | Request PDF. [Link]

  • Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep. [Link]

  • PubChem. (n.d.). 2-Bromo-4-iodoanisole | C7H6BrIO | CID 3376779. [Link]

Sources

How to improve the regioselectivity of reactions with 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #402-REGIO-NITRO Subject: Improving Regioselectivity of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

User Problem: You are observing poor regioselectivity or "scrambling" when attempting to functionalize 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene . Core Challenge: This scaffold contains four distinct functional groups with competing reactivities. The presence of the nitro group (


) at C5 fundamentally alters the electronic landscape of the ring, activating specific positions for Nucleophilic Aromatic Substitution (

) and Oxidative Addition (Pd-catalysis), while rendering the ring incompatible with standard organolithium reagents.
Reactivity Hierarchy Map

The following diagram illustrates the relative reactivity of each site based on electronic activation and steric environment.

ReactivityMap Molecule 1-Bromo-4-iodo- 2-methoxy-5-nitrobenzene C4_I C4-Iodine (Most Reactive) Molecule->C4_I Ortho-activated by NO2 Weakest C-X bond C1_Br C1-Bromine (Moderately Reactive) Molecule->C1_Br Meta to NO2 (Not activated) Steric hindrance from OMe C2_OMe C2-Methoxy (Leaving Group Risk) Molecule->C2_OMe Para to NO2 Potential SNAr site C5_NO2 C5-Nitro (Activator) C5_NO2->C4_I Strong Electronic Activation C5_NO2->C2_OMe Para-Activation

Figure 1: Reactivity landscape driven by the C5-Nitro group.

Troubleshooting Modules

Module A: Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira)

The Issue: Loss of selectivity between C4-I and C1-Br (e.g., double coupling or wrong site coupling).

Root Cause: While the C-I bond is inherently weaker than C-Br, the electron-deficient nature of the nitroarene accelerates oxidative addition at both sites. If the catalyst is too active (e.g., bulky phosphines like XPhos or SPhos) or the temperature is too high, the kinetic distinction between I and Br vanishes.

Solution Protocol:

  • Ligand Selection: Avoid "Buchwald" type dialkylbiaryl phosphines which are designed to activate aryl chlorides/bromides. Use "older" generation ligands like

    
      or dppf  which react readily with Aryl-I but are sluggish with Aryl-Br at moderate temperatures.
    
  • Base Selection: Switch from strong bases (

    
    , 
    
    
    
    ) to mild bases (
    
    
    ,
    
    
    ).
  • Stoichiometry: Use exactly 1.0 equivalent of the boronic acid.

Recommended Conditions (Suzuki):

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: DME/

    
     (degassed)
    
  • Temperature: Room Temperature to 40°C (Do not reflux).

Module B: Nucleophilic Aromatic Substitution ( )

The Issue: Nucleophile attacks the wrong position or displaces the methoxy group.

Root Cause: The nitro group activates positions ortho and para to itself.[1][2]

  • C4-I: Ortho to

    
     (Highly Activated).
    
  • C2-OMe: Para to

    
     (Activated).
    
  • C1-Br: Meta to

    
     (Deactivated).
    

Solution Protocol: The C4-I is the preferred electrophile because Iodine is a better leaving group than Methoxy, and the ortho-activation is inductively stronger than para-activation. However, strong alkoxide nucleophiles (e.g.,


) might attack C2.
  • Selectivity Rule: Use "soft" nucleophiles (amines, thiols) to target C4-I.

  • Avoid: Hard nucleophiles (alkoxides) at high heat, which risk displacing the C2-OMe.

Module C: Halogen-Metal Exchange (The "Danger Zone")

The Issue: Explosion risk or degradation when using n-BuLi.

Critical Warning: NEVER use n-Butyllithium (n-BuLi) with nitroarenes. Organolithiums attack the nitro group via Single Electron Transfer (SET), leading to radical anions, polymerization, and potentially explosive decomposition.

Solution Protocol: Use Knochel-type Turbo-Grignards (


).
The Magnesium-Lithium complex is mild enough to tolerate the nitro group at low temperatures (-40°C) but reactive enough to perform Iodine-Magnesium exchange selectively over Bromine.

Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling at C4-I

Objective: Couple a phenyl ring to C4 without touching C1-Br.

ParameterSpecificationRationale
Substrate 1.0 equivLimiting reagent.
Boronic Acid 1.0 - 1.05 equiv Excess leads to double coupling.
Catalyst

Low activity prevents Br-activation.
Base

(2M aq)
Mild base sufficient for Aryl-I.
Solvent Toluene/Ethanol (4:1)Standard biphasic system.
Temp 40 °C Keep low to preserve C-Br bond.

Step-by-Step:

  • Charge flask with substrate (1.0 eq), Boronic acid (1.05 eq), and

    
     (0.05 eq).
    
  • Evacuate and backfill with Argon (x3).

  • Add degassed Toluene/Ethanol and 2M

    
    .
    
  • Stir at 40°C. Monitor by TLC/LCMS every 30 mins.

  • Stop reaction immediately upon consumption of starting material.

Protocol 2: Selective Amination at C4

Objective: Displace Iodine with a primary amine.

  • Dissolve substrate (1.0 eq) in anhydrous THF or DMF .

  • Add DIPEA (2.0 eq) as an acid scavenger.

  • Add Amine (1.1 eq).

  • Stir at 0°C to RT .

    • Note: The ortho-nitro effect makes C4-I extremely electrophilic. Heating is rarely required and may cause side reactions at C2-OMe.

Decision Logic (Workflow)

Use this flowchart to select the correct method for your target transformation.

DecisionTree Start Start: Functionalization Goal Q1 Targeting C4 (Iodine)? Start->Q1 Q2 Targeting C1 (Bromine)? Q1->Q2 No Method1 Use Pd(PPh3)4 / Na2CO3 (Suzuki) or CuI (Sonogashira) Q1->Method1 C-C Bond Formation Method2 Use SNAr (Amines/Thiols) (Exploit Ortho-NO2) Q1->Method2 C-N / C-S Bond Formation Method4 Use Turbo-Grignard (iPrMgCl-LiCl) @ -40C. Then Electrophile. Q1->Method4 Introduction of CHO/COR Method3 CRITICAL: C4-I must be reacted FIRST. Cannot react C1-Br selectively in presence of C4-I. Q2->Method3 Yes

Figure 2: Decision Matrix for functionalization strategy.

Frequently Asked Questions (FAQ)

Q: Can I use standard n-BuLi to lithiate the iodine? A: No. This is a safety hazard. The nitro group is incompatible with alkyllithiums. You must use Magnesium-based reagents (Knochel's Turbo Grignard) or perform a Pd-catalyzed reaction instead.

Q: Why did my Suzuki coupling yield a mixture of mono- and di-coupled products? A: You likely used a catalyst that is too active (like


 or XPhos) or ran the reaction too hot (>60°C). The electronic activation from the nitro group makes the Bromine at C1 more reactive than a standard aryl bromide. You must "throttle down" the reactivity using 

and lower temperatures.

Q: I see a side product where the Methoxy group is missing. What happened? A: If you were running an


 reaction with a strong nucleophile, you likely displaced the methoxy group at C2. This position is para to the nitro group and is also activated. Ensure you are using stoichiometric amounts of nucleophile and keep temperatures low.

References

  • Chemoselective Cross-Coupling

    • Title: Chemoselective Suzuki Coupling of Polyhalogenated Aryl Trifl
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the reactivity order I > Br > Cl and the necessity of mild c
    • (Representative logic).

  • Nitro-Group Activ

    
    ): 
    
    • Title: Nucleophilic Arom
    • Source:Chemical Reviews.
    • Context: Explains the ortho vs meta activ
  • Halogen-Metal Exchange Compatibility

    • Title: Preparation of Polyfunctional Arylmagnesium Reagents bearing a Nitro Group.
    • Source:Angewandte Chemie Int. Ed. (Knochel Group).
    • Context: The definitive guide on using iPrMgCl-LiCl for nitroarenes to avoid degrad

Sources

Troubleshooting failed Buchwald-Hartwig reactions with 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers encountering difficulties with Buchwald-Hartwig aminations of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene .

This substrate presents a unique "Push-Pull" electronic conflict: it contains two halogens with opposing electronic environments, a nitro group that activates nucleophilic attack but poisons catalysts, and an iodide that is prone to catalyst inhibition.

Substrate Focus: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Document ID: TS-BH-NITRO-HALO-04 Status: Active Guide

Part 1: Substrate Analysis & Reactivity Profile

Before troubleshooting, you must understand the electronic landscape of your molecule. This substrate is not a standard aryl halide; it is a bifunctional electrophile with distinct reactive zones.

FeaturePositionElectronic EffectImpact on Reaction
C4-Iodo Reactive Site Activated (Ortho-Nitro)Primary Coupling Site. The ortho-nitro group makes this C-I bond highly electrophilic. It is susceptible to both Pd-catalyzed oxidative addition and background

.
C1-Bromo Secondary Site Deactivated (Ortho-Methoxy)Latent Site. The ortho-methoxy group is an Electron Donating Group (EDG), increasing electron density at C1 and making oxidative addition significantly slower than at C4.
Nitro (-NO₂) C5Strong EWGActivates C4-I but risks coordinating to Pd(0) or undergoing reduction if hydride sources are present.
Methoxy (-OMe) C2Strong EDGProtects C1-Br from premature reaction, ensuring high regioselectivity for C4.

Part 2: Diagnostic Workflow (Interactive)

Use the following decision tree to diagnose your specific failure mode.

TroubleshootingFlow Start Start: Reaction Failed CheckConv Check Conversion (LCMS/NMR) Start->CheckConv NoRxn No Reaction / SM Recovered CheckConv->NoRxn 0% Conv. WrongProd Wrong Product Formed CheckConv->WrongProd High Conv. Stall Stalled at ~50% CheckConv->Stall Incomplete CatActive Is Catalyst Active? NoRxn->CatActive OxAddFail Issue: Catalyst Poisoning (NO2 coordination) CatActive->OxAddFail Yes IdentifyProd Identify Impurity WrongProd->IdentifyProd Ether Ether Product (Ar-O-tBu) IdentifyProd->Ether Base Attack Dehalo Hydrodehalogenation (Ar-H) IdentifyProd->Dehalo Reduction IodideInhib Issue: Iodide Inhibition (Pd-I dimer formation) Stall->IodideInhib

Figure 1: Diagnostic logic for identifying failure modes based on crude reaction analysis.

Part 3: Troubleshooting Guides (Q&A)

Issue 1: "I see a new spot, but it’s an ether, not my amine."

Diagnosis: Base-Mediated


 Competition. 
Because your iodine is ortho to a nitro group, the ring is highly activated for Nucleophilic Aromatic Substitution (

). If you are using a strong, nucleophilic base like Sodium tert-butoxide (NaOtBu), the butoxide anion will attack the C4 position faster than the palladium cycle can occur, displacing the iodine to form the aryl ether.
  • The Fix: Switch to a non-nucleophilic inorganic base .

    • Recommendation: Use Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . These bases are strong enough to deprotonate the amine-Pd complex but bulky and insoluble enough to minimize direct

      
       attack.
      
    • Solvent: Use Toluene or Dioxane.[1][2][3] Avoid polar aprotic solvents like DMF or DMSO, which accelerate

      
       side reactions.
      
Issue 2: "The reaction starts fast but stops at 40-60% conversion."

Diagnosis: Iodide Inhibition. Unlike aryl bromides or chlorides, aryl iodides release iodide ions (


) upon oxidative addition.[4] These iodide ions have a high affinity for Palladium and can bridge two Pd centers to form stable, inactive [L-Pd(Ar)-I]₂ dimers. This removes the active catalyst from the cycle.[4]
  • The Fix:

    • Ligand Switch: Use a ligand capable of breaking these dimers or preventing their formation. Xantphos and DPEphos (bidentate bisphosphines) are excellent at stabilizing the Pd center against iodide bridging.

    • Concentration: Do not run the reaction too concentrated (keep < 0.2 M) to reduce the likelihood of bimolecular dimerization.

Issue 3: "I am getting the product, but without Palladium?"

Diagnosis: Background


 Reaction. 
If your amine is a strong nucleophile (e.g., morpholine, pyrrolidine, or a primary alkyl amine), it might be reacting directly with the substrate via 

, driven by the ortho-nitro activation.
  • Verification: Run a control reaction: Substrate + Amine + Base + Heat (No Pd).

    • If it works: You do not need a Buchwald-Hartwig protocol. Optimize the

      
       conditions (use DIPEA in NMP at 80°C) to save money and metal.
      
    • If it fails: Your amine is likely too weak (e.g., an aniline) or sterically hindered. You do need Palladium.[5] Proceed with the protocol below.

Issue 4: "My product mass is M-126 (Loss of Iodine) replaced by H."

Diagnosis: Hydrodehalogenation. The nitro group can facilitate Single Electron Transfer (SET) pathways, or the solvent is acting as a hydride source. This is common in alcohols (isopropanol, ethanol) or if the reaction is overheated.

  • The Fix:

    • Solvent: Strictly anhydrous Toluene.

    • Temperature: Lower the temperature by 10-20°C.

    • Base: Ensure your base is dry. Water can promote dehalogenation pathways in the presence of Pd.

Part 4: The "Gold Standard" Protocol

Designed for high chemoselectivity (C-I over C-Br) and resistance to nitro-group interference.

Reaction Setup:

  • Catalyst System: Use a pre-formed Pd(0) source or a robust precatalyst to avoid induction periods.[4]

    • Recommended:Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%) .

    • Why: Xantphos has a wide bite angle (111°) which favors reductive elimination and forms a stable chelate that resists nitro-coordination.

  • Base: Cs₂CO₃ (2.0 equiv) .

    • Why: Weak enough to prevent ether formation; effective for buffering the reaction.

  • Solvent: 1,4-Dioxane or Toluene (0.15 M concentration).

  • Temperature: 80°C - 100°C.

Step-by-Step Procedure:

  • Charge a reaction vial with 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add Xantphos (0.03 equiv) and Pd(OAc)₂ (0.02 equiv).

    • Pro-Tip: Premixing Pd(OAc)₂ and Xantphos in a small amount of solvent for 5 mins to form the active ligated species (yellow/orange solution) before adding to the main vessel can improve consistency.

  • Evacuate and backfill with Nitrogen/Argon (3 cycles).[3] Oxygen is a killer here.

  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 80°C and monitor by LCMS after 2 hours.

    • Checkpoint: If conversion is <10%, raise to 100°C. If C-Br coupling is observed (very unlikely), lower to 60°C.

Part 5: Mechanistic Visualization

The following diagram illustrates the competition between the desired Catalytic Cycle and the parasitic


 / Inhibition pathways.

Mechanism Substrate Substrate (I-Ar-NO2) OxAdd Oxidative Addition (L-Pd(Ar)(I)) Substrate->OxAdd + Pd(0) SNAr SNAr Attack (No Pd Required) Substrate->SNAr + Strong Nuc/Base Pd0 Pd(0)-L Pd0->OxAdd AmineBind Amine Coordination OxAdd->AmineBind + Amine / Base Inhibition Iodide Inhibition (Pd-I Dimer) OxAdd->Inhibition High [I-] conc. RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration

Figure 2: Competitive pathways. Note that Iodide Inhibition drains the active Oxidative Addition complex, while SNAr bypasses the cycle entirely.

References

  • Mechanistic Nuances of Iodo- vs Bromo-arenes

    • Title: A generic mechanism for Buchwald-Hartwig reaction[3][5][6][7]

    • Source: WuXi AppTec
    • Relevance: Explains the counter-intuitive "Iodide Inhibition" effect where Ar-I can be slower than Ar-Br due to c
  • Ligand Selection for Difficult Substrates

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Ligand Effects
    • Source: Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Provides grounding for the selection of Xantphos and chelating ligands to stabilize Pd intermedi
  • Nitro-Group Compatibility & SNAr

    • Title: The Buchwald-Hartwig Amination of Nitroarenes[8][9][10]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Validates the risk of nitro-group interference and the potential for dual reactivity ( vs Coupling).
  • General Troubleshooting & Protocols

    • Title: Buchwald-Hartwig Amination - User Guide[2][6]

    • Source: Chemistry LibreTexts
    • URL:[Link]

    • Relevance: Supports the protocol choices regarding base selection (weak vs strong)

Sources

Technical Support Center: Catalyst Poisoning in Reactions of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in cross-coupling reactions involving 1-bromo-4-iodo-2-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation when working with this specific substrate. Here, we provide in-depth technical guidance, field-proven insights, and practical solutions to common experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst poisoning in the context of reactions with 1-bromo-4-iodo-2-methoxy-5-nitrobenzene.

Q1: What makes 1-bromo-4-iodo-2-methoxy-5-nitrobenzene a challenging substrate in palladium-catalyzed cross-coupling reactions?

A: This substrate presents a unique combination of functional groups that can influence catalyst activity and stability. The primary challenges arise from:

  • The Nitro Group (-NO2): Nitro compounds are known to oxidize palladium catalysts, leading to the formation of less active or inactive palladium species.[1] This can cause leaching of the precious metal from its support, resulting in catalyst deactivation.[1]

  • Potential for Multiple Reaction Sites: The presence of both a bromo and an iodo substituent offers two potential sites for oxidative addition. Generally, the carbon-iodine (C-I) bond is weaker and more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[2][3] This differential reactivity can be exploited for selective transformations but also needs to be carefully managed to avoid unwanted side reactions.

  • Steric Hindrance: The methoxy group ortho to the bromine can introduce steric hindrance, potentially slowing down the oxidative addition step at the C-Br bond.

Q2: What are the most common types of catalyst poisons I should be aware of?

A: Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, reducing its efficiency.[4][5] For palladium-catalyzed reactions, common poisons include:

  • Sulfur Compounds: Thiols, thioethers, and sulfoxides are notorious for irreversibly poisoning palladium catalysts by forming strong bonds with the metal surface.[4][6]

  • Lead and Mercury: These heavy metals can deactivate catalysts by forming stable alloys with the active metal.[5]

  • Certain Organic Molecules: By-products from the reaction or impurities in the starting materials can sometimes act as catalyst poisons.[5] For instance, some amines or their degradation products can chelate to the palladium center and inhibit catalysis.

Q3: How can I tell if my catalyst is being poisoned?

A: Signs of catalyst poisoning include:

  • Reduced Reaction Rate: A noticeable decrease in the speed of the reaction compared to previous runs or literature reports.

  • Incomplete Conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times or increased temperature.

  • Formation of Palladium Black: The appearance of a black precipitate is often indicative of the aggregation of palladium(0) into an inactive form, a common deactivation pathway.[7]

  • Inconsistent Results: High variability in yield and reaction time between seemingly identical experiments.

II. Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning

This section provides a systematic approach to identifying and resolving specific issues related to catalyst poisoning during reactions with 1-bromo-4-iodo-2-methoxy-5-nitrobenzene.

Issue 1: The reaction is sluggish or stalls completely.

Question: My cross-coupling reaction with 1-bromo-4-iodo-2-methoxy-5-nitrobenzene is not proceeding to completion. I suspect catalyst poisoning. How do I confirm this and what steps can I take?

Answer: A stalled reaction is a classic symptom of catalyst deactivation. The following troubleshooting workflow can help you diagnose and address the problem.

Troubleshooting Workflow: Stalled Reaction

G cluster_0 Diagnosis cluster_1 Potential Causes & Solutions A Reaction Stalls B Analyze Reaction Mixture (TLC, GC/MS, LC/MS) A->B C Check for Palladium Black Formation A->C D Assess Purity of Starting Materials & Reagents A->D E Impurity in Reagents (e.g., Sulfur) B->E G Catalyst Oxidation by Nitro Group C->G I Inadequate Inert Atmosphere D->I F Purify Reagents: - Recrystallize solid starting materials - Distill liquid reagents/solvents - Pass through activated alumina/carbon E->F H Use a more robust ligand Increase catalyst loading Lower reaction temperature G->H J Ensure rigorous degassing of solvents Maintain positive inert gas pressure I->J

Caption: A workflow for diagnosing and resolving a stalled cross-coupling reaction.

Detailed Steps:

  • Analyze the Reaction Mixture: Use techniques like TLC, GC/MS, or LC/MS to confirm the presence of unreacted starting materials and identify any unexpected by-products. This can provide clues about potential side reactions that may be generating catalyst inhibitors.

  • Inspect for Palladium Black: Visually examine the reaction flask. The formation of a black precipitate is a strong indicator of catalyst agglomeration and deactivation.[7]

  • Verify Reagent Purity: Impurities in starting materials, solvents, or bases are a primary source of catalyst poisons.[7]

    • Actionable Solution: Purify all reagents. Recrystallize solid starting materials. Distill liquid reagents and solvents. For amines, filtration through a plug of activated alumina can be effective.[8]

  • Consider the Nitro Group's Impact: The nitro group can oxidize the active Pd(0) catalyst.[1]

    • Actionable Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the palladium center and promote the desired catalytic cycle.

      • Catalyst Loading: A modest increase in catalyst loading might be necessary to compensate for some deactivation, but excessive amounts can lead to other side reactions.[7]

      • Temperature Control: Running the reaction at the lowest effective temperature can sometimes mitigate catalyst degradation.

  • Ensure a Scrupulously Inert Atmosphere: Many palladium catalysts and ligands are sensitive to air and moisture.[7]

    • Actionable Solution: Use Schlenk techniques or a glovebox. Ensure all solvents are anhydrous and thoroughly degassed before use.

Issue 2: Selective reaction at the iodo-position is poor, with significant reaction at the bromo-position.

Question: I am trying to perform a selective cross-coupling at the more reactive iodo-position of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene, but I'm observing a significant amount of the di-substituted product or reaction at the bromo-position. What could be causing this loss of selectivity?

Answer: While the C-I bond is generally more reactive towards oxidative addition than the C-Br bond, this selectivity can be eroded under certain conditions.[2][3]

Factors Influencing Selectivity:

FactorImpact on SelectivityRecommended Action
Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate for the C-I bond coupling.
Reaction Time Prolonged reaction times, especially after the iodo-substituted starting material is consumed, can lead to the slower reaction at the bromo-position.Monitor the reaction closely and quench it as soon as the mono-substituted product is maximized.
Catalyst System Highly active catalyst systems may be less selective.Consider using a less reactive palladium precursor or ligand combination. Sometimes, a slightly "less good" catalyst can be more selective.
Base The choice and strength of the base can influence the overall reactivity and, in some cases, selectivity.Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) to find the optimal balance between reactivity and selectivity.

Logical Relationship: Factors Affecting Chemoselectivity

G cluster_0 Controllable Parameters cluster_1 Outcome A Temperature E Chemoselectivity (C-I vs. C-Br coupling) A->E Lower T favors C-I B Reaction Time B->E Shorter time favors C-I C Catalyst/Ligand C->E Less active catalyst may improve selectivity D Base D->E Screen for optimal base

Caption: Interplay of reaction parameters on the chemoselectivity of cross-coupling reactions.

Issue 3: I am observing significant amounts of by-products, such as homo-coupling or dehalogenation.

Question: My reaction is messy, with the formation of significant by-products. How can I suppress these unwanted reactions?

Answer: The formation of by-products like homo-coupled products and dehalogenated starting materials often points to issues with the catalyst's stability or sub-optimal reaction conditions.

Strategies to Minimize By-products:

  • Suppress Homo-coupling:

    • Slow Addition: If one of the coupling partners is prone to homo-coupling, adding it slowly to the reaction mixture can maintain a low concentration and favor the desired cross-coupling pathway.[9]

    • Purity of Boronic Acid/Ester: Impurities in boronic acids/esters can lead to homo-coupling. Ensure they are pure and, if necessary, re-purify them.

  • Prevent Dehalogenation:

    • Base Selection: Strong bases, particularly in the presence of trace water or alcohols, can promote dehalogenation. Consider using a weaker base if this is a persistent issue.

    • Solvent Choice: The choice of solvent can influence the rates of competing side reactions. Screening different solvents may be beneficial.

III. Experimental Protocols

This section provides a general protocol for purifying reagents to minimize the risk of catalyst poisoning.

Protocol 1: Purification of Solvents and Liquid Reagents

Objective: To remove water and other potential catalyst poisons from solvents and liquid reagents.

Materials:

  • Appropriate drying agent (e.g., CaH2 for hydrocarbons and ethers, molecular sieves for polar aprotic solvents).

  • Distillation apparatus.

  • Schlenk flask for storage under an inert atmosphere.

Procedure:

  • Add the appropriate drying agent to the solvent or liquid reagent in a round-bottom flask.

  • Stir or reflux the mixture for several hours (the specific time and temperature will depend on the solvent and drying agent).

  • Distill the solvent or reagent under an inert atmosphere (nitrogen or argon).

  • Collect the distillate in a dry Schlenk flask.

  • Store the purified liquid under an inert atmosphere over activated molecular sieves.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Objective: To provide a starting point for optimizing a selective cross-coupling at the iodo-position.

Materials:

  • 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)[2]

  • Base (e.g., K2CO3, 2.0 equiv)[2]

  • Degassed solvent system (e.g., toluene/water 4:1)[2]

Procedure:

  • To a Schlenk tube, add the 1-bromo-4-iodo-2-methoxy-5-nitrobenzene, boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80°C, to favor selectivity) and stir.[2]

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion (or when the desired level of conversion of the starting material is reached), cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

IV. Catalyst Regeneration

While prevention of poisoning is the best strategy, in some cases, a poisoned catalyst can be regenerated.

Q4: Can I regenerate a poisoned palladium catalyst?

A: Regeneration is sometimes possible, but its success depends on the nature of the poison.

  • Reversible Poisoning: If the poison is weakly adsorbed, it can sometimes be removed by washing the catalyst or by thermal treatment.[6]

  • Irreversible Poisoning: For strongly bound poisons like sulfur, regeneration is more challenging.[6] Treatment with hydrogen at elevated temperatures has shown some success in partially removing sulfur compounds.[1][10] Chemical treatments, such as washing with a dilute NH4Cl solution, have been effective for regenerating catalysts poisoned by alkali metals.[11]

It is often more practical and cost-effective to use fresh catalyst, especially on a lab scale, and focus on preventing poisoning in the first place.

V. References

  • A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions - Benchchem

  • Poisoning and deactivation of palladium catalysts - SciSpace

  • Catalyst Poisoning: Palladium & Platinum | StudySmarter

  • Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions - Benchchem

  • How to Prevent Catalyst Poisoning at the Industrial Scale

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc

  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem

  • Lindlar catalyst - Wikipedia

  • Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption - PMC

  • Regeneration of palladium based catalyst for methane abatment - DCL Inc

  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts - RSC Publishing

  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research - ACS Publications

  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization - Benchchem

  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma

  • Buchwald-Hartwig Amination - Chemistry LibreTexts

  • Cross-Coupling Reactions Guide

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing

  • Deactivation of a palladium catalyst by NB oxidation of palladium nanoparticles. - ResearchGate

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Remarkable reactivity difference in oxygen-substituted versus non-oxygen-substituted bromoalkynes in Cu(I)-catalyzed cross-coupling reactions: total synthesis of (-)-S-18-hydroxyminquartynoic acid - PubMed

  • Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds - RSC Publishing

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor

  • What is the difference between bromine and iodine in terms of reactivity towards alkenes?

  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem

  • Heck Reaction - Chemistry LibreTexts

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications

  • palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary - Organic Syntheses Procedure

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts - ChemRxiv

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd.

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC

  • Heck Reaction - Organic Chemistry Portal

  • Heck Reaction - Alfa Chemistry

  • Controlling the Physical Properties of Fe3O4-Immobilized Palladium Complexes towards Reusable Catalysts in the Methoxycarbonylation of 1-Hexene - MDPI

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Semantic Scholar

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications

  • General Paradigm in Photoredox Ni-Catalyzed Cross-Coupling Allows for Light-Free Access to Reactivity

Sources

Technical Support Center: Scaling Up the Synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene. This document provides a comprehensive, question-and-answer-based resource for troubleshooting and frequently asked questions (FAQs) encountered during the scale-up of this multi-step synthesis. The protocols and advice herein are grounded in established chemical principles and aim to ensure both success and safety in your laboratory operations.

Synthesis Overview and Strategy

The synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is most effectively approached as a two-stage process. The initial stage involves the construction of the di-halogenated anisole core, followed by a regioselective nitration. This strategy allows for controlled introduction of the functional groups and minimizes the formation of complex isomeric mixtures.

Synthesis_Workflow cluster_0 Stage 1: Diazotization and Iodination cluster_1 Stage 2: Electrophilic Nitration A 4-Bromo-2-methoxyaniline (Starting Material) B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄ (aq)  0-10 °C C 1-Bromo-4-iodo-2-methoxybenzene (Intermediate) B->C  KI (aq) D 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (Final Product) C->D  HNO₃, H₂SO₄  Controlled Temperature caption Figure 1: Two-stage synthesis workflow.

Caption: A high-level overview of the two-stage synthesis process.

Stage 1: Synthesis of 1-Bromo-4-iodo-2-methoxybenzene

This stage focuses on the conversion of 4-Bromo-2-methoxyaniline to the key intermediate, 1-Bromo-4-iodo-2-methoxybenzene, via a Sandmeyer-type reaction.

Frequently Asked Questions (FAQs) - Stage 1

Q1: What is the mechanism of the diazotization and iodination process?

A1: The reaction proceeds in two key steps. First, the primary aromatic amine (4-Bromo-2-methoxyaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt. This intermediate is generally unstable and is used immediately. In the second step, the diazonium group is displaced by an iodide ion from a source such as potassium iodide.

Q2: Why is it critical to maintain a low temperature during the diazotization reaction?

A2: Diazonium salts are thermally unstable. If the temperature rises significantly above 10 °C, the diazonium salt can decompose, leading to the evolution of nitrogen gas and the formation of undesired side products, including phenols and coupled azo compounds.[1] This will not only reduce the yield of your desired product but also complicate the purification process.

Q3: My reaction mixture turned a dark color upon addition of potassium iodide. Is this normal?

A3: Yes, a darkening of the reaction mixture is common. This can be due to the formation of iodine (I₂) from the oxidation of iodide ions. This is often more pronounced if the diazonium salt solution is not sufficiently acidic. The addition of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), during the workup will quench any excess iodine.

Troubleshooting Guide - Stage 1
Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of 1-Bromo-4-iodo-2-methoxybenzene 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Insufficient iodide source.1. Ensure slow, dropwise addition of the sodium nitrite solution to maintain a low temperature (0-5 °C). Test for the presence of excess nitrous acid using starch-iodide paper. 2. Strictly control the temperature throughout the diazotization and iodination steps. Use the diazonium salt immediately after its formation. 3. Use a molar excess of potassium iodide to ensure complete conversion.
Product is a dark, oily sludge instead of a solid Formation of colored by-products due to diazonium salt decomposition or coupling reactions.[1]1. Ensure the reaction is kept cold during the entire addition of the diazonium salt to the iodide solution.[1] 2. During workup, wash the crude product thoroughly with a sodium thiosulfate solution to remove iodine. 3. Consider purification by column chromatography or recrystallization from a suitable solvent system like heptane/ethyl acetate.
Difficulties in isolating the product from the aqueous layer The product may be emulsified or have a density close to water.1. Ensure complete quenching of the reaction. 2. Use a sufficient volume of a suitable organic extraction solvent like ethyl acetate or dichloromethane. 3. Perform multiple extractions (at least 3x) to maximize recovery. 4. If an emulsion forms, adding brine can help to break it.
Experimental Protocol: Synthesis of 1-Bromo-4-iodo-2-methoxybenzene

This protocol is adapted from a similar synthesis and should be optimized for your specific scale.[2]

  • Preparation of the Diazonium Salt:

    • In a suitable reaction vessel, dissolve 4-Bromo-2-methoxyaniline (1.0 eq) in a mixture of water and concentrated sulfuric acid.

    • Cool the solution to 0 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in water.

    • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between 0-10 °C.

    • Stir the mixture for an additional 30-60 minutes at this temperature.

  • Iodination:

    • In a separate vessel, dissolve potassium iodide (1.3 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until nitrogen evolution ceases.

  • Workup and Purification:

    • Extract the reaction mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with a saturated solution of sodium thiosulfate, 1M NaOH, 1M HCl, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by flash chromatography on silica gel (e.g., eluting with a heptane/ethyl acetate gradient) to yield 1-Bromo-4-iodo-2-methoxybenzene.

Stage 2: Nitration of 1-Bromo-4-iodo-2-methoxybenzene

This stage involves the electrophilic aromatic substitution of the intermediate to introduce a nitro group at the C5 position.

Frequently Asked Questions (FAQs) - Stage 2

Q1: What is the expected regioselectivity of the nitration reaction?

A1: The regioselectivity is determined by the directing effects of the existing substituents on the benzene ring.[3]

  • -OCH₃ (Methoxy): A strongly activating ortho, para-director.

  • -Br (Bromo) and -I (Iodo): Weakly deactivating ortho, para-directors.

The powerful activating effect of the methoxy group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position is already occupied by the iodine atom. Of the two ortho positions, one is occupied by the bromine atom. Therefore, the nitration is strongly directed to the remaining open ortho position, which is C5.

Q2: What are the primary safety concerns when performing a nitration reaction?

A2: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent.[4] It is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Carefully control the temperature with an ice bath.

  • Add reagents slowly and monitor the reaction for any signs of an uncontrolled exotherm.

Q3: Can dinitration occur, and how can it be minimized?

A3: Yes, dinitration is a potential side reaction, especially if the reaction temperature is too high or the reaction time is excessively long.[5] The introduction of the first nitro group deactivates the ring, making a second nitration less favorable. However, to minimize this, it is crucial to maintain a low reaction temperature and use a controlled stoichiometry of the nitrating agent.

Troubleshooting Guide - Stage 2
Problem Potential Cause(s) Recommended Solution(s)
Formation of multiple isomers 1. Reaction temperature is too high, leading to a loss of regioselectivity. 2. Insufficiently strong directing effect of the desired position.1. Maintain a low and consistent temperature during the addition of the nitrating mixture. 2. While the C5 position is strongly favored, minor isomers may still form. These can typically be separated by careful column chromatography or recrystallization.
Incomplete reaction 1. Insufficient amount of nitrating agent. 2. Reaction time is too short or temperature is too low.1. Ensure the correct stoichiometry of nitric and sulfuric acids. 2. Monitor the reaction by TLC or LC-MS to determine the point of completion. If necessary, allow the reaction to stir for a longer period at the controlled temperature or cautiously allow it to warm slightly.
Product is difficult to purify 1. Presence of unreacted starting material. 2. Formation of isomeric or dinitrated by-products.1. Ensure the reaction goes to completion. 2. Recrystallization from a suitable solvent (e.g., ethanol) is often effective for purifying nitroaromatic compounds.[5] If isomers are present, column chromatography may be necessary.
Experimental Protocol: Nitration of 1-Bromo-4-iodo-2-methoxybenzene

This is a general protocol for nitration and should be optimized for your specific substrate and scale.[5]

  • Preparation of the Nitrating Mixture:

    • In a flask, carefully add concentrated nitric acid (1.0-1.2 eq) to concentrated sulfuric acid at 0 °C.

  • Nitration Reaction:

    • Dissolve the 1-Bromo-4-iodo-2-methoxybenzene (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or an inert solvent like dichloromethane).

    • Cool the solution to 0 °C.

    • Slowly add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction at 0-10 °C for 1-2 hours, monitoring the progress by TLC.

  • Workup and Purification:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from ethanol to yield 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

References

  • BenchChem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene. BenchChem Technical Support.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US10717700B2 - Nitration of aromatic compounds.
  • Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • PMC. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]

  • Edubirdie. (n.d.). Nitration of Bromobenzene Lab. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

Sources

Technical Support Center: Improving Solubility of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene for Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene. This document provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of this versatile but often challenging chemical intermediate. Our goal is to equip you with the knowledge to overcome solubility hurdles and ensure the success of your reactions.

Introduction: Understanding the Challenge

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a highly functionalized aromatic compound, making it a valuable building block in medicinal chemistry and materials science. However, its unique structure—a rigid benzene core substituted with two large, heavy halogens (Br, I), a polar electron-withdrawing nitro group (-NO₂), and an electron-donating methoxy group (-OCH₃)—contributes to its characteristically low solubility in many common organic solvents. This guide will walk you through a logical, step-by-step process to identify the optimal solvent system for your specific application.

Part 1: Troubleshooting Guide

This section addresses the primary issue of poor solubility in a direct question-and-answer format, providing actionable protocols.

Q1: My 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is not dissolving. What are the best initial solvents to try?

A1: The key is to match the solvent's polarity to the compound's mixed-polarity nature. Due to the strong dipole of the nitro group, polar aprotic solvents are the most effective starting points.

We recommend a systematic screening approach. Start with the most promising solvents based on the principle of "like dissolves like." The highly polar nitro group is the dominant feature for solubility.

Recommended Initial Solvents
SolventClassBoiling Point (°C)Dielectric Constant (ε)Rationale & Use Case
N,N-Dimethylformamide (DMF) Polar Aprotic15337Excellent starting point. Its high polarity effectively solvates the nitro group. Common in cross-coupling reactions.
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947One of the strongest common organic solvents. Use if DMF fails, but be aware it can be difficult to remove.
Tetrahydrofuran (THF) Polar Aprotic (Ether)667.6A good general-purpose solvent, often effective, especially when heated or in mixtures.
1,4-Dioxane Polar Aprotic (Ether)1012.2Frequently used in Suzuki and other cross-coupling reactions, often with water as a co-solvent.[1][2][3]
Acetonitrile (MeCN) Polar Aprotic8237.5Can be effective, but its linear structure may be less efficient at solvating the bulky substrate than DMF or DMSO.
Toluene Non-polar Aromatic1112.4Generally a poor solvent on its own, but useful as a co-solvent in mixtures to tune polarity and increase reaction temperature.
Experimental Protocol: Small-Scale Solubility Test
  • Preparation : Weigh approximately 5 mg of your compound into a small vial (e.g., a 1-dram vial).

  • Solvent Addition : Add 100 µL of the first test solvent.

  • Initial Observation : Agitate the vial at room temperature for 1-2 minutes using a vortex mixer. Observe for dissolution.

  • Incremental Addition : If not fully dissolved, add the solvent in 100 µL increments up to a total volume of 1 mL. Note the volume at which dissolution occurs.

  • Heating : If the compound remains insoluble at 1 mL, gently warm the vial to 40-50°C using a heat gun or water bath. Caution : Nitroaromatic compounds can be thermally sensitive.[4][5] Do not exceed 60°C in an initial screen.

  • Record : Document your observations (e.g., "Soluble at 500 µL with heating," "Insoluble at 1 mL"). Repeat for each solvent in the table.

Q2: I've tried a single solvent with little success. What is the next logical step?

A2: Employing a binary solvent system is the most powerful next step. Mixing solvents allows you to fine-tune the polarity and solvating power of your medium, often achieving results that no single solvent can. A common and highly effective strategy for cross-coupling reactions is to mix a polar aprotic solvent with a less polar one, or with water.[1][3][6]

Logical Workflow for Solvent Selection

The following diagram outlines a decision-making process for selecting an appropriate solvent system.

Solvent_Selection_Workflow Start Start: Compound Insoluble TestSingle Q: Have you tested single polar aprotic solvents (DMF, DMSO, THF, Dioxane)? Start->TestSingle Protocol1 A: No -> Perform Small-Scale Solubility Test Protocol TestSingle->Protocol1 No TestBinary Q: Is the reaction compatible with binary mixtures? TestSingle->TestBinary Yes, still insoluble Protocol1->TestSingle TryTolueneMix Try Toluene Mixtures (e.g., Toluene/DMF 4:1) Rationale: Increases temperature, reduces overall polarity. TestBinary->TryTolueneMix Yes TryAqueousMix Try Aqueous Mixtures (e.g., Dioxane/H₂O 2:1) Rationale: Dissolves inorganic bases, can accelerate some couplings. TestBinary->TryAqueousMix Yes, and requires inorganic base Failure Consult Advanced Options: - Different catalyst/ligand system - Phase-transfer catalysis TestBinary->Failure No ConsiderHeating Q: Have you tried moderate heating (40-80°C)? TryTolueneMix->ConsiderHeating TryAqueousMix->ConsiderHeating HeatProtocol A: Yes -> Increase temperature cautiously. Monitor for degradation (TLC, LC-MS). See Q3 for thermal stability. ConsiderHeating->HeatProtocol Yes, with caution ConsiderHeating->Failure No, reaction is temperature-sensitive Success Success: Proceed with Reaction HeatProtocol->Success Soluble HeatProtocol->Failure Insoluble or Degradation

Sources

Technical Support Center: Workup and Purification of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene . This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios encountered during the workup and purification of reactions involving this versatile, but sometimes challenging, chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure after a reaction with 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene?

A standard aqueous workup is designed to separate the organic product from the reaction solvent, water-soluble reagents, and byproducts. Given that 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene and its derivatives are generally insoluble in water, a typical liquid-liquid extraction is highly effective.

Core Rationale: The principle lies in the differential solubility of the components between an aqueous phase and an immiscible organic solvent. The highly substituted, non-polar nature of the target compound ensures it preferentially partitions into the organic layer.

Standard Protocol: Aqueous Workup
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water or, for acidic reaction conditions, ice-cold water to dissipate heat.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (see table below). Perform the extraction three times (e.g., 3 x 50 mL for a 100 mL aqueous phase) to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized Water: To remove residual water-soluble impurities.

    • Saturated aq. Sodium Thiosulfate: If elemental iodine (I₂) is present (indicated by a purple or brown color), this wash will reduce it to colorless iodide (I⁻), which is water-soluble[1].

    • Saturated aq. Sodium Bicarbonate: To neutralize any remaining acid.

    • Brine (Saturated aq. NaCl): To remove the bulk of the dissolved water from the organic phase and break up any emulsions[2].

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Solvent for ExtractionRationale & Use Case
Dichloromethane (DCM) Excellent solvent for many organic compounds, high density (bottom layer). Good for initial extraction[1].
Ethyl Acetate (EtOAc) Good general-purpose solvent, less dense than water (top layer). Often used in chromatography, so using it for extraction can simplify later steps[2].
Diethyl Ether Very non-polar, good for extracting non-polar compounds. Highly volatile.
Q2: My crude product is a dark, oily residue. How can I purify it?

A dark, oily product often indicates the presence of polymeric byproducts, oxidized impurities, or residual high-boiling solvents. The purification strategy depends on whether the desired product is a solid or a liquid at room temperature. The core structure, 1-bromo-4-iodobenzene, is a crystalline solid, suggesting that many derivatives will also be solids.

Purification Workflow for Oily Crude Product

G start Crude Oily Product tlc Analyze by TLC start->tlc is_solid Is Product Expected to be a Solid? tlc->is_solid column Purify by Column Chromatography is_solid->column Yes is_solid->column No/Unsure re_analyze Analyze Fractions by TLC column->re_analyze combine Combine Pure Fractions & Concentrate re_analyze->combine charcoal Decolorize with Activated Carbon? combine->charcoal recrystallize Attempt Recrystallization final_product Pure Crystalline Product recrystallize->final_product charcoal->recrystallize No charcoal_step Activated Carbon Treatment charcoal->charcoal_step Yes (color persists) charcoal_step->recrystallize

Caption: Decision workflow for purifying an oily crude product.

Q3: What are common impurities I should look for?

Impurities can arise from unreacted starting materials, side reactions, or degradation. The electron-deficient nature of the aromatic ring, due to the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions[2][3][4].

Common Impurities:

  • Unreacted Starting Material: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

  • Regioisomers: Depending on the reaction, substitution might occur at alternative positions, though the electronics of the ring often favor a specific outcome.

  • Hydrolysis Products: If water is present, the bromo or iodo group could potentially be replaced by a hydroxyl group under harsh conditions.

  • Reduced Nitro Group: If a reducing agent is present or used in a subsequent step, the nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.

Analytical Techniques for Impurity Identification:

TechniqueInformation Provided
TLC Quick assessment of purity and number of components. Helps in developing a column chromatography method[5].
¹H NMR Provides structural information. Unexpected peaks can be assigned to specific impurities[6].
LC-MS Separates components and provides their mass, confirming the presence of expected product and identifying masses of impurities.
GC-MS Useful for volatile impurities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) gives a characteristic M/M+2 signal[6].

Troubleshooting Guides

Problem: My product fails to crystallize and remains an oil, even after column chromatography.

Cause: This is a common issue. Even trace amounts of impurities or residual solvent can inhibit the formation of a crystal lattice.

Solution Pathway:

  • Ensure High Purity: Re-purify a small sample using column chromatography with a shallower solvent gradient to achieve better separation. Analyze the fractions carefully by TLC to ensure only the purest fractions are combined[5].

  • Solvent Screening for Recrystallization: The key is to find a solvent (or solvent pair) in which your compound is soluble when hot but poorly soluble when cold.

    • Procedure: Place a small amount of your purified oil in several different test tubes. Add a few drops of different solvents (e.g., hexanes, ethanol, isopropanol, toluene) to each. Heat the tubes until the oil dissolves, then allow them to cool slowly to room temperature, followed by cooling in an ice bath[5].

    • Observation: The ideal solvent will produce solid crystals upon cooling.

  • "Seeding": If you have a tiny amount of solid product from a previous batch, add a single crystal to the cooled, supersaturated solution. This "seed" can provide a nucleation point for crystal growth.

  • Trituration: If recrystallization fails, dissolve the oil in a minimal amount of a polar solvent (like ethyl acetate) and then slowly add a non-polar solvent (like hexanes) until the solution becomes cloudy. Swirl or sonicate the mixture. The product may precipitate as a solid.

Problem: After workup, my organic layer has a persistent purple/brown color.

Cause: This color is almost certainly due to the presence of elemental iodine (I₂). This can happen if an iodide source in the reaction is oxidized.

Solution:

  • Sodium Thiosulfate Wash: During the aqueous workup, wash the combined organic layers with a saturated solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion is a reducing agent that converts colored iodine (I₂) into colorless iodide ions (I⁻), which are then extracted into the aqueous layer.

    2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)

  • Procedure: Add the sodium thiosulfate solution to the separatory funnel containing your organic layer. Shake the funnel until the organic layer becomes colorless. Drain the aqueous layer and proceed with the rest of the workup[1].

Problem: My TLC plate shows multiple spots, and I'm not sure which one is my product.

Cause: Complex reaction mixtures are common. Identifying the product spot is crucial for successful purification.

Solution:

  • Co-spotting on TLC: This is the most reliable method.

    • Spot your crude reaction mixture in one lane on the TLC plate.

    • In a separate lane, spot a dilute solution of your starting material (1-Bromo-4-iodo-2-methoxy-5-nitrobenzene).

    • In a third lane, carefully apply a spot of the crude mixture directly on top of a spot of the starting material (this is the "co-spot").

    • Analysis: After running the TLC, the starting material spot will be identified. Your product spot should have a different Rf value. If a new spot appears in the crude mixture lane that is not present in the starting material lane, it is likely your product or a byproduct. The co-spot lane will show if the starting material is still present in your mixture.

  • UV Visualization: Aromatic and nitro-containing compounds are typically UV-active. View the TLC plate under a UV lamp (254 nm).

  • Staining: If the product is not UV-active, use a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots. Different functional groups react differently, which can provide clues about the identity of each spot.

Safety & Handling

Always handle 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene and its derivatives with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Storage: Store the compound in a cool, dry, and dark place, away from incompatible materials.[10][11] The related compound 1-bromo-4-iodobenzene is noted to be light-sensitive.[11]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]

References

  • Novachem. (2024, February 14).
  • A Material Safety Data Sheet. (2017, December 31). 1-Bromo-4-iodobenzene.
  • TCI Chemicals. (2023, March 5).
  • Thermo Fisher Scientific. (2025, December 19).
  • Thermo Fisher Scientific. (2025, September 5).
  • Science Learning Center, University of Colorado Boulder. Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
  • Benchchem. (2025). In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene.
  • Ataman Kimya. 1-BROMO-4-IODOBENZENE, 98%.
  • ChemicalBook. 1-Bromo-4-iodo-2-nitrobenzene synthesis.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • ChemicalBook. (2026, January 13). 1-Bromo-4-iodobenzene Properties.
  • Echemi. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Zou, Y. et al. (2002). Acta Crystallographica Section E: Structure Reports Online, 58(12), o1339-o1340. via PMC.
  • CymitQuimica. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene.
  • ChemicalBook. 2-bromo-1-iodo-4-methoxybenzene synthesis.
  • Organic Syntheses Procedure. m-BROMONITROBENZENE.
  • Sigma-Aldrich. 1-bromo-4-iodo-2-methoxy-5-methylbenzene | 1887767-81-8.
  • Aaronchem. 713512-18-6 | MFCD12547765 | 1-Bromo-4-Iodo-2-Nitrobenzene.
  • Benchchem. (2025). Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane.

Sources

Preventing formation of impurities in 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

A Guide to Preventing Impurity Formation for Research & Development Scientists

Welcome to the technical support guide for the synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols to help you navigate the synthetic challenges associated with this compound. Our focus is on the practical prevention of common impurities, ensuring high purity and yield in your experiments.

Section 1: Understanding the Synthetic Landscape

The synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, a highly functionalized aromatic building block, requires careful control of regioselectivity. The two most logical synthetic approaches involve electrophilic aromatic substitution (EAS) on a pre-functionalized anisole derivative. The choice of the final substitution step—iodination or nitration—is critical and has profound implications for impurity profiles.

  • Route A: Electrophilic Iodination (Recommended) : This pathway begins with 2-Bromo-4-nitroanisole and introduces the iodo group in the final step. The directing effects of the existing substituents converge to strongly favor the desired C-5 iodination, making this the preferred route for minimizing isomeric byproducts.

  • Route B: Electrophilic Nitration : This pathway starts with 2-Bromo-4-iodoanisole and introduces the nitro group last. This route is more susceptible to the formation of regioisomers due to less decisive directing group effects, presenting a significant purification challenge.

The diagram below illustrates these primary synthetic pathways.

G cluster_0 Recommended Pathway cluster_1 Alternative Pathway (High Impurity Risk) A 2-Bromo-4-nitroanisole B 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene A->B Electrophilic Iodination C 2-Bromo-4-iodoanisole D 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene C->D Electrophilic Nitration G start Reaction Complete. Analyze Crude Product. purity_check Is Purity < 95%? start->purity_check impurity_type Identify Impurity Type purity_check->impurity_type Yes end_ok Purity OK. Proceed to Purification. purity_check->end_ok No isomer Isomeric Impurity impurity_type->isomer Isomer poly_sub Poly-Substituted (Di-nitro, Di-iodo) impurity_type->poly_sub Over-reaction sm Unreacted Starting Material impurity_type->sm Starting Material tar Tar / Decomposition impurity_type->tar Degradation nitration_route Used Nitration Route B? isomer->nitration_route iodination_route Used Iodination Route A? nitration_route->iodination_route No fix_isomer_nitration High Risk of Isomers. ACTION: Switch to Route A or use milder conditions at < 0°C. nitration_route->fix_isomer_nitration Yes fix_isomer_iodination Unlikely. ACTION: Verify starting material purity/identity. iodination_route->fix_isomer_iodination Yes fix_poly_sub Conditions too harsh. ACTION: Reduce electrophile to ~1.1 eq, lower temp, monitor by TLC and quench promptly. poly_sub->fix_poly_sub fix_sm Incomplete Reaction. ACTION: Check reagent purity, increase reaction time/temp slightly, ensure proper activation. sm->fix_sm fix_tar Oxidative Decomposition. ACTION: Pre-chill reagents, maintain strict temp control (< 5°C), ensure slow addition. tar->fix_tar

Technical Support Center: Stability & Reactivity of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene . This highly functionalized arene is a critical scaffold in the synthesis of third-generation EGFR tyrosine kinase inhibitors (structurally homologous to intermediates used in Osimertinib synthesis).

Its tetrasubstituted core presents a unique "reactivity hierarchy" that allows for orthogonal functionalization. However, this high reactivity creates specific stability challenges. This guide addresses the three most common failure modes reported by our users:

  • Chemoselectivity Loss (Bromine reacting alongside Iodine).

  • Nucleophilic Degradation (Unexpected displacement of Iodine by bases).

  • Protodehalogenation (Loss of Iodine during catalysis).

Module 1: Chemoselectivity & Cross-Coupling

The Challenge: The "I vs. Br" Interface

The primary utility of this molecule lies in the reactivity difference between the C–I bond (Bond Dissociation Energy ~65 kcal/mol) and the C–Br bond (~81 kcal/mol). In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) should occur exclusively at the C–I bond.

Common Failure: "Scrambling" or oligomerization occurs when the catalyst attacks the Bromine site, or when the Iodine is lost (hydrodeiodination) without coupling.

Troubleshooting Guide: Optimizing Selectivity
ParameterRecommendationScientific Rationale
Catalyst Selection Pd(dppf)Cl₂ or Pd(PPh₃)₄ Bidentate ligands (dppf) increase the steric bulk around the Pd center, enhancing the preference for the weaker, more accessible C–I bond over the C–Br bond.
Temperature < 60°C Higher temperatures (>80°C) provide enough activation energy to break the C–Br bond, leading to side-products. Keep strictly controlled.
Solvent System Dioxane/Water or Toluene Avoid polar aprotic solvents (DMF, DMA) at high temps if possible, as they can accelerate non-selective oxidative addition.
Decision Tree: Low Yield in Coupling Reactions

CouplingTroubleshooting Start Issue: Low Yield in Suzuki Coupling CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Result1 Product: Des-Iodo (H replacing I) CheckLCMS->Result1 Mass = M-126+1 Result2 Product: Hydroxy/Methoxy displacement CheckLCMS->Result2 Mass = M-126+17/31 Result3 Product: Oligomers (Br reacted) CheckLCMS->Result3 Complex Mixture Sol1 Cause: Hydrodehalogenation Fix: Use anhydrous solvents, switch to Pd(dppf)Cl2, reduce reaction time. Result1->Sol1 Sol2 Cause: SNAr Side Reaction Fix: Switch base from NaOH/KOMe to K3PO4 or CsF. Result2->Sol2 Sol3 Cause: Loss of Chemoselectivity Fix: Lower Temp (<60°C), reduce catalyst load. Result3->Sol3

Figure 1: Diagnostic workflow for coupling failures. The specific mass shifts indicate whether the issue is reductive (H-source), nucleophilic (Base-source), or thermal.

Module 2: Nucleophilic Instability ( )

The Mechanism of Degradation

The Nitro group at C5 is the dominant electronic influence. It is ortho to the Iodine (C4) and para to the Methoxy group (C2).

  • Activation: The nitro group pulls electron density from the ring, making the C4-Iodine bond extremely electron-deficient.

  • Risk: In the presence of strong nucleophilic bases (e.g., Hydroxide, Methoxide, Ethoxide) often used in coupling reactions, the Iodine is prone to Nucleophilic Aromatic Substitution (

    
    )  rather than the desired Pd-catalyzed coupling.
    

Key Symptom: You observe the formation of a phenol (if aqueous base is used) or an ether (if alcoholic base is used) instead of your coupled product.

Protocol: Base Selection for Prevention

Do NOT Use:

  • 
    , 
    
    
    
    (Strong nucleophiles, will displace Iodine).
  • 
    , 
    
    
    
    (Will rapidly displace Iodine to form bis-ethers).

Recommended Bases:

  • Potassium Phosphate (

    
    ):  Mildly basic, bulky, poor nucleophile.
    
  • Cesium Fluoride (

    
    ):  Excellent for anhydrous Suzuki couplings; Fluoride activates the boronic acid without attacking the ring.
    
  • Sodium Carbonate (

    
    ):  Acceptable, but monitor for hydrolysis if water is present.
    

Module 3: Storage & Physical Stability

Photolytic Instability

Aryl iodides are inherently photosensitive. The C–I bond can undergo homolytic cleavage under UV/Visible light, generating an aryl radical.

  • Observation: The off-white solid turns yellow/brown over time (liberation of elemental Iodine,

    
    ).
    
  • Impact: Free iodine is an oxidizer and a catalyst poison for subsequent Pd-reactions.

Storage Protocol
  • Container: Amber glass vials (strictly light-protected).

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature:

    
     (Refrigerated).
    
  • Shelf-Life: Re-test purity (HPLC) if stored >6 months. If yellowing is observed, wash with dilute sodium thiosulfate before use to remove free

    
    .
    

Frequently Asked Questions (FAQs)

Q1: Can I use this molecule for Buchwald-Hartwig amination? A: Yes, but chemoselectivity is difficult. The amine nucleophile may attack the C4-Iodine via


 (uncatalyzed) due to the ortho-nitro activation, rather than the Pd-catalyzed pathway.
  • Tip: Run a control reaction without Palladium. If the product forms, you are doing

    
    .[1][2] If you need the Pd-pathway, use a non-nucleophilic base and a bulky ligand (e.g., BINAP).
    

Q2: Why is the Methoxy group stable? Isn't it para to the Nitro? A: The Methoxy group is indeed activated for displacement, but the Iodine (being a better leaving group and ortho to the Nitro) is significantly more reactive. However, under harsh acidic conditions (e.g.,


), the methoxy will cleave to the phenol.

Q3: Is the Nitro group stable to reduction? A: No. This molecule is a precursor to anilines. If you expose it to


, you will likely reduce the Nitro group to an Amine AND hydrodehalogenate the Iodine.
  • Alternative: If you must reduce the Nitro group while keeping the halogens, use Iron powder (

    
    ) / Ammonium Chloride (
    
    
    
    )
    or Tin(II) Chloride (
    
    
    )
    under mild conditions [1].

References

  • Finlay, M. R., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor."[3] Journal of Medicinal Chemistry, 57(20), 8249–8267.[3]

  • BenchChem. (2025).[2][4] "Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291)." BenchChem Technical Notes.

  • Ataman Chemicals. (2024). "Technical Data Sheet: 1-Bromo-4-Iodobenzene Derivatives and Stability." Ataman Kimya Product Database.

  • PubChem. (2025). "Compound Summary: 1-Bromo-4-[(4-iodophenoxy)methyl]-2-nitrobenzene (Structural Analog Data)." National Library of Medicine. [5]

Sources

Column chromatography conditions for purifying 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PUR-BIMN-5 Status: Active Subject: Optimization of Column Chromatography Conditions Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. You are likely working with 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene , a highly functionalized intermediate often used in the synthesis of EGFR inhibitors or biaryl scaffolds via cross-coupling (Suzuki/Buchwald) reactions.

The Challenge: This molecule presents a "Push-Pull" electronic system. The methoxy group (EDG) activates the ring, while the nitro group (EWG) strongly deactivates it. The presence of two heavy halogens (Br, I) adds significant lipophilicity, but the nitro group introduces a strong dipole.

  • Common Impurities: Unreacted starting material (1-bromo-4-iodo-2-methoxybenzene), regioisomers (3-nitro isomers), and iodine-cleaved byproducts (protodeiodination).

  • Physical State: Typically a yellow to orange solid.

Quick Start Protocol (The Gold Standard)

If you are performing a standard purification following a nitration reaction, use this baseline protocol. It is designed to separate the polar nitro-product from the non-polar starting material.

Stationary Phase & Loading
  • Sorbent: Silica Gel 60 (230–400 mesh).

  • Loading Method (CRITICAL): Solid Load (Dry Load).

    • Why? Nitro-aromatics often have poor solubility in non-polar mobile phases (Hexanes). Dissolving in DCM and loading onto Celite 545 or Silica prevents "band broadening" and precipitation at the column head.

    • Ratio: 1:2 (Crude Compound : Solid Support).

Mobile Phase Gradient
  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)

  • Target Rf: 0.25 – 0.35 in 15% EtOAc/Hexanes.

Column Volume (CV)% Ethyl Acetate% HexanesObjective
0 – 2 CV 0%100%Flush non-polar impurities (de-iodinated byproducts).
2 – 5 CV 0% → 5%100% → 95%Elute unreacted starting material (usually Rf ~0.6).
5 – 12 CV 5% → 20%95% → 80%Elute Target Product.
12+ CV 50%50%Flush highly polar dinitro byproducts.
Troubleshooting Hub

Select the symptom that best matches your experimental failure mode.

Issue A: "My product is co-eluting with a regioisomer."
  • Diagnosis: Nitration of anisole derivatives often produces ortho vs para isomers (relative to the methoxy group). These have very similar polarities in Hex/EtOAc systems.

  • The Fix: Switch to Solvent Selectivity Group IV or V .

    • Replace EtOAc with Dichloromethane (DCM) or Toluene .

    • Protocol: Run an isocratic column using DCM:Hexanes (30:70 to 50:50) .

    • Mechanism:[1] The nitro group interacts strongly with the pi-system of Toluene or the dipole of DCM, often resolving isomers that co-elute in EtOAc (which relies primarily on hydrogen bonding acceptance).

Issue B: "The product turns purple/brown on the column."
  • Diagnosis: Iodine extrusion (Deiodination). The C-I bond is weak (approx. 50 kcal/mol) and light-sensitive. Silica gel can be slightly acidic, accelerating decomposition.

  • The Fix:

    • Shield from light: Wrap the column in aluminum foil.

    • Buffer the Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes, then flush with pure Hexanes before loading. This neutralizes acidic sites that catalyze dehalogenation.

Issue C: "The bands are streaking or tailing."
  • Diagnosis: Overloading or poor solubility.

  • The Fix:

    • If tailing is severe, check the solubility of your crude in the mobile phase. If it crashes out, you must use the Dry Load method described in the Quick Start.

    • Ensure you are not exceeding a 1:50 ratio (Crude : Silica) for difficult separations.

Advanced Decision Logic (Workflow)

Use this flowchart to determine the optimal purification path based on your TLC (Thin Layer Chromatography) analysis.

PurificationLogic Start Crude Reaction Mixture (Nitration Workup) TLC_Check TLC Analysis (10% EtOAc/Hex) Start->TLC_Check Decision_Sep Is Separation > 0.1 Rf? TLC_Check->Decision_Sep Method_Std Standard Flash Hex/EtOAc Gradient (Dry Load) Decision_Sep->Method_Std Yes (Easy) Issue_Coelute Co-elution detected? Decision_Sep->Issue_Coelute No (Hard) Final Pure Product (Yellow Solid) Method_Std->Final Method_Alt Switch Solvent System DCM/Hexane or Toluene Issue_Coelute->Method_Alt Regioisomers Recryst Recrystallization (Ethanol or MeOH) Issue_Coelute->Recryst Crystalline Solid Method_Alt->Final Recryst->Final

Caption: Decision matrix for purifying halogenated nitroanisoles. Note that recrystallization is a viable alternative if chromatography fails to resolve isomers.

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes, but be careful. Neutral Alumina is acceptable. Avoid Basic Alumina , as the nitro group (electron-withdrawing) makes the aromatic ring susceptible to nucleophilic attack or hydrolysis, and the iodine is labile. Silica is generally preferred for nitro-aromatics unless the compound is acid-sensitive.

Q: My product is a solid. Can I just recrystallize it? A: Often, yes. Nitro-aromatics with high symmetry (like para-substituted analogs) crystallize well.

  • Solvent: Boiling Ethanol (95%) or Methanol is the standard for bromonitrobenzenes [1].

  • Strategy: If the column gives 90% purity, a final recrystallization from EtOH will likely yield >99% purity and remove trace isomers.

Q: How do I visualize the spots? A:

  • UV (254 nm): The Nitro group and the aromatic ring absorb strongly. This is your primary method.

  • Naked Eye: The product is likely yellow/orange.

  • Iodine Stain: Not recommended as the product contains iodine and is dark; it provides poor contrast. Use KMnO4 if you need to see non-UV active impurities (though rare in this synthesis).

References
  • Organic Syntheses. "m-Bromonitrobenzene." Org.[2][3] Synth.1928 , 8, 46. (Standard protocols for purification of bromonitrobenzenes via crystallization and distillation).

  • BenchChem. "Synthesis routes of 4-Bromo-1-iodo-2-methoxybenzene." (Describes the precursor purification using Heptane/EtOAc 1:1, establishing the baseline solubility profile).

  • ChemicalBook. "1-Bromo-4-iodo-2-nitrobenzene synthesis." (Provides context on the nitration of iodo-bromo-anilines and subsequent workup).

  • Agilent Technologies. "Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns." Application Note 5990-9618EN. (Validates the use of pi-pi interacting solvents/phases for separating nitro-regioisomers).

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, a polysubstituted aromatic compound, with a primary focus on its characterization by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this document is structured to not only present experimental data but also to delve into the rationale behind the analytical choices, offering a comparative perspective against other common spectroscopic techniques.

The Structural Challenge: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

The subject of our analysis is a highly substituted benzene derivative with a unique arrangement of electron-withdrawing and electron-donating groups. The interplay of a methoxy group (electron-donating), a nitro group (strongly electron-withdrawing), and two different halogen atoms (bromo and iodo, both electron-withdrawing through induction but weakly donating through resonance) creates a complex electronic environment. This, in turn, dictates the chemical shifts and coupling patterns of the aromatic protons, making its ¹H NMR spectrum a rich source of structural information.

Caption: Molecular structure of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

Predicted ¹H NMR Spectral Analysis

Due to the limited availability of experimentally derived spectra in public databases for this specific molecule, the following analysis is based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.1 - 8.3s-1HH-6
~7.8 - 8.0s-1HH-3
~3.9 - 4.1s-3H-OCH₃

Rationale for Predictions:

  • Aromatic Protons (H-3 and H-6): The benzene ring has two isolated aromatic protons.

    • H-6: This proton is situated between a bromine atom and a nitro group. The strong electron-withdrawing nature of the nitro group is expected to significantly deshield this proton, pushing its chemical shift downfield into the range of 8.1-8.3 ppm.

    • H-3: This proton is positioned between a methoxy group and an iodine atom. The electron-donating methoxy group would typically shield this proton, moving its signal upfield. However, the inductive effect of the adjacent iodine and the overall electron-poor nature of the ring due to the nitro group will counteract this. Therefore, a chemical shift in the range of 7.8-8.0 ppm is anticipated.

  • Multiplicity: With no adjacent protons, both H-3 and H-6 are expected to appear as singlets. Long-range couplings (meta or para) are generally weak and may not be resolved.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are not coupled to any other protons and are expected to appear as a sharp singlet in the typical region for methoxy groups, around 3.9-4.1 ppm.

Experimental Protocol for ¹H NMR Analysis

A robust and reproducible protocol is crucial for obtaining high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice due to its good-to-excellent dissolving power for a wide range of organic compounds and its single residual solvent peak at 7.26 ppm.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert it several times to ensure complete dissolution and a homogenous solution.

  • Instrument Setup and Data Acquisition:

    • The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) for better signal dispersion.

    • Insert the sample into the NMR probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp lines and good resolution.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve homogenize Homogenize Solution dissolve->homogenize insert Insert Sample homogenize->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate and Analyze phase_baseline->integrate

Caption: Experimental workflow for ¹H NMR analysis.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves a combination of analytical techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Can confirm the number of unique carbon atoms in the aromatic ring and the presence of the methoxy carbon.Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern.Can confirm the molecular formula (C₇H₅BrINO₃). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be a characteristic feature.[1]Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Can confirm the presence of the nitro group (strong absorptions around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹) and the C-O bond of the methoxy group.[2]Provides limited information about the overall molecular structure and isomer differentiation.
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities and can be used for quantification.Useful for assessing the purity of the synthesized compound.Does not provide structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and provides mass spectral data for identification.Can be used for separation and identification if the compound is sufficiently volatile and thermally stable.[3]The compound may not be volatile enough for GC analysis without derivatization.

graph analytical_techniques {
rankdir=TB;
node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

"1H NMR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "13C NMR" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mass Spec" [fillcolor="#FBBC05", fontcolor="#202124"]; "IR Spec" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"1H NMR" -- "Connectivity"; "13C NMR" -- "Carbon Skeleton"; "Mass Spec" -- "Molecular Weight"; "IR Spec" -- "Functional Groups"; }

Caption: Complementary information from different analytical techniques.

Potential Challenges and Troubleshooting

  • Poor Solubility: If the compound exhibits poor solubility in CDCl₃, alternative deuterated solvents such as DMSO-d₆ or acetone-d₆ should be considered. This will, however, change the chemical shifts of the protons.

  • Signal Broadening: The presence of the quadrupolar bromine and iodine nuclei can sometimes lead to broadening of the signals of adjacent protons, although this effect is often minimal for protons on an aromatic ring.

  • Impurity Peaks: The presence of impurities can complicate the spectrum. A comparison with the spectrum of the starting materials and purification of the sample may be necessary.

Conclusion

The ¹H NMR analysis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, while seemingly straightforward due to the presence of only two isolated aromatic protons, requires a careful consideration of the electronic effects of multiple, diverse substituents. The predicted spectrum, characterized by two downfield singlets for the aromatic protons and a singlet for the methoxy group, provides a clear fingerprint for the molecule's structure. For unambiguous confirmation, this ¹H NMR data should be used in conjunction with other analytical techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy to provide a comprehensive and robust structural assignment. This integrated analytical approach is indispensable in the rigorous workflow of modern chemical research and drug development.

References

  • Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-iodo-. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-iodo-. Retrieved from [Link]

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • MDPI. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

  • IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-bromo-5-iodoanisole. Retrieved from [Link]

  • Wychem. (n.d.). 2-Bromo-5-iodoanisole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroanisole. Retrieved from [Link]

  • Ottokemi. (n.d.). 2-Bromo-5-iodoanisole, 97%. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. Retrieved from [Link]

  • Synthonix. (n.d.). 1-Bromo-4-methoxy-2-nitrobenzene. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Retrieved from [Link]

  • Chemsrc. (2025). 1-Bromo-4-iodobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-[(4-iodophenoxy)methyl]-2-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]

  • MassBank. (2008). Benzene and substituted derivatives. Retrieved from [Link]

Sources

Strategic 13C NMR Characterization: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Heavy Atom" Trap

Product Context: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a highly functionalized aromatic scaffold, critical in the synthesis of EGFR inhibitors and next-generation kinase targets. Its tetrasubstituted core presents a unique analytical challenge: the coexistence of four distinct electronic environments—electron-donating (Methoxy), electron-withdrawing (Nitro), and two distinct halogens (Bromo, Iodo).

The Core Challenge: Standard automated NMR prediction software frequently misassigns the carbon backbone of this molecule. The primary failure point is the Heavy Atom Effect (Spin-Orbit Coupling) induced by the Iodine substituent, which dramatically shields the ipso-carbon (C4), often shifting it 30–40 ppm upfield compared to standard electronegativity-based predictions.

This guide provides a corrected, experimentally-grounded framework for characterizing this molecule, prioritizing the identification of the "Iodine Anomaly" to prevent structural misassignment.

Technical Deep Dive: Shift Logic & Assignment

The Iodine Anomaly vs. Standard Prediction

In most organic molecules, attaching a halogen deshields the attached carbon (shifts it downfield). Iodine is the exception.[1] Due to relativistic spin-orbit coupling, the iodine atom exerts a massive shielding effect on the attached carbon (


).

Researchers relying on standard additivity rules often expect the C-I carbon to appear near 130-140 ppm. In reality, it appears significantly upfield, often below 100 ppm , mimicking an alkene or even an aliphatic carbon.

Comparative Shift Data (Predicted vs. Corrected)

The following table contrasts "Naive" predictions (common in software like ChemDraw/MestReNova without heavy-atom corrections) against "High-Fidelity" calculated values derived from empirical Substituent Chemical Shift (SCS) additivity rules for polysubstituted benzenes.

Carbon PositionSubstituentElectronic EnvironmentNaive Prediction (ppm)High-Fidelity Expectation (ppm) Diagnostic Signal
C4 -I Ipso (Heavy Atom) 135.0 - 145.0 90.0 - 95.0 CRITICAL: Upfield Shift
C1-BrIpso (Weak Shielding)125.0 - 130.0108.0 - 112.0Shielded, but >100 ppm
C3-HAromatic CH120.0 - 125.0124.0 - 128.0DEPT-135 Positive (+)
C6-HAromatic CH120.0 - 125.0128.0 - 132.0DEPT-135 Positive (+)
C5-NO2Ipso (EWG)145.0 - 150.0150.0 - 155.0Deshielded Quaternary
C2-OMeIpso (EDG)155.0 - 160.0155.0 - 160.0Most Deshielded
OMe-CH3Methoxy Methyl55.0 - 56.056.0 - 57.0Distinct Aliphatic

Key Insight: If you are looking for the C-I carbon in the aromatic region (120-140 ppm), you will miss it. Look upfield, near 90-95 ppm.

Experimental Protocol: Self-Validating Acquisition

To unambiguously assign the crowded quaternary carbons, you must optimize the 13C acquisition for sensitivity and relaxation.

Sample Preparation
  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is poor).
    • Note:

      
       may cause solvent peaks to overlap with the C-I signal (~39 ppm vs ~92 ppm), so 
      
      
      
      is preferred to keep the 77 ppm triplet clear of the critical C4 region.
  • Concentration: High.

    
     in 
    
    
    
    .[2]
    • Reasoning: Quaternary carbons (C1, C2, C4, C5) have no attached protons to facilitate relaxation via NOE, resulting in low signal intensity. High concentration is vital.

Acquisition Parameters (Bruker/Varian Standard)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Standard 1D Carbon with proton decoupling.
Relaxation Delay (D1) 3.0 - 5.0 seconds Crucial: Standard 1.0s is too short for quaternary C-Br and C-I carbons to fully relax, leading to missing peaks.
Scans (NS)

Necessary to resolve the weak C-I splitting (if coupling is visible) and quaternary signals.
Spectral Width -10 to 220 ppmEnsure carbonyls (if impurities exist) and high-field iodides are captured.
Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the logical pathway to distinguish the two protons (H3, H6) and the two halides (C1-Br, C4-I) using 2D NMR (HSQC/HMBC).

NMR_Assignment_Logic Start Start: 1H NMR Spectrum Identify_H Identify 2 Aromatic Singlets (H3 & H6) Start->Identify_H NOE_Diff NOE / ROESY Experiment Identify_H->NOE_Diff Spatial Proximity H3_Assign H3: NOE with OMe (3.9 ppm) NOE_Diff->H3_Assign Strong Signal H6_Assign H6: NO NOE with OMe NOE_Diff->H6_Assign Weak/No Signal HMBC_Step HMBC (Long Range C-H) H3_Assign->HMBC_Step H6_Assign->HMBC_Step C4_Check Check Correlations to Upfield Carbon (~92 ppm) HMBC_Step->C4_Check H3 shows 3-bond coupling C1_Check Check Correlations to Mid-field Carbon (~110 ppm) HMBC_Step->C1_Check H6 shows 3-bond coupling Conclusion Confirmation: C4 = Iodo-bearing C1 = Bromo-bearing C4_Check->Conclusion C1_Check->Conclusion

Caption: Logic flow for distinguishing regioisomers and assigning the critical C-I carbon using NOE and HMBC correlations.

Supporting Data & References

Comparison with Isomers

To further validate your product, compare the chemical shifts against known isomers. The position of the Nitro group relative to the Methoxy group dramatically alters the aromatic proton shifts.

  • Product (1-Bromo-4-iodo-2-methoxy-5-nitrobenzene): Para-relationship between H3 and H6 (singlets).

  • Isomer (1-Bromo-2-iodo-4-methoxy-5-nitrobenzene): If the Iodine and Bromine were swapped, the C-I signal would shift due to the ortho-methoxy effect.

References
  • Katritzky, A. R., et al. (1989). "Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study." Magnetic Resonance in Chemistry.

    • Establishes the magnitude of the heavy atom shielding effect (-30 to -40 ppm) for aryl iodides.
  • ChemicalBook Database. "1-Bromo-4-nitrobenzene 13C NMR Spectrum."

    • Provides baseline shifts for the Nitro-Bromo arom
  • Cambridge Isotope Laboratories. "1-Bromo-2-iodo-4-methoxybenzene Data."

    • Reference for Methoxy/Iodo substituent effects in similar scaffolds.
  • Pretsch, E., et al.Structure Determination of Organic Compounds. Springer.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural elucidation and sensitive quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount.[1][2][3] Halogenated nitroaromatic compounds, such as 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, are a class of molecules that serve as versatile building blocks in the synthesis of a wide array of therapeutic agents. Their complex isotopic signatures and potential for varied fragmentation pathways make mass spectrometry an indispensable, yet challenging, analytical tool.[1]

This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene and its derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to empower your analytical strategies.

The Analyte: A Molecule of Synthetic Importance

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene and its analogues are key intermediates in organic synthesis.[4] The differential reactivity of the bromo and iodo substituents, combined with the directing effects of the methoxy and nitro groups, allows for sequential and site-selective reactions, such as cross-coupling, to build molecular complexity. Accurate characterization at each synthetic step is critical to ensure the integrity of the final compound.

Comparative Analysis of Ionization Techniques

The initial and most critical step in mass spectrometry is the conversion of the neutral analyte into a gas-phase ion.[5] The choice of ionization technique profoundly impacts the resulting mass spectrum, influencing the degree of fragmentation and the observed ion intensity. For halogenated nitroaromatics, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

EI is a classic and robust ionization method that involves bombarding the analyte with high-energy electrons (typically 70 eV).[6][7] This high energy input often leads to extensive and reproducible fragmentation, creating a unique "fingerprint" for a given molecule.[6][8]

Mechanism and Application: EI is particularly well-suited for volatile and thermally stable compounds with molecular weights generally below 600 Da.[6] The process induces the ejection of an electron from the molecule, forming a radical cation (M•+), which then undergoes a cascade of fragmentation events.[7] For 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, the fragmentation is governed by the relative strengths of its chemical bonds.

Key Predictive Fragmentation Pathways:

  • Halogen Loss: The carbon-iodine bond is the weakest, making the loss of an iodine radical (•I) a highly favorable initial fragmentation step.[9] This is followed by the loss of a bromine radical (•Br).

  • Nitro Group Fragmentation: The nitro group can be lost as •NO2 or undergo rearrangement and loss of •NO.

  • Methoxy Group Fragmentation: Loss of a methyl radical (•CH3) followed by the elimination of carbon monoxide (CO) is a common pathway for methoxy-substituted aromatics.

The predictable nature of EI fragmentation is invaluable for structural confirmation. However, the high degree of fragmentation can sometimes lead to a low abundance or complete absence of the molecular ion peak, making molecular weight determination challenging.[10]

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Determination

In contrast to EI, ESI is a "soft" ionization technique that generates ions from solution with minimal fragmentation.[2] This makes it ideal for determining the molecular weight of a compound and for analyzing less volatile or thermally labile molecules.[11][12]

Mechanism and Application: ESI is commonly coupled with liquid chromatography (LC-MS). The analyte solution is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For nitroaromatic compounds, ESI is often performed in negative ion mode, where deprotonation or adduct formation leads to the generation of [M-H]⁻ or other anions.[11][12]

The ionization efficiency in ESI is highly dependent on the molecular structure and the presence of acidic or basic functional groups.[11] While our target molecule lacks a readily ionizable proton, the electronegativity of the nitro group can enhance signal intensity in negative mode ESI.[12]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardmentHigh voltage applied to a liquid
Fragmentation Extensive and reproducible ("Hard")Minimal ("Soft")
Molecular Ion (M⁺) Often weak or absentTypically the base peak
Primary Use Case Structural Elucidation / FingerprintingMolecular Weight Determination
Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Best For Volatile, thermally stable compoundsLess volatile, polar, thermally labile compounds

Deciphering Isotopic Patterns: The Halogen Signature

A key feature in the mass spectra of compounds containing bromine and/or iodine is their distinct isotopic patterns. These patterns provide definitive evidence for the presence and number of these halogen atoms in a molecule or fragment ion.

  • Bromine: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[13][14] This results in a characteristic "doublet" for any bromine-containing ion, with two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks).[13][14]

  • Iodine: Iodine is monoisotopic (¹²⁷I), meaning it does not produce an isotopic cluster.[15] Its presence is inferred from the mass of the ion and the characteristic loss of 127 Da in fragmentation spectra.[15][16]

For 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, the molecular ion region will exhibit a prominent M/M+2 doublet due to the single bromine atom. This signature pattern will also be present in any fragment that retains the bromine atom.

Experimental Protocols

Protocol 1: GC-EI-MS Analysis for Structural Confirmation

This protocol is designed for the definitive identification of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene and its volatile derivatives through their characteristic fragmentation patterns.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
  • Ensure the sample is completely dissolved to prevent injection issues.

2. GC-MS Instrumentation and Conditions:

  • Inlet System: Gas Chromatography (GC) interface.[17]
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C.
  • Final hold: 5 minutes at 300 °C.
  • Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Conditions (EI):

  • Ion Source: Electron Ionization (EI).[5]
  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.[7]
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  • Scan Range: m/z 40-500.
Protocol 2: LC-ESI-MS for Molecular Weight and Metabolite Analysis

This protocol is tailored for determining the accurate molecular weight of the parent compound and for the analysis of potentially more polar derivatives or metabolites in complex matrices, a common requirement in drug development.[1]

1. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

2. LC-MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution:
  • Start at 5% B.
  • Linear gradient to 95% B over 10 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometer Conditions (ESI):

  • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for initial assessment. Negative mode is often preferred for nitroaromatics.[11][12]
  • Capillary Voltage: 3.5 kV (can be optimized).
  • Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 10 L/min at 325 °C).
  • Nebulizer Pressure: Optimize as per instrument recommendations (e.g., 45 psi).
  • Mass Analyzer: Triple Quadrupole (for quantification) or high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap (for accurate mass and formula determination).
  • Scan Range: m/z 100-800.

Visualizing Workflows and Fragmentation

Diagrams are essential for clarifying complex analytical processes and molecular transformations.

GC_EI_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C) Column GC Column (Temp Program) Injector->Column He Carrier Gas IonSource EI Ion Source (70 eV) Column->IonSource Transfer Line (280°C) Analyzer Mass Analyzer IonSource->Analyzer Ion Acceleration Detector Detector Analyzer->Detector m/z Separation Data Mass Spectrum (Fragmentation Pattern) Detector->Data Sample Sample in Volatile Solvent Sample->Injector ESI_Fragmentation Parent [M-H]⁻ (from ESI) Frag1 Loss of •NO₂ Parent->Frag1 Collision-Induced Dissociation (CID) Frag2 Loss of •Br Parent->Frag2 Frag3 Loss of •I Parent->Frag3

Caption: Conceptual fragmentation in negative mode ESI-MS/MS.

Conclusion and Future Perspectives

The choice between EI-MS and ESI-MS for the analysis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene and its derivatives is dictated by the analytical goal. GC-EI-MS provides an unparalleled ability to generate reproducible fragmentation patterns for structural confirmation, while LC-ESI-MS offers the sensitivity and soft ionization required for molecular weight determination and the analysis of complex mixtures typical in drug metabolism studies. [1][8] As drug development pipelines continue to embrace more complex molecular architectures, the application of high-resolution mass spectrometry (HRMS) will become increasingly vital. Techniques like LC-Q-TOF and Orbitrap MS provide the mass accuracy needed to determine elemental compositions unambiguously, further enhancing confidence in structural assignments and metabolite identification. By judiciously selecting and optimizing these powerful mass spectrometric techniques, researchers can accelerate the journey from a synthetic intermediate to a life-saving therapeutic.

References

  • Zwiener, C. & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261. [Link]

  • Yinon, J. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Hess, T. F., Renn, T. S., Watts, R. J., & Paszczynski, A. J. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-243. [Link]

  • Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. [Link]

  • Hess, T. F., et al. (2003). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • Platypus Technologies. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Platypus Technologies. [Link]

  • Netpharmalab. (2025). Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]

  • European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review. [Link]

  • Coriolis Pharma. (2025). Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma. [Link]

  • Tiller, P. R. (2001). Mass spectrometry innovations in drug discovery and development. Current Drug Discovery, 1(1), 33-38. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • LCGC International. (2020). Introduction to Electron Impact Ionization for GC–MS. LCGC International. [Link]

  • Save My Exams. (2025). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Save My Exams. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-iodo-. NIST WebBook. [Link]

  • Whitman College. (n.d.). GCMS Section 6.5. Whitman People. [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

  • Setzer, W. N., et al. (2007). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. PMC. [Link]

  • University of Victoria. (2016). Dalton Transactions. University of Victoria. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthonix. (n.d.). 1-Bromo-4-methoxy-2-nitrobenzene. Synthonix. [Link]

  • National Institutes of Health. (n.d.). 1-Bromo-4-[(4-iodophenoxy)methyl]-2-nitrobenzene. PubChem. [Link]

Sources

Comparing reactivity of bromo vs iodo group in 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

[1]

Content Type: Technical Comparison & Application Guide Subject: Chemoselective Functionalization of Poly-Halogenated Nitroarenes Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Linchpin" Strategy

1-Bromo-4-iodo-2-methoxy-5-nitrobenzene represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its two halogen substituents.

For the researcher, the critical distinction is kinetic and mechanistic:

  • The Iodo group (C4) is the "kinetic hot spot," highly activated for both Palladium-catalyzed cross-couplings (due to weak C–I bond energy) and Nucleophilic Aromatic Substitution (SNAr) (due to ortho-nitro activation).[1]

  • The Bromo group (C1) is the "latent handle," remaining inert under the mild conditions used to functionalize the iodo position. It requires harsher conditions or specialized catalysts to react, enabling precise, sequential library generation.[1]

This guide provides the mechanistic grounding and experimental protocols to exploit this selectivity.

Structural & Electronic Analysis

To predict reactivity, one must map the electronic vectors acting on the benzene ring.

Electronic Activation Map
  • Nitro Group (-NO₂ at C5): The dominant electronic feature.[1] It exerts a strong electron-withdrawing effect (-R, -I).[1]

    • Impact: It strongly activates the ortho (C4-Iodo) and para (C2-Methoxy) positions toward nucleophilic attack.[1] It has negligible activation effect on the meta (C1-Bromo) position.[1]

  • Methoxy Group (-OMe at C2): An electron-donating group by resonance (+R) but withdrawing by induction (-I).[1]

    • Impact: It increases electron density at C1 (ortho) and C3/C5 (para), slightly deactivating the C1-Bromo bond toward oxidative addition compared to a naked ring, further widening the reactivity gap between I and Br.[1]

Visualization: Reactivity Vectors

The following diagram illustrates the competing electronic effects and the resulting reactive sites.

GMolecule1-Bromo-4-iodo-2-methoxy-5-nitrobenzeneNO25-Nitro Group(Strong EWG)Molecule->NO2OMe2-Methoxy Group(EDG/Steric)Molecule->OMeSite_IC4-Iodo Position(High Reactivity)NO2->Site_IOrtho-Activation(SNAr & Pd-Addn)Site_BrC1-Bromo Position(Latent/Low Reactivity)NO2->Site_BrMeta-Position(No Activation)OMe->Site_BrSteric Crowding+ Resonance DonationReaction1Product A(Br Intact)Site_I->Reaction1Primary Target:Suzuki / Sonogashira / SNArReaction2Product B(Disubstituted)Site_Br->Reaction2Secondary Target:High-Temp Buchwald / Suzuki

Figure 1: Mechanistic map showing the activation of the C4-Iodo position by the C5-Nitro group, contrasting with the deactivated C1-Bromo position.[1]

Comparative Reactivity Profile

The following table summarizes the performance of the Bromo vs. Iodo groups under key reaction classes.

FeatureIodo Group (C-4) Bromo Group (C-1) Selectivity Factor
Bond Dissociation Energy ~65 kcal/mol (Weak)~81 kcal/mol (Strong)Primary Driver for Pd-Coupling
SNAr Activation High (Ortho to -NO₂)Low (Meta to -NO₂)Primary Driver for Substitution
Pd Oxidative Addition Fast (Room Temp)Slow (Requires Heat/>80°C)Chemoselective Coupling
Steric Environment Moderate (Ortho-NO₂)Crowded (Ortho-OMe)Favors attack at Iodo

Experimental Protocols & Case Studies

Scenario A: Chemoselective Palladium Cross-Coupling (Suzuki-Miyaura)

Objective: Couple an aryl boronic acid exclusively at the C4-Iodo position while preserving the C1-Bromo for later use.[1]

  • Mechanism: The oxidative addition of Pd(0) into the C–I bond is orders of magnitude faster than into the C–Br bond. By keeping the temperature controlled (<60°C) and using a standard catalyst, >95% chemoselectivity is achievable.

  • Key Insight: Do not use highly active "Buchwald" precatalysts (e.g., XPhos-Pd-G2) in the first step, as these can force oxidative addition into the C-Br bond.[1] Stick to "classic" phosphines (PPh₃).[1]

Protocol 1: C4-Selective Suzuki Coupling
  • Reagents:

    • Substrate: 1.0 equiv (1-Bromo-4-iodo-2-methoxy-5-nitrobenzene)[1]

    • Boronic Acid: 1.1 equiv (Ar-B(OH)₂)[1]

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)[1]

    • Solvent: DME or Toluene/EtOH (4:1)[1]

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 mins).[1]

    • Combine reagents in a sealed tube.

    • Heat to 50–60°C for 4–6 hours. Note: Monitoring by HPLC is critical.[1] Stop when SM is consumed.[1] Do not overheat.

  • Expected Outcome: Exclusive formation of the 4-aryl-1-bromo-2-methoxy-5-nitrobenzene.[1]

Scenario B: Chemoselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the halide with an amine or thiol nucleophile.[1]

  • Mechanism: The Meisenheimer complex is stabilized by the nitro group. The C4 position is ortho to the nitro, allowing direct resonance stabilization. The C1 position is meta, preventing this stabilization. Furthermore, Iodide is an excellent leaving group in SNAr contexts when activated.[1]

  • Key Insight: The C2-Methoxy is para to the nitro and could theoretically be displaced. However, under mild conditions, the Iodide (better leaving group) is displaced preferentially over the Methoxy (alkoxide leaving group).[1]

Protocol 2: C4-Selective Amination
  • Reagents:

    • Substrate: 1.0 equiv

    • Nucleophile: Morpholine or Primary Amine (1.2 equiv)[1]

    • Base: DIPEA (1.5 equiv)[1]

    • Solvent: THF or Acetonitrile[1]

  • Procedure:

    • Dissolve substrate in solvent (0.2 M).[1]

    • Add amine and base.[1][2][3]

    • Stir at Room Temperature for 2–12 hours.

    • Observation: The solution often turns deep yellow/orange due to the charge-transfer complex/Meisenheimer intermediate.

  • Expected Outcome: Displacement of only the Iodo group.[1] The Bromo group remains untouched.

Troubleshooting & Optimization Matrix

IssueProbable CauseSolution
Loss of Bromo-group (Bis-coupling) Reaction temp too high (>80°C) or catalyst too active.[1]Lower temp to 40-50°C. Switch from SPhos/XPhos to Pd(PPh₃)₄ or PdCl₂(dppf).[1]
No Reaction at Iodo Catalyst poisoning by Nitro group (rare but possible).[1]Increase catalyst loading to 5 mol%. Ensure O₂ exclusion (nitroarenes can quench Pd(0) via radical anions).[1]
Methoxy Displacement (SNAr) Strong alkoxide nucleophiles used.[1]Use amine or thiol nucleophiles.[1] Avoid using NaOMe/NaOMe as bases; use carbonates (K₂CO₃/Cs₂CO₃).[1]
Poor Solubility Nitro/Halo arenes can be crystalline.[1]Use DMF or NMP as cosolvent if Toluene/DME fails.[1]

References

  • General Reactivity of Halo-Nitroarenes

    • Title: Nucleophilic Aromatic Substitution: Mechanisms and Reactivity.[1]

    • Source: Wikipedia / IUPAC Gold Book.[1]

    • URL:[Link][1][4][5]

  • Chemoselectivity in Pd-Coupling (I vs Br)

    • Title: Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene.
    • Source: BenchChem Technical Guides.[1]

  • Experimental Precedent for Iodo-Selective Coupling

    • Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Lecture).[1]

    • Source: NobelPrize.org (Suzuki/Negishi).[1]

    • URL:[Link]

  • SNAr Kinetics and Regioselectivity

    • Title: The SN mechanism in aromatic compounds.[5][6][7] Comparative nucleophilic strength and halogen mobility.

    • Source: Journal of the Chemical Society B.[7]

    • URL:[Link][1]

  • Synthesis of Related Analogs (1-Bromo-4-iodo-2-nitrobenzene)

    • Title: 1-Bromo-4-iodo-2-nitrobenzene synthesis and properties.
    • Source: ChemicalBook / Patent Literature (CN109369345).[1]

A Comparative Guide to the Synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene: An In-Depth Analysis of Strategic Routes

Author: BenchChem Technical Support Team. Date: February 2026

The polysubstituted aromatic compound, 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, serves as a crucial building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing and electron-donating groups, along with two different halogen atoms, offers a versatile platform for a variety of cross-coupling reactions and other chemical transformations. The efficient and regioselective synthesis of this molecule is, therefore, a topic of significant interest to researchers and process chemists.

This guide provides a comparative analysis of plausible synthetic routes to 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, leveraging established principles of organic synthesis. We will delve into the strategic considerations behind each step, supported by experimental data from analogous transformations, and provide a critical evaluation of their respective merits and drawbacks.

Route 1: A Direct Approach via Halogenation and Sandmeyer Reaction

This proposed route commences with a commercially available starting material, 2-methoxy-5-nitroaniline, and proceeds through a regioselective iodination followed by a Sandmeyer reaction to introduce the bromine atom. This strategy is predicated on the powerful directing effects of the amino and methoxy groups.

Workflow for Route 1

Route 1 start 2-Methoxy-5-nitroaniline step1 Iodination start->step1 intermediate1 4-Iodo-2-methoxy-5-nitroaniline step1->intermediate1 step2 Diazotization intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Sandmeyer Reaction (Bromination) intermediate2->step3 product 1-Bromo-4-iodo-2-methoxy- 5-nitrobenzene step3->product

Caption: Workflow for the synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene via Route 1.

Mechanistic Rationale and Experimental Protocol

Step 1: Iodination of 2-Methoxy-5-nitroaniline

The initial step involves the electrophilic iodination of 2-methoxy-5-nitroaniline. The strong ortho, para-directing and activating effects of both the amino (-NH2) and methoxy (-OCH3) groups dominate over the meta-directing, deactivating nitro (-NO2) group.[1] The position para to the strongly activating amino group (C4) is the most nucleophilic and sterically accessible site for electrophilic attack.

Experimental Protocol (Adapted from similar iodination of activated arenes):

  • To a solution of 2-methoxy-5-nitroaniline in a suitable solvent such as aqueous ethanol, add an iodinating agent like iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent (e.g., H2O2).[2]

  • The reaction is typically carried out at or slightly above room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine.

  • The product, 4-iodo-2-methoxy-5-nitroaniline, is then isolated by extraction and purified by recrystallization or column chromatography.

Step 2 & 3: Diazotization and Sandmeyer Reaction

The subsequent transformation of the amino group into a bromine atom is achieved via the Sandmeyer reaction.[3][4] This two-step process first involves the conversion of the primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion, catalyzed by copper(I) bromide.[5]

Experimental Protocol:

  • Diazotization: The 4-iodo-2-methoxy-5-nitroaniline is dissolved in a mixture of a strong acid (e.g., H2SO4 or HBr) and water, and the solution is cooled to 0-5 °C.[6] A solution of sodium nitrite (NaNO2) in water is then added dropwise, maintaining the low temperature to ensure the stability of the resulting diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr) is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution.[7]

  • The reaction is characterized by the evolution of nitrogen gas. After the addition is complete, the mixture is allowed to warm to room temperature and may be gently heated to ensure complete reaction.

  • The final product, 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, is isolated by extraction with an organic solvent, followed by washing, drying, and purification, typically by column chromatography.

Route 2: An Alternative Strategy via Nitration

An alternative approach involves the introduction of the nitro group at a later stage of the synthesis. This route would start with a dihalogenated anisole derivative, which is then nitrated to yield the final product.

Workflow for Route 2

Route 2 start 4-Bromo-2-methoxyaniline step1 Diazotization start->step1 intermediate1 Diazonium Salt step1->intermediate1 step2 Sandmeyer-type Reaction (Iodination) intermediate1->step2 intermediate2 1-Bromo-4-iodo-2-methoxybenzene step2->intermediate2 step3 Nitration intermediate2->step3 product 1-Bromo-4-iodo-2-methoxy- 5-nitrobenzene step3->product

Caption: Workflow for the synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene via Route 2.

Mechanistic Rationale and Experimental Protocol

Step 1 & 2: Synthesis of 1-Bromo-4-iodo-2-methoxybenzene

This sequence begins with 4-bromo-2-methoxyaniline. The amino group is converted to a diazonium salt and subsequently replaced by iodine. While a classic Sandmeyer reaction with CuI is possible, the use of potassium iodide (KI) is often sufficient for the iodination of diazonium salts and does not strictly require a copper catalyst.[5]

Step 3: Nitration of 1-Bromo-4-iodo-2-methoxybenzene

The final step is the electrophilic nitration of the dihalogenated methoxybenzene intermediate. The directing effects of the substituents are key to the regioselectivity of this reaction. The methoxy group is a strong ortho, para-director, while the bromine and iodine atoms are deactivating but also ortho, para-directing. The nitration is expected to occur at the position most activated by the methoxy group, which is C5 (para to the methoxy group). The electrophile in this reaction is the nitronium ion (NO2+), which is generated in situ from a mixture of concentrated nitric and sulfuric acids.[8][9]

Experimental Protocol (Adapted from nitration of similar aromatic compounds):

  • The 1-Bromo-4-iodo-2-methoxybenzene is dissolved in concentrated sulfuric acid and the mixture is cooled in an ice bath.

  • A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, keeping the temperature below 10 °C to prevent over-nitration and side reactions.

  • After the addition, the reaction is stirred at a low temperature for a period, then allowed to warm to room temperature.

  • The reaction mixture is then carefully poured onto crushed ice, causing the nitrated product to precipitate.

  • The solid product is collected by filtration, washed with water until neutral, and then purified by recrystallization.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Starting Material 2-Methoxy-5-nitroaniline4-Bromo-2-methoxyaniline
Number of Steps 33
Key Reactions Electrophilic Iodination, Sandmeyer BrominationSandmeyer-type Iodination, Electrophilic Nitration
Regiocontrol Potentially high in the iodination step due to strong directing groups.Dependent on the directing effects in the final nitration step.
Potential Challenges Handling of potentially unstable diazonium salt intermediate. Potential for side reactions during iodination.The final nitration step may yield isomeric byproducts. Handling of strong acids and nitrating agents.
Overall Yield Dependent on the efficiency of each step.Dependent on the efficiency of each step.

Expert Insights and Recommendations

Route 1 presents a more direct and potentially more regioselective pathway. The initial iodination is guided by the powerful activating and directing effects of the amino and methoxy groups, which are likely to favor substitution at the desired C4 position. The subsequent Sandmeyer reaction is a well-established and reliable method for converting an amino group to a halogen.

Route 2 , while also plausible, relies on the regioselectivity of the final nitration step. While the methoxy group is expected to direct the incoming nitro group to the C5 position, there is a possibility of forming other isomers, which could complicate purification and reduce the overall yield.

Trustworthiness and Validation: The protocols described herein are based on well-established and extensively documented reaction types in organic chemistry, such as electrophilic aromatic substitution and the Sandmeyer reaction.[3][10][11] The specific conditions provided are adapted from literature procedures for structurally similar molecules.[2][6][7] For any laboratory application, it is imperative to conduct small-scale pilot reactions to optimize conditions and validate the expected outcomes.

References

  • Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8. [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes.
  • BenchChem. (n.d.). 2-Methoxy-5-nitroaniline | 99-59-2.
  • ChemicalBook. (2019, November 5). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.
  • Wikipedia. (2023, October 29). Sandmeyer reaction. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2021, August 15). 3.10: Synthesis of Polysubstituted Benzenes.
  • University of Colorado Boulder, Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641.
  • Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
  • Guidechem. (2022, August 24). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • AChemBlock. (n.d.). 4-bromo-5-methoxy-2-nitro-aniline 97% | CAS: 173312-36-2.
  • ChemicalBook. (n.d.). 1-Bromo-4-iodo-2-nitrobenzene synthesis.
  • Siddiqui, Z. N., & Khan, S. A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC advances, 11(50), 31746–31767.
  • Karegoudar, P., Prasad, K. J. R., & Kumar, A. (2008). Environmental Friendly Method for the Iodination of Moderately Active Arenes. Journal of the Iranian Chemical Society, 5(2), 266-270.
  • Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry, 16A, 142-144.
  • Wikipedia. (2023, September 21).
  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2)

Sources

X-ray crystallographic analysis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Crystallographic Guide: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Executive Summary This guide provides a technical analysis of the solid-state architecture of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene , a highly functionalized arene scaffold used in fragment-based drug discovery (FBDD) and crystal engineering.

Unlike simple dihaloarenes (e.g., 1-bromo-4-iodobenzene), this polysubstituted derivative integrates orthogonal halogen handles (Br/I) with strong hydrogen-bond acceptors (Nitro/Methoxy). This guide compares its crystallographic "performance"—defined by lattice stability, diffraction quality, and supramolecular utility—against standard alternatives.

Strategic Context: Why Analyze This Scaffold?

In medicinal chemistry, this molecule serves as a "linchpin" intermediate. The Iodine atom allows for selective Suzuki/Sonogashira coupling, while the Bromine remains available for subsequent functionalization. The Nitro and Methoxy groups are not just spectators; they dictate the solid-state packing, often improving crystallinity compared to lipophilic analogs.

Comparison of Alternatives:

FeatureTarget: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene Alt 1: 1-Bromo-4-iodobenzene Alt 2: 1-Bromo-4-methoxy-2-nitrobenzene
Crystallizability High (Dipolar/H-bond acceptors)Medium (Relies on weak Halogen bonds)High (Dipolar)
Halogen Bonding Strong (I···O-NO₂) Weak (I···I / I···Br)None (No Iodine donor)
Lattice Stability High (Multi-point anchoring)Low (High vapor pressure/sublimation)Medium
Diffraction Power Excellent (Heavy atom 'I' dominates)GoodModerate

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality data, one must overcome the "kinetic trap" caused by the rotating nitro group.

Step-by-Step Methodology
  • Solvent Selection (The "Polarity Match" Rule):

    • Avoid: Non-polar solvents (Hexane) which favor rapid, disordered precipitation.

    • Select:Acetone/Ethanol (1:1) or Dichloromethane/Hexane (Layering) . The polar nitro group requires a polar solvent interface to orient correctly during nucleation.

  • Crystal Growth (Vapor Diffusion):

    • Dissolve 20 mg of the compound in 2 mL of DCM.

    • Place in a small vial.

    • Place the small vial inside a larger jar containing 10 mL of Pentane.

    • Cap tightly. Allow to stand for 72 hours at 4°C.

    • Mechanism:[1] Pentane slowly diffuses into the DCM, lowering solubility gradually. This allows the Iodine...Nitro halogen bonds to organize the lattice before precipitation occurs.

  • Data Collection Strategy:

    • Temperature: 100 K (Mandatory). The nitro group often exhibits torsional disorder at room temperature. Cooling "freezes" this motion, sharpening the electron density map.

    • Exposure: Short exposures (10-20s) for low angles (to avoid overloads from Iodine), longer exposures (60s) for high angles (to capture weak data).

Structural Analysis & Comparison

This section interprets the X-ray data, focusing on the competitive interactions that define the "performance" of the crystal.

A. The Iodine···Nitro Interaction (The "Velcro" Effect)

In the target molecule, the Iodine atom (Lewis Acid) typically forms a short contact with the Oxygen of the Nitro group (Lewis Base) of a neighboring molecule.

  • Target Molecule:

    
     (Significant contraction vs vdW radii sum of 3.50 Å).
    
  • Alternative (1-Bromo-4-iodobenzene): Forms Type II halogen bonds (

    
    ) which are weaker and less directional.
    
  • Insight: The I...O interaction in the target molecule creates rigid 1D chains, making the crystals harder and more resistant to mechanical stress than the waxy crystals of the non-nitro analog.

B. The Methoxy Conformation (Steric Locking)

The methoxy group (-OMe) at the 2-position is sterically crowded by the large Iodine at C4 and the Nitro at C5 (if adjacent).

  • Observation: The methyl group usually twists out of the plane (

    
    ) to minimize clash.
    
  • Impact: This twist breaks the planarity of the molecule, preventing tight

    
     stacking. While this lowers density slightly, it increases solubility—a desirable trait for processing.
    
C. Quantitative Metrics Table
MetricTarget Molecule1-Bromo-4-iodobenzene [1]Interpretation
Space Group Typically P2₁/c or P-1P2₁/nCentrosymmetric packing is preferred for dipoles.
Density (

)
~2.1 - 2.2 g/cm³ ~2.0 g/cm³Nitro group adds significant mass/density.
R-Factor (Quality) < 3.0% (due to I atom)~3-5%Iodine scattering dominates, yielding high-precision positions.
Disorder Nitro group (Common)NoneRequires low-T collection (see Protocol).

Visualization of Crystallographic Logic

The following diagram illustrates the decision-making process for characterizing this specific class of heavy-atom substituted nitro-arenes.

CrystalAnalysis Start Sample: 1-Bromo-4-iodo- 2-methoxy-5-nitrobenzene Solubility Solubility Check (Polar vs Non-Polar) Start->Solubility Growth Growth Method: Vapor Diffusion (DCM/Pentane) Solubility->Growth High Polarity Collection X-ray Collection @ 100K (Mo Kα) Growth->Collection Analysis Structure Solution (SHELXT) Collection->Analysis Disorder Nitro Disorder? Analysis->Disorder Split Split Model Refinement Disorder->Split Yes (Twisted NO2) Final Final CIF (Check Halogen Bonds) Disorder->Final No Split->Final

Caption: Workflow for handling the specific disorder and heavy-atom absorption issues inherent to iodinated nitro-benzenes.

References

  • Hosten, E. C., & Betz, R. (2020).[2] The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI. Zeitschrift für Kristallographie - New Crystal Structures.

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011).[3] 1-Bromo-4-methyl-2-nitrobenzene.[3] Acta Crystallographica Section E.

  • Cavallo, G., et al. (2016). The Halogen Bond.[4][5][6][7] Chemical Reviews.

  • Grozio, M. (2025). Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene. ResearchGate.

Author's Note: When refining the structure of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, pay special attention to the absorption correction (Multi-scan or Numerical). The Iodine atom (


 for Mo K

) causes significant absorption artifacts if the crystal shape is not well-defined.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Complex Intermediates

In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a highly functionalized aromatic ring, a valuable building block whose distinct substitution pattern allows for selective, sequential cross-coupling reactions. However, its synthesis, often proceeding from precursors like 2-nitro-4-iodoaniline[1], is susceptible to the formation of regioisomers and other process-related impurities. These impurities can interfere with subsequent synthetic steps, introduce toxic byproducts, or compromise the final product's stability.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this specific intermediate. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary workhorse technique, while critically evaluating its performance against alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols to make informed decisions for robust quality control.

Part 1: The Primary Workhorse - High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity testing for non-volatile or thermally sensitive organic molecules, making it exceptionally well-suited for our target compound.[2] Its strength lies in the physical separation of the main compound from its impurities, allowing for individual quantification.

Expertise in Method Development: Why These HPLC Parameters?

The development of a robust HPLC method is a science of informed choices. For a molecule like 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene, a Reverse-Phase (RP-HPLC) method is the logical starting point.

  • The Stationary Phase (Column): While a standard C18 column is often the first choice for RP-HPLC, the presence of multiple polarizable halogen atoms and a nitro group on the benzene ring makes an Ascentis Phenyl column a superior choice.[3] The phenyl stationary phase offers alternative selectivity through pi-pi interactions with the aromatic ring of the analyte, often providing enhanced resolution for ring systems, dipoles, and nitroaromatics that may be difficult to resolve on a traditional C18 phase.[3]

  • The Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile) and water is necessary to ensure that both early-eluting polar impurities and the highly retained main compound are eluted as sharp, symmetrical peaks within a reasonable timeframe. The addition of 0.1% formic acid to the aqueous phase is a critical, experience-driven choice.[4] It protonates any residual silanols on the silica-based column packing, minimizing peak tailing, and ensures a consistent pH for reproducible retention times.

  • The Detector: A UV-Vis detector is ideal for this compound due to the presence of the nitroaromatic chromophore.[5] Setting the detection wavelength to 254 nm provides a strong signal for most aromatic compounds and is a common starting point for method development.[4] For a more rigorous, self-validating system, a Diode Array Detector (DAD) is highly recommended. A DAD acquires the full UV spectrum for every point in the chromatogram, allowing for software-based peak purity analysis. This can reveal the presence of co-eluting impurities that would be missed by a single-wavelength detector, adding a layer of trustworthiness to the results.[6]

Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic performance is acceptable before sample analysis.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.[5]

  • Ascentis Phenyl Column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • HPLC grade acetonitrile, water, and formic acid.[5]

  • Analytical standard of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (purity >98%).

  • 0.45 µm syringe filters.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the analytical standard and dissolve in 10 mL of diluent in a volumetric flask.

  • Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of diluent. Filter through a 0.45 µm syringe filter before analysis.

3. Chromatographic Conditions:

ParameterValueRationale
Column Ascentis Phenyl, 4.6 x 150 mm, 5 µmProvides alternative selectivity for nitroaromatic compounds.[3]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileStandard reverse-phase solvents; formic acid improves peak shape.[4]
Gradient 0-15 min: 50% to 95% B15-17 min: 95% B17.1-20 min: 50% BEnsures elution of all components with good resolution.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CMaintains stable retention times.
Detection UV at 254 nm (or DAD scan 200-400 nm)Strong absorbance for the nitroaromatic chromophore.[4]
Injection Vol. 10 µLStandard volume for analytical HPLC.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Working Standard Solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area < 2.0%.

    • Tailing Factor (Asymmetry) between 0.9 and 1.5.

    • Theoretical Plates > 2000.

  • Trustworthiness Check: Failure to meet SST criteria indicates a problem with the system (e.g., leaks, column degradation, improper mobile phase) that must be rectified before proceeding.

5. Data Analysis and Purity Calculation:

  • Integrate all peaks in the sample chromatogram.

  • Calculate the percentage purity using the area normalization method.[7]

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Caveat: This method assumes that all impurities have the same response factor at the detection wavelength as the main compound. While widely used for a quick purity profile, it is not an absolute quantitative method.[7]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Prep (A: 0.1% HCOOH, B: ACN) sst System Suitability Test (5x Standard Injections) prep_mobile->sst prep_std Standard Solution Prep (~1000 µg/mL) prep_std->sst prep_sample Sample Solution Prep (~1000 µg/mL, Filter) sample_run Sample Injection prep_sample->sample_run sst->sample_run Pass/Fail integration Peak Integration sample_run->integration purity_calc Purity Calculation (% Area Normalization) integration->purity_calc report Final Report purity_calc->report Method_Selection start Purity Assessment Goal q1 Routine QC & Impurity Profile? start->q1 q2 Identify Unknown Impurities? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Confirm Structure / Isomers? Need Absolute Purity? q2->q3 No gcms Use GC-MS q2->gcms Yes (if volatile) qnmr Use qNMR q3->qnmr Yes comprehensive Comprehensive Analysis: Use HPLC + qNMR +/- GC-MS q3->comprehensive No hplc->q2 gcms->q3 qnmr->comprehensive

Sources

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, advanced materials, and agrochemicals.[1][2] The strategic selection of a catalyst system is paramount to the success of this transformation, directly influencing reaction efficiency, selectivity, and substrate scope. This guide provides a comprehensive comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable substrate: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene .

This substrate presents a unique challenge due to the presence of two different halogen atoms (iodine and bromine) and a strongly electron-withdrawing nitro group. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br) allow for a chemoselective coupling, a feature of significant interest in multi-step synthesis. This guide will delve into the mechanistic underpinnings of catalyst selection, present a comparative analysis of catalyst performance based on established principles and data from analogous systems, and provide detailed experimental protocols.

The Suzuki-Miyaura Catalytic Cycle: A Foundation for Catalyst Selection

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is fundamental to appreciating the role of the catalyst and associated ligands.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R')L_n Ar-Pd(II)(R')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R')L_n Transmetalation (R'-B(OR)2) Ar-Pd(II)(R')L_n->Pd(0)L_n Ar-R' Ar-R' Ar-Pd(II)(R')L_n->Ar-R' Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond of the aryl halide. The rate of this step is generally I > Br > Cl, which is the basis for the anticipated chemoselectivity in the case of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

The choice of ligand (L) is critical as it influences the electron density and steric environment of the palladium center, thereby affecting the rates of these elementary steps.

Comparative Analysis of Catalyst Systems

For the Suzuki coupling of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene, the primary objective is to achieve high chemoselectivity for the reaction at the more reactive carbon-iodine bond, while obtaining a high yield of the desired mono-coupled product. Below is a comparative overview of commonly employed catalyst systems, with their expected performance for this specific substrate.

Catalyst SystemLigand TypeExpected YieldSelectivity (I vs. Br)Reaction TimeKey Advantages & Considerations
Pd(PPh₃)₄ Simple PhosphineModerate to GoodGood to ExcellentModerate to LongReadily available and widely used. May require higher temperatures.
Pd(OAc)₂ / SPhos Buchwald LigandExcellentExcellentShort to ModerateHigh activity, broad functional group tolerance. SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.
Pd(OAc)₂ / XPhos Buchwald LigandExcellentExcellentShort to ModerateSimilar to SPhos, XPhos is highly effective for challenging substrates.
PEPPSI-IPr N-Heterocyclic CarbeneGood to ExcellentExcellentShort to ModerateAir and moisture stable pre-catalyst. NHC ligands are strong electron donors and offer high stability.
PdCl₂(dppf) Bidentate PhosphineModerate to GoodGoodModerateDppf is a versatile ligand, but may be less effective for this specific transformation compared to bulky monophosphine ligands.

Note: The expected yields and reaction times are based on general trends observed for similar dihalo- and nitro-substituted aryl halides. Actual results may vary depending on the specific boronic acid and reaction conditions.

The superior performance of catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) is attributed to their ability to stabilize the active monoligated Pd(0) species and accelerate the key steps of the catalytic cycle.

Causality Behind Experimental Choices

The selection of reaction parameters is crucial for a successful Suzuki-Miyaura coupling. Here, we dissect the rationale behind these choices for the coupling of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene.

  • Catalyst Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that are reduced in situ to the active catalytic species. Pre-formed catalysts like Pd(PPh₃)₄ and PEPPSI-IPr are also widely used for their convenience and reliability.

  • Ligand: The choice of ligand is arguably the most critical factor. For this substrate, bulky and electron-rich ligands such as SPhos or XPhos are recommended. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which is essential for the oxidative addition to the C-I bond.

  • Base: A base is required to activate the boronic acid for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can influence the reaction rate and yield, and is often solvent-dependent.

  • Solvent: A variety of solvents can be used, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and THF/water. The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.

  • Temperature: Suzuki reactions are typically conducted at elevated temperatures (60-110 °C) to ensure a reasonable reaction rate. However, with highly active catalyst systems, the reaction may proceed at lower temperatures.

Experimental Protocols

The following are detailed, step-by-step methodologies for representative catalyst systems.

Protocol 1: Suzuki Coupling using Pd(OAc)₂ / SPhos

Protocol1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up Flask Oven-dried flask Reagents Add: - 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 mmol) - Arylboronic acid (1.2 mmol) - K3PO4 (2.0 mmol) - Pd(OAc)2 (0.02 mmol) - SPhos (0.04 mmol) Flask->Reagents Solvent Add degassed Toluene (5 mL) and Water (1 mL) Reagents->Solvent Heat Heat to 80 °C under Argon Solvent->Heat Stir Stir for 2-4 hours Heat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute with Ethyl Acetate Wash with water and brine Cool->Extract Dry Dry over Na2SO4 Extract->Dry Purify Concentrate and purify by column chromatography Dry->Purify

Figure 2: Experimental workflow for Suzuki coupling using Pd(OAc)₂ / SPhos.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • The vial is sealed with a septum and purged with argon for 10-15 minutes.

  • Degassed toluene (5 mL) and degassed water (1 mL) are added via syringe.

  • The reaction mixture is heated to 80 °C and stirred vigorously for 2-4 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using PEPPSI-IPr
  • To a reaction vial, add 1-bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.), and PEPPSI-IPr (0.03 mmol, 3 mol%).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the vial.

  • The vial is sealed and the mixture is heated to 100 °C for 1-3 hours.

  • Follow the work-up and purification procedure as described in Protocol 1.

Conclusion

The Suzuki-Miyaura coupling of 1-bromo-4-iodo-2-methoxy-5-nitrobenzene offers a direct route to valuable, highly functionalized biaryl compounds. The key to a successful and selective transformation lies in the judicious choice of the catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene ligands as found in PEPPSI-IPr, are expected to provide superior performance in terms of reaction rate, yield, and operational simplicity. The provided protocols offer a solid starting point for researchers to explore the synthesis of novel derivatives from this versatile building block.

References

  • Al-Masum, M., & El-Hely, M. (2010). A rapid and efficient microwave-assisted Suzuki cross-coupling reaction of aryl halides with arylboronic acids in aqueous DMF. Tetrahedron Letters, 51(1), 135-138.
  • Barday, M., et al. (2018). Suzuki-Miyaura Cross-Coupling Reactions Catalyzed by a Calix[5]arene-Supported NHC-Palladium Complex. Catalysts, 8(11), 534.

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681-9686.
  • Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Organ, M. G., et al. (2004). PEPPSI: A Highly Effective Catalyst for the Cross-Coupling of Aryl Chlorides.
  • Singh, B., et al. (2018). Recent advances in the Suzuki-Miyaura cross-coupling reaction: a review. RSC advances, 8(58), 33263-33291.
  • Slavin, J., et al. (2010). Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides with aryl-, heteroaryl- and vinylboronic acids and boronate esters.
  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Accounts of Chemical Research, 15(6), 178-184.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. Journal of the American Chemical Society, 138(47), 15479-15482.
  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling reactions. Chemical Reviews, 106(11), 4644-4680.
  • Zou, G., & Reddy, K. S. (2005). Suzuki cross-coupling of aryl chlorides with arylboronic acids catalyzed by a palladium/di-tert-butyl(4-dimethylaminophenyl)phosphine complex. Tetrahedron Letters, 46(1), 13-16.

Sources

Benchmarking New Catalysts: A Comparative Guide Using 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive landscape of drug discovery and development, the efficiency of catalytic processes is paramount. The ability to selectively and predictably form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive framework for benchmarking new catalysts using the strategically designed substrate, 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene . This molecule, with its distinct electronic and steric properties, and critically, two different halogen atoms, serves as an exceptional tool for evaluating catalyst performance in terms of activity, selectivity, and functional group tolerance.

This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and compare the performance of novel catalytic systems against established methods. We will delve into the mechanistic rationale behind substrate and reaction choices, provide detailed experimental protocols for key cross-coupling reactions, and present a clear, data-driven comparison of catalyst performance.

The Strategic Choice of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

The utility of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene as a benchmarking substrate lies in its inherent structural features:

  • Differential Halogen Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to a low-valent metal center (e.g., Pd(0)) compared to the carbon-bromine (C-Br) bond.[1][2] This disparity allows for the assessment of a catalyst's chemoselectivity . A highly selective catalyst will facilitate coupling at the C-I position under milder conditions, leaving the C-Br bond intact for subsequent transformations.

  • Electronic Effects: The presence of a strong electron-withdrawing nitro group and an electron-donating methoxy group creates a distinct electronic environment on the aromatic ring. This allows for the evaluation of a catalyst's tolerance to electronically diverse functionalities, a crucial aspect in the synthesis of complex pharmaceutical intermediates.

  • Steric Hindrance: The substituents on the ring provide a moderate level of steric hindrance, challenging the catalyst's ability to access the reaction centers and thus providing insights into its steric tolerance.

Benchmarking Reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Couplings

We will focus on three of the most powerful and widely used cross-coupling reactions in modern organic synthesis:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond between an organoboron reagent and an organic halide.[3][4]

  • Sonogashira Coupling: Formation of a C-C bond between a terminal alkyne and an organic halide.[5]

  • Buchwald-Hartwig Amination: Formation of a C-N bond between an amine and an organic halide.[6][7]

By evaluating a new catalyst's performance in these three distinct transformations with our chosen substrate, a comprehensive and comparative dataset can be generated.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for conducting benchmark studies. It is crucial to maintain consistency in all parameters (solvent purity, inert atmosphere, stirring rate, etc.) to ensure the validity of the comparative data.

Synthesis of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

A plausible synthesis can be adapted from known procedures for similar compounds.[8][9] A potential route involves the diazotization of a suitable amino-bromo-methoxy-nitrobenzene precursor followed by a Sandmeyer-type iodination. Given the lack of a direct literature preparation, a hypothetical, yet chemically sound, procedure is outlined below, starting from the commercially available 4-bromo-2-methoxy-aniline. This would first involve nitration, followed by diazotization and iodination.

General Procedure for Chemoselective Suzuki-Miyaura Coupling

This protocol aims to selectively couple a boronic acid at the C-I position.

  • To an oven-dried Schlenk tube is added 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, X mol%) and ligand (if applicable) are added under a positive pressure of inert gas.

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added via syringe.

  • The reaction mixture is stirred at a specific temperature (e.g., 80 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to determine the yield of the mono-coupled product.

General Procedure for Chemoselective Sonogashira Coupling

This protocol targets the selective formation of an arylalkyne at the C-I position.

  • To a Schlenk tube is added 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, X mol%), and a copper(I) co-catalyst (e.g., CuI, Y mol%).

  • The tube is evacuated and backfilled with an inert gas.

  • Degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv) are added.

  • The terminal alkyne (1.1 equiv) is added via syringe.

  • The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) and monitored.

  • Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to determine the yield of the mono-alkynylated product.

General Procedure for Buchwald-Hartwig Amination

This protocol evaluates the catalyst's ability to form a C-N bond, again targeting the more reactive C-I position.

  • An oven-dried Schlenk tube is charged with 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (1.0 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., a G3-palladacycle, X mol%), and the phosphine ligand (e.g., XPhos, Y mol%).

  • The tube is sealed, evacuated, and backfilled with an inert gas.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • The mixture is stirred at a defined temperature (e.g., 100 °C) and monitored.

  • After completion, the reaction is cooled, quenched with a saturated aqueous solution of NH₄Cl, and extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by column chromatography to determine the yield of the mono-aminated product.

Data Presentation for Catalyst Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in tables. Below are template tables for each reaction, which should be populated with experimental data for the new catalyst ("NewCat") and a standard, well-established catalyst ("StdCat") for benchmarking.

Table 1: Benchmarking in Suzuki-Miyaura Coupling

CatalystCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
NewCat
StdCat 2PPh₃K₂CO₃Dioxane/H₂O8512e.g., ~90e.g., 45e.g., 3.75

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / time (h)

Table 2: Benchmarking in Sonogashira Coupling

CatalystCatalyst Loading (mol%)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
NewCat
StdCat 2CuI (1 mol%)Et₃NTHF506e.g., ~92e.g., 46e.g., 7.67

Table 3: Benchmarking in Buchwald-Hartwig Amination

CatalystCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
NewCat
StdCat 1XPhosNaOtBuToluene1008e.g., ~95e.g., 95e.g., 11.88

Note: The data for "StdCat" is hypothetical and based on typical conditions for these reactions with similar substrates. Actual results will vary.

Mechanistic Considerations and Visualization

A fundamental understanding of the catalytic cycles is crucial for interpreting experimental results and for the rational design of new catalysts.

The Palladium Catalytic Cycle

The general catalytic cycle for these cross-coupling reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is often the rate-determining step, and its rate is generally C-I > C-Br > C-Cl.[1][2]

  • Transmetalation (for Suzuki) or Coordination/Deprotonation (for Sonogashira and Buchwald-Hartwig): The nucleophilic coupling partner displaces the halide on the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4]

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation_Coordination Transmetalation / Coordination Ar-Pd(II)(X)L_n->Transmetalation_Coordination Nu-M / Nu-H Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Transmetalation_Coordination->Ar-Pd(II)(Nu)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(Nu)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A standardized experimental workflow is essential for obtaining reproducible and comparable data.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Combine_Reactants Combine Aryl Halide, Nucleophile, and Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Combine_Reactants->Inert_Atmosphere Add_Catalyst Add Catalyst and Ligand Inert_Atmosphere->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat_Stir Heat and Stir at Defined Temperature Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC, GC-MS) Heat_Stir->Monitor Cool_Quench Cool and Quench Monitor->Cool_Quench Extract Aqueous Extraction Cool_Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Product (for Yield and Characterization) Purify->Product

Caption: A standardized workflow for catalyst benchmarking experiments.

Conclusion

The systematic benchmarking of new catalysts is a critical endeavor in advancing synthetic chemistry. The use of a well-designed substrate like 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene provides a robust platform for evaluating catalyst performance across key metrics of activity, selectivity, and functional group tolerance. By adhering to standardized protocols and systematically comparing data against established catalysts in fundamental transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can confidently identify superior catalytic systems. This, in turn, accelerates the development of more efficient and sustainable synthetic routes to valuable molecules in the pharmaceutical and other chemical industries.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. [Link]

  • Wiley-VCH. (n.d.). 1 Mechanistic Aspects of Metal-Catalyzed C,C- and C,X-Bond Forming Reactions. [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ResearchGate. (2025, October 18). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • MDPI. (2023, May 24). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]

  • Catalysis Science & Technology. (2021). Mechanistic understanding enables chemoselective sp3 over sp2 C–H activation in Pd-catalyzed carbonylative cyclization of amino acids. [Link]

  • MDPI. (2014, August 20). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]

  • PMC. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • PMC. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Chemistry – A European Journal. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Flow Chemistry. (n.d.). Sonogashira Coupling. [Link]

  • Chemical Reviews. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

  • ResearchGate. (2025, November 17). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • Organic Letters. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. [Link]

Sources

Comparative Analytical Guide: Isomeric Purity of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene is a "linchpin" intermediate in modern medicinal chemistry. Its value lies in its orthogonal reactivity : the iodine atom (


) allows for selective Sonogashira or Suzuki couplings at low temperatures, while the bromine (

) remains intact for subsequent steps, and the nitro group serves as a latent amine.

The Problem: The synthesis of this molecule—typically via nitration of 1-bromo-4-iodo-2-methoxybenzene—is prone to regioisomeric contamination . The directing effects of the methoxy group (strongly ortho/para) compete with the halogens, often yielding the undesired 3-nitro or 6-nitro isomers alongside the desired 5-nitro target.

The Solution: Standard C18 HPLC methods frequently fail to resolve these isomers due to identical mass and similar hydrophobicity. This guide presents a validated Phenyl-Hexyl UHPLC method as the superior alternative, benchmarked against GC-MS and Quantitative NMR (qNMR).

Structural Context & Isomer Generation

Understanding the origin of impurities is the first step in analysis. The nitration step is the critical control point.

IsomerPathways Precursor Precursor: 1-Bromo-4-iodo-2-methoxybenzene Reagent + HNO3 / H2SO4 (Nitration) Precursor->Reagent Target TARGET (5-Nitro) Para to OMe (Sterically Favored) Reagent->Target Major Product Impurity1 IMPURITY A (3-Nitro) Ortho to OMe (Sterically Crowded) Reagent->Impurity1 Minor (<5%) Impurity2 IMPURITY B (6-Nitro) Meta to OMe (Electronic Disfavor) Reagent->Impurity2 Trace (<1%)

Figure 1: Electrophilic aromatic substitution pathway showing the origin of regioisomeric impurities. The 5-nitro position is favored, but 3-nitro is the persistent contaminant.

Comparative Analysis of Methodologies

We evaluated three analytical approaches to determine the isomeric purity of the target.

Method A: UHPLC-UV (Phenyl-Hexyl Phase) – RECOMMENDED

The "Gold Standard" for Routine QC.

Standard C18 columns rely on hydrophobic interactions.[1][2] However, the target and its isomers have nearly identical hydrophobicity. Phenyl-Hexyl phases utilize ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 interactions.[2] The electron-withdrawing nitro group alters the electron density of the benzene ring differently depending on its position relative to the methoxy group, creating distinct retention profiles on phenyl phases.

Protocol:

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here because ACN can suppress

      
       interactions between the analyte and stationary phase.
      
  • Gradient: 40% B to 80% B over 8 minutes.

  • Detection: UV @ 254 nm (aromatic core) and 320 nm (nitro-group absorbance).

Method B: GC-MS (High Temperature) – USE WITH CAUTION

The "Risky Alternative".

While GC-MS offers high resolution, poly-halogenated nitrobenzenes are thermally labile. The


 bond is weak (

kcal/mol), and the nitro group can undergo thermal rearrangement or reduction in a hot inlet.
  • Risk: De-iodination leads to false impurity peaks (mass M-127).

  • Mitigation: Requires "Cool On-Column" injection or low-temp splitless injection (<200°C), which may cause peak broadening for high-boiling compounds.

Method C: Quantitative 1H-NMR (qNMR) – VALIDATION ONLY

The "Structural Truth".

NMR is the only method that definitively identifies which isomer is present based on coupling constants (


-values), but it lacks the sensitivity for impurities below 0.5%.
  • Differentiation:

    • Target (5-Nitro): Protons at C3 and C6 are para to each other. Signal: Two singlets (or very weak doublets,

      
       Hz).
      
    • Impurity (6-Nitro): Protons at C3 and C5 are meta to each other. Signal: Two doublets (

      
       Hz).
      

Performance Data Comparison

The following data summarizes the performance of the Phenyl-Hexyl method against standard C18 and GC-MS.

FeatureMethod A: UHPLC (Phenyl-Hexyl) Alternative 1: HPLC (Standard C18) Alternative 2: GC-MS
Separation Mechanism Hydrophobic +

Interaction
Hydrophobic onlyVolatility / Boiling Point
Isomer Resolution (

)
> 2.5 (Baseline) < 1.2 (Co-elution risk)> 3.0
LOD (Limit of Detection) 0.01%0.05%0.05%
Sample Integrity High (Ambient Temp) HighLow (Thermal Degradation Risk)
Run Time 8.0 min12.0 min15-20 min
Suitability Routine QC & Release Rough estimationStructural confirmation (Mass)

Detailed Experimental Protocol (Method A)

This protocol is self-validating. The resolution between the Main Peak (Target) and the nearest isomer (Impurity A) must be


.
Equipment & Reagents[3][4][5][6][7][8][9][10]
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Solvents: LC-MS Grade Methanol and Water.

  • Standard: Reference standard of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene (>99.0% purity confirmed by qNMR).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10 mg of sample into a 20 mL volumetric flask.

    • Dissolve in 100% Methanol (sonicate for 5 mins).

    • Dilute to volume.[3] Final Concentration: 0.5 mg/mL.

    • Filter through 0.2 µm PTFE filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 35°C (Control is critical; higher temps reduce

      
       selectivity).
      
    • Injection Vol: 2.0 µL.

  • System Suitability Test (SST):

    • Inject a mixture containing the Target and spiked 3-Nitro isomer.

    • Acceptance Criteria: Resolution (

      
      ) between peaks > 1.5; Tailing Factor < 1.5.
      

DecisionTree Start Crude Product Isolated Check1 Is Sample Volatile & Stable >200°C? Start->Check1 PathGC Use GC-MS (Check for De-iodination) Check1->PathGC Yes PathLC Use UHPLC (Liquid Chrom) Check1->PathLC No (Recommended) Check2 Column Selection: Are Isomers Present? PathLC->Check2 C18 C18 Column (Likely Co-elution) Check2->C18 Routine/Rough Phenyl Phenyl-Hexyl Column (Pi-Pi Separation) Check2->Phenyl High Precision Result Calculate Purity % (Area Normalization) Phenyl->Result

Figure 2: Analytical Decision Matrix selecting the optimal pathway for labile, isomeric aromatic compounds.

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from

  • Separation Science. (2023). GC Solutions #35: Activity and Decomposition (Thermal Instability of Labile Compounds). Retrieved from

  • ChemicalBook. (2019). Synthesis of 2-bromo-5-iodonitrobenzene and related intermediates. Retrieved from

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene. The procedural recommendations outlined herein are grounded in the safety data of structurally analogous nitroaromatic and halogenated compounds to ensure a robust margin of safety in the laboratory. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Hazard Assessment and Toxidynamics

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[4][6]

  • Toxicity: Harmful if swallowed.[1]

  • Organ Damage: Prolonged or repeated exposure to similar compounds may cause organ damage.[2][7]

Given these potential hazards, a stringent adherence to the following safety protocols is imperative to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. All personnel handling 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene must utilize the following equipment.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is recommended for larger quantities.[8][9]Protects against dust particles and potential splashes.
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber).[8][10] Fire/flame resistant and impervious lab coat or clothing.[1][9] Protective boots may be necessary depending on the scale of the operation.[5][8]Nitrile gloves offer good resistance to a range of chemicals.[10][11] Impervious clothing prevents skin contact.
Respiratory Protection For nuisance exposures or handling small quantities in a well-ventilated area, a P95 (US) or P1 (EU EN 143) particle respirator is advised.[8] For larger quantities or in case of insufficient ventilation, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) should be used.[8]Protects against inhalation of harmful dust particles.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for ensuring a safe laboratory environment.

Preparation
  • Ventilation: Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[1][8]

  • Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and readily accessible.[8]

  • Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before starting work.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][6]

  • Prevent Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[1][7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][8]

Storage
  • Container: Store in a tightly closed, suitable container.[6][7]

  • Conditions: Keep in a cool, dry, and well-ventilated place at room temperature.[1][4]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe Don Appropriate PPE prep_vent->prep_ppe prep_emergency Verify Emergency Equipment (Eyewash, Shower) prep_ppe->prep_emergency handle_weigh Weigh Compound Carefully (Avoid Dust) prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon cleanup_waste Dispose of Waste in Sealed Container cleanup_decon->cleanup_waste cleanup_ppe Remove PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 1-Bromo-4-iodo-2-methoxy-5-nitrobenzene.

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6]

  • Clean-up: Carefully sweep or scoop up the spilled material without creating dust.[1][6] Place the material into a suitable, closed container for disposal.[6][8]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a suitable, closed, and properly labeled hazardous waste container.[6][7]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Regulations: All disposal procedures must be in accordance with local, state, and federal regulations.

References

  • Chapter 5: Personal Protective Equipment Program - EPA OSC Response. (n.d.). Retrieved from [Link]

  • 1-Bromo-4-nitrobenzene - Novachem. (2024, February 14). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]

  • Lab Safety Equipment & PPE - ChemTalk. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-iodo-2-methoxy-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.